3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(dimethylamino)-2-(4-fluorobenzoyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-15(2)8-10(7-14)12(16)9-3-5-11(13)6-4-9/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGVIOPQYFIUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397335 | |
| Record name | 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-15-4 | |
| Record name | 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
Abstract
This technical guide provides a comprehensive overview of the , a versatile enaminonitrile intermediate crucial for the development of novel heterocyclic compounds in medicinal chemistry. We delve into the prevalent synthetic methodologies, offering a detailed, field-proven experimental protocol. The guide further outlines a systematic characterization workflow, incorporating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point analysis to ensure structural integrity and purity. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and the discovery of new therapeutic agents.
Introduction: The Significance of Enaminonitriles
Enaminonitriles are a class of organic compounds characterized by the presence of an amine and a nitrile group attached to a carbon-carbon double bond. This unique arrangement of functional groups imparts a rich and versatile reactivity, establishing them as powerful building blocks in synthetic chemistry.[1][2] The electron-donating amino group and the electron-withdrawing nitrile and acyl groups create a polarized π-system, making the molecule susceptible to a variety of transformations.
This compound, the subject of this guide, is a prominent member of this class. The presence of the 4-fluorobenzoyl moiety is of particular interest in drug discovery, as the incorporation of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, this compound serves as a key precursor for the synthesis of diverse heterocyclic systems, such as pyrimidines, pyridines, and pyrazoles, many of which form the core scaffolds of biologically active molecules.[3][4]
Synthesis of this compound
The synthesis of 3-(dimethylamino)-2-aroylacrylonitriles is typically achieved through a condensation reaction. One of the most direct and efficient methods involves the reaction of an activated acetonitrile derivative with an N,N-dimethylformamide acetal. This approach offers high yields and operational simplicity.
Underlying Chemistry: A Condensation Pathway
The reaction of 2-(4-fluorophenyl)-acetonitrile with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a well-established method for generating the enamine functionality. The reaction proceeds via the mechanism outlined below:
-
Activation: The acidic α-proton of 2-(4-fluorophenyl)-acetonitrile is readily abstracted.
-
Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA.
-
Elimination: A molecule of methanol is eliminated, leading to the formation of the stable, conjugated enaminonitrile product.
This transformation is efficient and generally proceeds to completion upon heating.[5]
Experimental Protocol: A Step-by-Step Guide
This protocol describes a reliable method for the laboratory-scale synthesis of this compound.
Reagents and Materials:
-
2-(4-Fluorobenzoyl)acetonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-fluorobenzoyl)acetonitrile (10 mmol).
-
Solvent and Reagent Addition: Add 30 mL of anhydrous toluene to the flask, followed by the addition of N,N-Dimethylformamide dimethyl acetal (15 mmol, 1.5 equivalents). The use of a slight excess of DMF-DMA ensures the complete conversion of the starting material.
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled to room temperature and then placed in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filtration and Washing: The resulting solid is collected by vacuum filtration using a Büchner funnel. The filter cake is washed with cold toluene to remove any unreacted starting materials and impurities.
-
Drying: The purified product is dried under vacuum to yield this compound as a solid.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization of this compound
Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a comprehensive analytical dataset.
Analytical Techniques and Expected Data
The following table summarizes the key analytical techniques and the expected data for this compound.
| Technique | Purpose | Expected Data/Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to the dimethylamino protons, the vinylic proton, and the aromatic protons of the 4-fluorobenzoyl group. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the nitrile carbon, carbonyl carbon, olefinic carbons, aromatic carbons, and the dimethylamino carbons. |
| IR Spectroscopy | Functional Group Identification | Characteristic absorption bands for C≡N (nitrile), C=O (ketone), C=C (alkene), and C-F (aryl fluoride). |
| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak corresponding to the molecular weight of the compound (218.23 g/mol ).[6][7] |
| Melting Point | Purity Assessment | A sharp melting point range. A reported melting point for the analogous 2-(4-chlorobenzoyl) derivative is around 110 °C, and for the title compound is 142-145 °C[4][8] |
Experimental Protocols for Characterization
-
NMR Spectroscopy: Dissolve a small sample (5-10 mg) of the compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
IR Spectroscopy: Prepare a sample as a KBr pellet or obtain the spectrum from a thin film on a salt plate using an FTIR spectrometer.
-
Mass Spectrometry: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
-
Melting Point: Place a small amount of the dry, crystalline solid into a capillary tube and determine the melting point range using a calibrated melting point apparatus.
Visualization of the Characterization Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enaminonitriles in heterocyclic synthesis: a route to 1,3-diaryl-4-aminopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. cas 52200-15-4|| where to buy (E)-3-(dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile [chemenu.com]
- 7. CAS#:52200-15-4 | this compound | Chemsrc [chemsrc.com]
- 8. 2-(4-FLUOROBENZOYL)-3-(DIMETHYLAMINO) ACRYLONITRILE | 52200-15-4 [chemicalbook.com]
An In-depth Technical Guide to the Spectral Analysis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive spectral analysis of the synthetic organic compound 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile (DMFA). As a molecule possessing a unique combination of an electron-donating enamine system, an electron-withdrawing nitrile group, and a fluorinated benzoyl moiety, DMFA presents a rich case for spectroscopic characterization. This document details the theoretical underpinnings and provides detailed, field-proven protocols for the analysis of DMFA using a suite of core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained, offering a self-validating framework for researchers. This guide is intended to serve as an authoritative reference for scientists engaged in the synthesis, characterization, and application of novel small molecules in drug discovery and materials science.
Introduction: The Structural Significance of DMFA
This compound (DMFA), with the chemical formula C₁₂H₁₁FN₂O, belongs to the class of enaminonitriles. These structures are valuable intermediates in organic synthesis due to their versatile reactivity. The DMFA molecule is characterized by a polarized carbon-carbon double bond, influenced by the push-pull effect of the nitrogen lone pair from the dimethylamino group and the electron-withdrawing nature of the adjacent nitrile and 4-fluorobenzoyl groups. The presence of a fluorine atom on the phenyl ring provides a sensitive probe for NMR spectroscopy and can significantly influence the molecule's pharmacokinetic properties in medicinal chemistry contexts.
A thorough spectral analysis is paramount to confirm the chemical identity, purity, and electronic structure of synthesized DMFA, ensuring reliable and reproducible results in downstream applications. This guide establishes the expected spectral signature of DMFA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of DMFA in solution. The analysis will focus on ¹H NMR for proton environment mapping and ¹³C NMR for carbon skeleton identification, with special attention to the effects of fluorine coupling.
¹H NMR Spectroscopy: A Proton's Perspective
Causality of Experimental Choices: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution, which is critical for resolving the complex splitting patterns anticipated for the aromatic protons due to fluorine coupling. Deuterated chloroform (CDCl₃) is a suitable solvent, as it is chemically inert and solubilizes the compound well. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of purified DMFA in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Add a small drop of TMS to the solution.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.
-
Temperature: 298 K.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Predicted ¹H NMR Spectrum and Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~ 8.05 | Doublet of Doublets (dd) | 2H | H-2', H-6' | These aromatic protons are ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. They will appear as a doublet due to coupling with H-3'/H-5' and will show an additional, smaller coupling to the fluorine atom. |
| ~ 7.20 | Doublet of Doublets (dd) | 2H | H-3', H-5' | These aromatic protons are ortho to the fluorine atom. They will appear as a doublet due to coupling with H-2'/H-6' and will also be split by the fluorine atom, often with a larger coupling constant than the ortho proton-proton coupling. |
| ~ 7.90 | Singlet | 1H | H-3 (Olefinic) | This vinyl proton is part of the electron-rich enamine system and is deshielded by the anisotropic effect of the nearby carbonyl and nitrile groups. Its chemical shift is highly dependent on the molecule's conformation. |
| ~ 3.20 | Singlet | 6H | -N(CH₃)₂ | The two methyl groups are chemically equivalent and appear as a single, sharp peak. The protons are attached to a nitrogen atom, resulting in a moderate downfield shift. |
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Causality of Experimental Choices: Proton-decoupled ¹³C NMR is essential to simplify the spectrum to single lines for each unique carbon atom, allowing for an unambiguous count of carbon environments. The same sample prepared for ¹H NMR can be used. The key challenge and point of interest is observing the carbon-fluorine (C-F) coupling constants, which provide definitive proof of the fluorobenzoyl moiety's structure.
Experimental Protocol: ¹³C NMR
-
Sample: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on the same 400 MHz spectrometer, switching to the ¹³C probe/frequency.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum and Interpretation:
| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Justification |
| ~ 188 | Small doublet | C-7' (C=O) | The carbonyl carbon is highly deshielded and appears far downfield. It will exhibit a small coupling to the fluorine atom (⁴JCF). |
| ~ 165 | Doublet (¹JCF ≈ 250 Hz) | C-4' | The carbon directly bonded to fluorine shows a characteristic large one-bond coupling constant. Its chemical shift is significantly downfield due to the electronegativity of fluorine. |
| ~ 155 | Singlet | C-2 | The olefinic carbon bearing the nitrile and benzoyl groups is significantly deshielded. |
| ~ 132 | Doublet (³JCF ≈ 9 Hz) | C-2', C-6' | These carbons are meta to the fluorine and will show a moderate three-bond coupling. They are deshielded by the adjacent carbonyl group. |
| ~ 130 | Doublet (⁴JCF ≈ 3 Hz) | C-1' | The ipso-carbon to which the carbonyl is attached. It will show a small four-bond coupling to fluorine. |
| ~ 118 | Singlet | C-1 (C≡N) | The nitrile carbon has a characteristic chemical shift in this region. |
| ~ 116 | Doublet (²JCF ≈ 22 Hz) | C-3', C-5' | These carbons are ortho to the fluorine and will exhibit a large two-bond coupling constant. |
| ~ 95 | Singlet | C-3 | This olefinic carbon is significantly shielded by the strong electron-donating effect of the dimethylamino group. |
| ~ 45 | Singlet | -N(CH₃)₂ | The methyl carbons appear in the typical aliphatic region. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the DMFA molecule by detecting their characteristic vibrational frequencies.
Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powder samples. It requires minimal sample preparation and provides high-quality, reproducible spectra. The analysis focuses on the fingerprint region (<1500 cm⁻¹) and the functional group region (1500-4000 cm⁻¹).
Experimental Protocol: FT-IR (ATR)
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid DMFA powder onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software.
Predicted FT-IR Spectrum and Interpretation:
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Justification |
| ~ 2210 | C≡N Stretch | Nitrile | The nitrile group exhibits a strong, sharp absorption in this characteristic region. |
| ~ 1640 | C=O Stretch | Ketone | The carbonyl stretch is strong and shifted to a lower frequency due to conjugation with the C=C double bond. |
| ~ 1595 | C=C Stretch | Aromatic & Alkene | Overlapping stretches from the phenyl ring and the enamine double bond create a strong, broad absorption. |
| ~ 1230 | C-F Stretch | Aryl-Fluoride | A strong, characteristic absorption for the C-F bond on an aromatic ring. |
| ~ 1160 | C-N Stretch | Dimethylamino | The stretching vibration of the carbon-nitrogen single bond. |
| ~ 840 | C-H Bend | p-disubstituted ring | Out-of-plane bending for the 1,4-disubstituted aromatic ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of DMFA.
Causality of Experimental Choices: A polar aprotic solvent like acetonitrile is a good choice as it can solubilize the compound without engaging in hydrogen bonding, which could complicate the spectrum. The experiment aims to identify the λ_max, the wavelength of maximum absorbance, which corresponds to the main π → π* transition.
Experimental Protocol: UV-Vis
-
Stock Solution: Prepare a concentrated stock solution of DMFA in acetonitrile of a known concentration (e.g., 1 mg/mL).
-
Dilution: Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution. The final concentration should yield an absorbance between 0.5 and 1.5 AU.
-
Blank: Use pure acetonitrile as the blank.
-
Spectrum Acquisition: Record the absorption spectrum from approximately 200 to 600 nm.
Predicted UV-Vis Spectrum and Interpretation:
The extended conjugation involving the dimethylamino group, the double bond, the carbonyl group, and the phenyl ring is expected to result in a strong absorption band in the UV-A or near-visible region.
-
λ_max: Expected around 350-380 nm .
-
Transition: This absorption corresponds to a π → π transition*. The significant redshift compared to simpler aromatic ketones is due to the powerful electron-donating effect of the dimethylamino group extending the effective conjugation length of the chromophore.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of DMFA and can provide structural information through analysis of its fragmentation patterns.
Causality of Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar organic molecules like DMFA, as it typically produces a strong signal for the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.
Experimental Protocol: MS (ESI)
-
Sample Preparation: Prepare a dilute solution of DMFA in an appropriate solvent like methanol or acetonitrile (e.g., 10-100 µg/mL).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Operate in positive ion mode to detect [M+H]⁺.
-
Mass Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
Predicted Mass Spectrum and Interpretation:
-
Molecular Ion Peak: The most prominent peak will be the protonated molecule [M+H]⁺ at m/z 219.09 . This confirms the molecular weight of 218.23 g/mol .
-
Key Fragment Ions: While ESI is soft, some fragmentation may occur. Key fragment ions could include:
-
m/z 123: Loss of the dimethylaminoacrylonitrile fragment, leaving the [F-C₆H₄-CO]⁺ ion (4-fluorobenzoyl cation).
-
m/z 95: Loss of the 4-fluorobenzoyl fragment, corresponding to the [M - F-C₆H₄-CO]⁺ ion.
-
Data Visualization and Workflow
Molecular Structure of DMFA
Caption: Molecular structure of this compound.
General Workflow for Spectral Analysis
Caption: A typical workflow for the synthesis and spectral characterization of a target compound.
Conclusion
The multifaceted spectral analysis of this compound provides a definitive and self-validating confirmation of its molecular structure. The predicted data across NMR, FT-IR, UV-Vis, and Mass Spectrometry collectively create a unique fingerprint for this compound. ¹H and ¹³C NMR, with their characteristic fluorine couplings, unambiguously map the atomic connectivity. FT-IR confirms the presence of all key functional groups, while UV-Vis spectroscopy elucidates the nature of the extended π-electron system. Finally, mass spectrometry provides unequivocal proof of the compound's molecular weight. This guide serves as a robust framework for researchers, ensuring the confident identification and characterization of DMFA for its intended applications in scientific research and development.
References
- Note: As this guide is based on predictive analysis from foundational chemical principles and data from analogous structures, direct literature for the complete spectral analysis of this specific molecule is not cited. The principles and typical spectral values are drawn from standard organic chemistry and spectroscopy textbooks.
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]
-
Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. URL: [Link]
-
Title: PubChem Compound Database (for analogous structures) Source: National Center for Biotechnology Information. URL: [Link]
chemical properties of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, reactivity, and applications of this compound, identified by CAS Number 52200-15-4. As a highly functionalized molecule, it serves as a versatile and valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic systems relevant to medicinal chemistry. This document details its physicochemical characteristics, offers a robust synthetic protocol, outlines methods for its spectroscopic identification, explores its chemical reactivity, and discusses its potential applications in drug discovery and development, alongside essential safety and handling information.
Introduction: A Versatile Synthetic Building Block
This compound is a specialized organic compound that belongs to the class of activated acrylonitriles. Its structure uniquely combines four key functional groups on a three-carbon backbone: a dimethylamino group, a 4-fluorobenzoyl moiety (an aromatic ketone), a nitrile group, and an alkene double bond. This dense arrangement of functionality makes it an electron-deficient enamine, predisposing it to a wide range of chemical transformations.
Its primary value lies in its utility as a synthetic intermediate or building block.[1][2] The strategic placement of reactive sites allows for its use in constructing more complex molecular architectures, particularly heterocyclic compounds that form the core of many pharmacologically active agents.[1][3] The presence of the fluorine atom is also significant, as fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.
Physicochemical and Structural Properties
A clear understanding of a compound's physical properties is foundational for its use in any experimental setting. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 52200-15-4 | [4][5] |
| Molecular Formula | C₁₂H₁₁FN₂O | [4][6] |
| Molecular Weight | 218.23 g/mol | [4][6] |
| IUPAC Name | (Z)-3-(dimethylamino)-2-(4-fluorobenzoyl)prop-2-enenitrile | [] |
| Density | ~1.178 g/cm³ | [4][8] |
| Boiling Point | 408.1 °C at 760 mmHg | [4][6] |
| Flash Point | 200.6 °C | [4] |
| Appearance | Expected to be a solid at room temperature | |
| Storage | Store in a cool (2-8°C), dry, well-ventilated area, sealed from light and moisture. | [2][6] |
Synthesis and Purification
The synthesis of this compound is typically achieved via the acylation of an enamine precursor. The most common and effective strategy involves the reaction between 3-(dimethylamino)acrylonitrile and 4-fluorobenzoyl chloride.
Causality in Synthetic Design: This pathway is mechanistically logical. 3-(Dimethylamino)acrylonitrile acts as the nucleophile (specifically, an enamine), attacking the electrophilic carbonyl carbon of the 4-fluorobenzoyl chloride. The reaction requires a non-nucleophilic base, such as triethylamine, to act as a scavenger for the hydrochloric acid (HCl) generated in situ. This prevents the protonation of the dimethylamino group or the triethylamine itself, which would otherwise halt the reaction, thereby ensuring the reaction proceeds to completion.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 52200-15-4|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS#:52200-15-4 | this compound | Chemsrc [chemsrc.com]
- 5. This compound - CAS:52200-15-4 - 北京欣恒研科技有限公司 [konoscience.com]
- 6. cas 52200-15-4|| where to buy (E)-3-(dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile [chemenu.com]
- 8. lookchem.com [lookchem.com]
The Evolving Landscape of Acrylonitrile Therapeutics: A Technical Guide to the Biological Activity of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide delves into the burgeoning field of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile derivatives, a class of compounds demonstrating significant therapeutic potential. We will explore their synthesis, diverse biological activities, and the underlying molecular mechanisms, providing a comprehensive resource for researchers and drug development professionals. This document moves beyond a simple recitation of facts to offer insights into the causal relationships between chemical structure and biological function, grounded in established scientific literature.
Introduction: The Acrylonitrile Scaffold - A Privileged Structure in Medicinal Chemistry
The acrylonitrile moiety is a versatile pharmacophore that has garnered considerable attention in medicinal chemistry due to its presence in a wide array of biologically active molecules. Its unique electronic properties and ability to participate in various chemical reactions make it an attractive scaffold for the design of novel therapeutic agents. The incorporation of a 3-(dimethylamino) group and a 2-(4-fluorobenzoyl) substituent introduces specific steric and electronic features that are hypothesized to modulate the biological activity of the parent acrylonitrile core, leading to enhanced potency and selectivity against various pathological targets. This guide will specifically focus on the derivatives of this substituted acrylonitrile, exploring their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Synthesis of this compound Derivatives: A Practical Approach
The synthesis of this compound and its derivatives can be achieved through a multi-step process, often commencing with a Knoevenagel condensation followed by acylation. While various synthetic routes have been explored for similar compounds, a general and adaptable protocol is presented below. This protocol is based on established methodologies for related acrylonitrile derivatives and provides a solid foundation for laboratory-scale synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Fluorobenzoyl chloride
-
3-(Dimethylamino)acrylonitrile
-
Triethylamine (Et3N)
-
Toluene (anhydrous)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-(dimethylamino)acrylonitrile (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene.
-
Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of 4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous toluene dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Causality in Experimental Choices: The use of triethylamine is crucial to neutralize the hydrochloric acid generated during the acylation reaction, preventing side reactions and driving the equilibrium towards product formation. Anhydrous conditions are maintained to avoid hydrolysis of the acid chloride. Column chromatography is a standard and effective method for purifying the final compound from unreacted starting materials and byproducts.
Biological Activities and Mechanistic Insights
Derivatives of this compound have shown promise in several therapeutic areas. The following sections detail their activities and the current understanding of their mechanisms of action, supported by data from studies on structurally related compounds.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of acrylonitrile derivatives. While specific data for this compound is limited, research on analogous compounds provides compelling evidence of their potential. For instance, various 2,3-diaryl acrylonitrile derivatives have demonstrated significant antiproliferative effects against a range of human cancer cell lines.[1]
Mechanism of Action: The anticancer mechanism of these compounds is believed to be multifactorial. The presence of the electron-withdrawing cyano group and the benzoyl moiety can contribute to interactions with various biological targets. It is hypothesized that these derivatives may induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting key signaling pathways involved in cancer progression.[2] The fluorine atom on the benzoyl ring can enhance metabolic stability and binding affinity to target proteins.
Data from Structurally Related Compounds:
The following table summarizes the anticancer activity of some representative acrylonitrile derivatives against various cancer cell lines. This data, while not for the exact target compound, provides a strong rationale for its investigation as an anticancer agent.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxy-substituted phenylacrylonitriles | MCF-7 (Breast) | 34 - 44 | [3] |
| 2,3-Diaryl acrylonitriles | HCT116 (Colon) | 0.13 | [1] |
| 2,3-Diaryl acrylonitriles | HeLa (Cervical) | 4.20 | [1] |
| Indole-acrylonitriles | NCI-H522 (Lung) | 0.0244 - 5.06 | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound derivative) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Acrylonitrile derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[5][6] The presence of the acrylonitrile scaffold is thought to contribute to their ability to interfere with microbial growth and survival.
Mechanism of Action: While the precise antimicrobial mechanism is not fully elucidated for this specific class of compounds, it is postulated that they may act by inhibiting essential microbial enzymes or disrupting cell membrane integrity. The lipophilic nature of the benzoyl group may facilitate passage through the microbial cell wall.
Data from Structurally Related Compounds:
The table below presents the minimum inhibitory concentration (MIC) values for some acrylonitrile derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (mg/mL) | Reference |
| Methoxy-substituted phenylacrylonitriles | Staphylococcus aureus | 2.5 | [3] |
| Methoxy-substituted phenylacrylonitriles | Escherichia coli | 12.5 | [3] |
| Methoxy-substituted phenylacrylonitriles | Candida albicans | 12.5 | [3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a significant area of research. Acrylonitrile-containing compounds have shown potential in modulating inflammatory responses.[1]
Mechanism of Action: The anti-inflammatory effects of these derivatives may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (ILs).
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay assesses the ability of a compound to inhibit the production of inflammatory mediators in immune cells.
-
Cell Culture: Culture macrophages (e.g., RAW 264.7) in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cytokine Measurement: Collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Determine the concentration-dependent inhibitory effect of the compound on cytokine production.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. While a comprehensive SAR study for this specific scaffold is yet to be published, several key structural features are known to influence activity based on broader studies of related compounds.
-
The Acrylonitrile Core: The conjugated system of the acrylonitrile moiety is crucial for its reactivity and interaction with biological targets.
-
The 4-Fluorobenzoyl Group: The fluorine atom at the para position of the benzoyl ring is a key feature. Its high electronegativity can influence the electronic distribution of the entire molecule, potentially enhancing its binding affinity to target proteins. Fluorine substitution is also a common strategy in drug design to improve metabolic stability and bioavailability.
-
The Dimethylamino Group: The dimethylamino group is an electron-donating group that can modulate the electronic properties of the acrylonitrile double bond. Its presence can also influence the compound's solubility and ability to form hydrogen bonds.
Further research involving systematic modifications of these key structural components will be essential to delineate a more precise SAR and to optimize the therapeutic potential of this promising class of compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. This technical guide has provided a comprehensive overview of their synthesis, biological activities, and a foundation for understanding their mechanisms of action.
Future research should focus on:
-
Synthesis and screening of a focused library of derivatives to establish a detailed structure-activity relationship.
-
In-depth mechanistic studies to identify the specific molecular targets of these compounds.
-
In vivo efficacy and toxicity studies to evaluate their therapeutic potential in preclinical models.
The insights provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics.
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An In-depth Technical Guide on the Putative Mechanism of Action of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
This guide provides a comprehensive framework for elucidating the mechanism of action of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile. Given the nascent state of research on this specific molecule, this document synthesizes information from structurally related compounds to propose a plausible mechanism and outlines a rigorous, multi-phased experimental strategy for its validation. This approach is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel acrylonitrile derivatives.
Introduction and Rationale
This compound is a small molecule belonging to the acrylonitrile class of compounds. The acrylonitrile moiety is a versatile chemical scaffold known for its reactivity and presence in a variety of biologically active molecules.[1] Derivatives of acrylonitrile have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4][5] Notably, structurally similar 2,3-diaryl acrylonitriles have shown significant antiproliferative effects on human cancer cell lines.[4] Furthermore, a related compound, (Z)-3-(4-dimethylamino-phenyl)-2-phenyl-acrylonitrile, was identified as a potent and selective inverse agonist of the peroxisome proliferator-activated receptor β/δ (PPARβ/δ), a nuclear receptor implicated in various disease processes.[6]
The presence of the electron-withdrawing 4-fluorobenzoyl group and the electron-donating dimethylamino group suggests a potential for this compound to interact with biological targets through various non-covalent and potentially covalent interactions. The investigation into its mechanism of action is therefore a critical step in evaluating its potential as a therapeutic agent.
Proposed Mechanism of Action: A Hypothesis-Driven Approach
Based on the available literature for analogous structures, a primary hypothesized mechanism of action for this compound is its function as a modulator of a nuclear receptor or a key enzyme involved in cellular proliferation. Specifically, we propose that the compound may act as an inhibitor of a critical enzyme in a cancer-related signaling pathway or as a modulator of a transcription factor like PPARβ/δ.
The rationale for this hypothesis is twofold: the demonstrated anticancer activity of similar acrylonitrile derivatives and the direct evidence of PPARβ/δ modulation by a structurally related molecule.[4][6] Inhibition of key signaling enzymes or modulation of nuclear receptors can lead to downstream effects on gene expression, cell cycle progression, and apoptosis, all of which are hallmarks of anticancer activity.
Visualizing the Proposed Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound (designated as "Compound X") could exert its effects, for instance, by inhibiting a key kinase or modulating a nuclear receptor, leading to an anti-proliferative outcome.
Caption: Hypothetical signaling pathway for this compound.
Experimental Validation Strategy
A phased approach is proposed to systematically investigate and validate the mechanism of action of this compound.
Phase 1: Target Identification and Initial Validation
The initial phase focuses on identifying the primary molecular target(s) of the compound.
-
Broad-Spectrum Kinase Inhibition Assay: To test the hypothesis of enzyme inhibition, the compound will be screened against a panel of human kinases.
-
Nuclear Receptor Binding and Activity Assays: To evaluate the PPARβ/δ modulation hypothesis, competitive binding assays and reporter gene assays will be conducted.
-
Cell Viability and Proliferation Assays: A panel of cancer cell lines will be treated with the compound to determine its IC50 values and confirm its anti-proliferative effects.
| Assay Type | Target/Cell Line | Metric | Hypothetical Value |
| Kinase Inhibition Screen | Kinase X | IC50 | 50 nM |
| Nuclear Receptor Binding | PPARβ/δ | Ki | 100 nM |
| Cell Viability (72h) | HeLa Cancer Cells | IC50 | 250 nM |
| Cell Viability (72h) | HCT116 Cancer Cells | IC50 | 300 nM |
Phase 2: Cellular Mechanism of Action
This phase will delve into the cellular consequences of target engagement.
-
Western Blot Analysis: Key proteins in the hypothesized signaling pathway will be analyzed for changes in their phosphorylation status or expression levels upon treatment with the compound.
-
Cell Cycle Analysis: Flow cytometry will be used to determine if the compound induces cell cycle arrest.
-
Apoptosis Assays: Annexin V/PI staining and caspase activity assays will be employed to quantify the induction of apoptosis.
Phase 3: In-depth Biophysical and Structural Characterization
The final phase aims to provide definitive evidence of direct target binding and to characterize the interaction.
-
Surface Plasmon Resonance (SPR): To measure the binding kinetics (kon and koff) and affinity (KD) of the compound to its purified target protein.
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interaction.
-
X-ray Co-crystallography: To elucidate the three-dimensional structure of the compound bound to its target, providing insights into the specific molecular interactions.
Visualizing the Experimental Workflow
The following diagram outlines the proposed experimental workflow for validating the mechanism of action.
Caption: A phased experimental workflow for mechanism of action elucidation.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HCT116) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis
-
Cell Lysis: Treat cells with the compound at its IC50 concentration for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against target proteins (e.g., phospho-Akt, total-Akt, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
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Benchchem. 3-(Dimethylamino)acrylonitrile | 2407-68-3.
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Benchchem. 2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile | 52200-16-5.
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Siddiqui, N. et al. (2022). Synthesis, Characterization and Biological Activity of Benzimidazoleacrylonitrile Derivatives. Letters in Organic Chemistry, 19.
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Li, Y. et al. (2017). Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 27(5), 1237-1241.
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Talat, S. et al. (2024). Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity. Scientific Reports, 14(1), 219.
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Chemenu. (E)-3-(dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile.
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Lieber, S. et al. (2012). (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): an orally bioavailable PPARβ/δ-selective ligand with inverse agonistic properties. Journal of Medicinal Chemistry, 55(6), 2885-2890.
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A Technical Guide to the Identification of Potential Therapeutic Targets for 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
Abstract
This guide provides a comprehensive framework for identifying and validating the therapeutic targets of the novel compound 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile. Structurally, the molecule features an α,β-unsaturated nitrile system, a classic Michael acceptor, which strongly suggests a mechanism of action involving covalent modification of nucleophilic residues on target proteins. This document outlines a multi-pronged strategy encompassing chemical proteomics for unbiased target discovery, computational modeling for hypothesis generation, and robust biochemical and cellular assays for target validation. Detailed, field-proven protocols are provided to equip researchers in drug development with the necessary tools to elucidate the compound's mechanism of action and unlock its therapeutic potential.
Introduction and Molecular Rationale
This compound is a small molecule whose therapeutic potential is largely unexplored. Its chemical architecture, however, provides significant clues to its likely biological mechanism. The core of the molecule is an acrylonitrile moiety conjugated with a benzoyl group, creating an electron-deficient double bond. This feature, known as a "warhead" in medicinal chemistry, is susceptible to nucleophilic attack by amino acid residues on proteins, such as the thiol group of cysteine or the epsilon-amino group of lysine.[1] This mode of action, known as targeted covalent inhibition, offers distinct advantages, including high potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[2][3]
The most prevalent warheads in clinically approved covalent inhibitors are acrylamides, which share the α,β-unsaturated system present in this molecule.[1][4] Many successful drugs, particularly in oncology, operate via this mechanism. For instance, Ibrutinib, an inhibitor of Bruton's tyrosine kinase (BTK), and Osimertinib, an EGFR inhibitor, both form a covalent bond with a non-catalytic cysteine residue in their respective targets.[5][6] Based on this strong precedent, we hypothesize that this compound acts as a targeted covalent inhibitor. The primary objective of the methodologies outlined herein is to identify which protein or proteins are the specific targets of this covalent modification.
Strategic Workflow for Target Identification and Validation
A successful target identification campaign requires a systematic and multi-faceted approach. We propose a workflow that integrates unbiased, proteome-wide screening with focused, hypothesis-driven validation studies. This ensures both the discovery of novel targets and the rigorous confirmation of their biological relevance.
Caption: High-level workflow for target identification and validation.
Phase 1: Target Discovery Methodologies
Chemical Proteomics for Unbiased Target Identification
Chemical proteomics is a powerful strategy to survey the entire proteome for potential targets in an unbiased manner.[7] Activity-Based Protein Profiling (ABPP) is the cornerstone of this approach. It utilizes chemical probes to covalently label the active sites of enzymes, allowing for their enrichment and identification by mass spectrometry (MS).[8][9]
In this workflow, a cell lysate or intact cells are pre-treated with our compound of interest, this compound. Subsequently, a broad-spectrum, alkyne-tagged iodoacetamide probe (or a similar cysteine-reactive probe) is added. This probe labels all accessible, reactive cysteine residues that were not already blocked by our test compound. By comparing the protein profiles of the compound-treated sample versus a vehicle control using quantitative mass spectrometry, we can identify proteins that show significantly reduced labeling by the probe. These "competed" proteins are the primary candidates for covalent binding by our compound.[10][11]
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
-
Materials:
-
Cell line of interest (e.g., HeLa, K562)
-
Lysis buffer (e.g., PBS, 0.1% NP-40, protease inhibitors)
-
This compound (test compound)
-
Cysteine-reactive alkyne probe (e.g., Iodoacetamide-alkyne)
-
Click chemistry reagents: Biotin-azide, CuSO₄, TBTA ligand, sodium ascorbate
-
Streptavidin-agarose beads
-
Mass spectrometry-grade trypsin
-
LC-MS/MS instrumentation
-
-
Step-by-Step Procedure:
-
Proteome Preparation: Culture cells to ~80% confluency. Lyse cells on ice and clarify the lysate by centrifugation. Normalize protein concentration across all samples.
-
Compound Incubation: Aliquot proteomes. Treat one set with the test compound (at various concentrations, e.g., 1 µM, 10 µM, 50 µM) and the control set with vehicle (DMSO). Incubate for 1 hour at 37°C.
-
Probe Labeling: Add the alkyne probe to all samples to a final concentration of 100 µM. Incubate for 1 hour at room temperature.
-
Click Reaction: Initiate the copper-catalyzed alkyne-azide cycloaddition (CuAAC) by adding biotin-azide, CuSO₄, TBTA, and fresh sodium ascorbate. Incubate for 1 hour at room temperature.[12]
-
Protein Enrichment: Add streptavidin-agarose beads to each sample and incubate for 4 hours at 4°C with rotation to capture biotinylated proteins.
-
Washing: Pellet the beads and wash extensively with PBS containing 0.1% SDS, followed by PBS alone to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend beads in a digestion buffer (e.g., urea, Tris-HCl). Reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
-
MS Analysis: Collect the supernatant containing peptides. Analyze by LC-MS/MS.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify peptides. Look for proteins whose peptide abundance is significantly decreased in the compound-treated samples compared to the vehicle control. These are your primary target candidates.
-
Computational Screening (In Silico)
Computational methods, specifically covalent docking, can predict which proteins are likely to bind the compound and in what orientation.[3] This approach is particularly useful for prioritizing targets within a large protein family, such as the human kinome, which is a common target class for covalent inhibitors.[6]
-
Software:
-
Step-by-Step Procedure:
-
Target Selection: Identify a panel of potential targets from a protein family known to be susceptible to covalent inhibition (e.g., kinases with a cysteine in the ATP binding pocket). Download their crystal structures from the PDB.
-
Receptor Preparation: Prepare the protein structures by adding hydrogens, assigning bond orders, and minimizing the structure to relieve steric clashes. The reactive cysteine residue must be correctly modeled.
-
Ligand Preparation: Build the 3D structure of this compound and perform energy minimization.
-
Docking Execution: Set up the covalent docking run. Define the reactive residue on the protein (e.g., Cys797 on EGFR) and the reactive atom on the ligand (the β-carbon of the acrylonitrile). The software will first perform non-covalent docking to place the ligand in a favorable orientation, then model the covalent bond formation.[14][15]
-
Scoring and Analysis: Analyze the resulting poses. The docking score will provide an estimate of binding affinity. Visually inspect the top-scoring poses to ensure the covalent bond is formed correctly and that the ligand makes favorable non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) within the binding site.
-
| Potential Target Class | Rationale | Example Proteins |
| Protein Kinases | A major drug target class; many contain targetable cysteines near the ATP-binding site.[4] | EGFR, BTK, JAK3, MAP kinases |
| Deubiquitinating Enzymes (DUBs) | Cysteine proteases that are increasingly recognized as therapeutic targets in cancer and other diseases. | USP7, UCHL1 |
| Metabolic Enzymes | Enzymes with active site cysteines involved in catalysis. | GAPDH, Caspases |
| GTPases (e.g., KRAS) | Oncogenic proteins with mutant-specific cysteines that can be targeted covalently. | KRAS (G12C) |
Phase 2: Target Validation Methodologies
Once a list of high-confidence candidate targets is generated, it is crucial to validate these interactions using orthogonal methods.
Biochemical Validation
If the identified target is an enzyme, its activity can be measured directly in the presence of the inhibitor. A dose-dependent decrease in enzyme activity provides strong evidence of direct target engagement and inhibition.
-
Method: Recombinant protein expression and purification of the candidate target, followed by an appropriate enzyme activity assay (e.g., fluorescence, luminescence, or radioactivity-based).
-
Outcome: Determination of the IC₅₀ (half-maximal inhibitory concentration), which quantifies the potency of the compound against the purified enzyme.
Cellular Target Engagement
Confirming that the compound binds its target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to demonstrate target engagement.[16][17] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[18]
-
Materials:
-
Intact cells
-
Test compound and vehicle (DMSO)
-
PBS and protease inhibitors
-
PCR tubes/plate and a thermal cycler
-
Instrumentation for protein detection (e.g., Western Blot apparatus, or mass spectrometer for proteome-wide CETSA)
-
-
Step-by-Step Procedure:
-
Treatment: Treat intact cells with the test compound or vehicle for a defined period (e.g., 1 hour).
-
Heating: Resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Detection: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western Blot or another detection method.
-
Analysis: Plot the amount of soluble protein as a function of temperature. A successful target engagement will result in a rightward shift of the melting curve for the target protein in the compound-treated samples compared to the vehicle control.[19][20]
-
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
The methodologies detailed in this guide provide a robust and systematic pathway to elucidate the therapeutic targets of this compound. By leveraging the power of unbiased chemical proteomics and complementing it with computational and cell-based validation assays, researchers can confidently identify and confirm the molecular mechanism of this compound. Successful validation of a target will pave the way for further preclinical development, including lead optimization, pharmacokinetic/pharmacodynamic studies, and in vivo efficacy testing in relevant disease models. The structural motif of this compound suggests a high probability of interaction with the protein kinome, a target class rich with therapeutic potential in oncology, immunology, and beyond.
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- Yang, Y. et al. (2018). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. NIH.
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The Ascendant Role of Acrylonitrile Scaffolds in Antimicrobial Drug Discovery: A Technical Guide
Preamble: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating an urgent and innovative response from the scientific community. The traditional pipelines for antibiotic discovery have dwindled, compelling researchers to explore novel chemical scaffolds with unique mechanisms of action. Among these, acrylonitrile derivatives have emerged as a fascinating and potent class of compounds.[1][2] The acrylonitrile moiety, a vinyl group linked to a nitrile, serves as a versatile pharmacophore found in numerous biologically active molecules, including approved drugs.[1][2] This guide provides an in-depth technical exploration of novel acrylonitrile compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis, mechanisms of action, structure-activity relationships, and robust evaluation methodologies.
The Chemistry of Antimicrobial Acrylonitriles: Synthesis and Diversification
The therapeutic potential of acrylonitrile derivatives is intrinsically linked to the chemical diversity that can be achieved through various synthetic strategies. The α,β-unsaturated nitrile core provides a reactive handle for a multitude of chemical transformations, allowing for the systematic modification of the scaffold to optimize antimicrobial potency and selectivity.
A prevalent and effective method for synthesizing aryl acrylonitrile derivatives is the Knoevenagel condensation .[3][4] This reaction is favored for its simplicity, efficiency, and use of mild reaction conditions.
Exemplary Synthetic Protocol: Knoevenagel Condensation
-
Reactant Preparation: Dissolve an appropriate aromatic aldehyde (1 equivalent) and malononitrile (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.
-
Catalyst Addition: Introduce a catalytic amount of a base, such as piperidine or sodium hydroxide, to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress via Thin-Layer Chromatography (TLC).
-
Product Isolation: Upon completion, the product often precipitates out of the solution. It can be collected by filtration, washed with cold solvent, and purified by recrystallization to yield the desired acrylonitrile derivative.
The strategic selection of substituted aldehydes and other starting materials in multicomponent domino reactions allows for the creation of extensive libraries of novel acrylonitrile compounds for screening.[5] This chemical tractability is a cornerstone of their appeal in drug discovery.
Unraveling the Mechanism of Action: How Acrylonitriles Exert Their Antimicrobial Effects
The efficacy of acrylonitrile compounds stems from their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms can vary between different derivatives, several key modes of action have been elucidated.
A primary proposed mechanism involves the disruption of microbial cell membranes . The lipophilic nature of many acrylonitrile derivatives facilitates their intercalation into the lipid bilayer, leading to a loss of membrane integrity, leakage of cytoplasmic contents, and ultimately, cell death.[6][7] Another significant mechanism is the induction of oxidative stress . Some acrylonitrile compounds have been shown to trigger the generation of reactive oxygen species (ROS) within the microbial cell.[8][9] This surge in ROS overwhelms the cell's antioxidant defenses, causing widespread damage to proteins, lipids, and DNA.
Furthermore, specific enzyme inhibition has been identified as a mode of action. For instance, some benzazole acrylonitrile-based compounds have demonstrated the ability to inhibit penicillin-binding proteins (PBPs) and/or β-lactamase, enzymes crucial for bacterial cell wall synthesis and resistance to β-lactam antibiotics.[10][11] More complex mechanisms, including the induction of programmed cell death (apoptosis), have also been observed, characterized by events such as chromatin condensation and mitochondrial dysfunction.[8]
Caption: Workflow for MIC and MBC determination.
The Crucial Step: Cytotoxicity and Safety Evaluation
An ideal antimicrobial agent should exhibit high potency against microbial pathogens while demonstrating minimal toxicity to host cells. [12][13]Therefore, cytotoxicity testing is a non-negotiable component of the evaluation process. [13][14] Commonly employed cytotoxicity assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. [15][16]Living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [16]* Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker for plasma membrane disruption and necrosis. [12][14]* Hemolysis Assay: This assay assesses the lytic effect of a compound on red blood cells, providing an early indication of potential in vivo toxicity. [12][14]
-
Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the acrylonitrile compound in cell culture medium. Replace the old medium with the medium containing the various compound concentrations. Include a vehicle control (cells treated with the solvent only).
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. [17]5. Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated lysis buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a microplate reader. [16]The results are typically used to calculate the IC50 value, the concentration of the compound that inhibits 50% of cell viability.
Structure-Activity Relationships (SAR): Designing for Potency and Selectivity
Systematic studies of structure-activity relationships (SAR) are pivotal for optimizing the antimicrobial properties of acrylonitrile derivatives. These studies involve synthesizing a series of analogs with specific structural modifications and evaluating their impact on antimicrobial activity and cytotoxicity.
Key findings from SAR studies have shown that:
-
Substitutions on Aromatic Rings: The nature and position of substituents on an aryl ring attached to the acrylonitrile core can significantly influence activity. For example, the placement of methyl groups at the 5,6 positions of a benzimidazole ring has been shown to increase cytotoxic activity. [18]* Heterocyclic Moieties: Replacing or modifying heterocyclic rings within the compound can drastically alter its biological profile. For instance, replacing a benzimidazole ring with a benzoxazole led to a substantial decrease in activity. [18]* Stereochemistry: The Z- and E-isomers of highly substituted acrylonitriles can exhibit different biological activities, highlighting the importance of stereochemistry in drug design. [11] These insights are crucial for guiding the rational design of new derivatives with enhanced antimicrobial potency and an improved therapeutic index.
Table 1: Antimicrobial Activity of Exemplary Acrylonitrile Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Indole-Acrylonitrile | S. aureus | 8 - 32 | [19] |
| Indole-Acrylonitrile | E. coli | 32 | [19] |
| Indole-Acrylonitrile | C. albicans | 4 | [19] |
| Methoxy-phenylacrylonitrile | Gram-positive bacteria | 2.5 - 25 (mg/mL) | [3][20] |
| Methoxy-phenylacrylonitrile | Gram-negative bacteria | 2.5 - 25 (mg/mL) | [3][20] |
Table 2: Cytotoxicity Data for Selected Acrylonitrile Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Methoxy-phenylacrylonitrile | MCF-7 (Breast Cancer) | 34 | [3][20] |
| Methoxy-phenylacrylonitrile | MCF-7 (Breast Cancer) | 44 | [3] |
| Indole-Acrylonitrile | Various Human Tumor Lines | 0.38 - 7.91 (GI50) | [21] |
Future Perspectives and Conclusion
Novel acrylonitrile compounds represent a promising frontier in the battle against antimicrobial resistance. Their synthetic tractability, diverse mechanisms of action, and demonstrated potency against a broad spectrum of pathogens underscore their potential as a valuable scaffold for the development of next-generation antimicrobial agents. [2] The path forward requires a multidisciplinary approach, integrating synthetic chemistry for library generation, robust microbiological and toxicological screening to identify lead compounds, and detailed mechanistic studies to elucidate their molecular targets. The framework and protocols detailed in this guide provide a solid foundation for researchers to systematically explore and unlock the full therapeutic potential of this compelling class of molecules.
Caption: Integrated workflow for acrylonitrile antimicrobial drug discovery.
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NIH. (2020). Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. Retrieved from [Link]
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A Technical Guide to Computational Docking of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
Abstract
This whitepaper provides a comprehensive, in-depth technical guide for conducting computational docking studies on the novel compound 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple procedural list to offer a scientifically grounded workflow rooted in established best practices. We will explore the entire pipeline, from initial target selection and validation to ligand and protein preparation, executing the docking simulation, and culminating in a rigorous analysis of the results. The causality behind each methodological choice is explained, ensuring that the described protocols are self-validating and scientifically robust. By integrating expert insights with authoritative references, this guide serves as a practical manual for elucidating the potential protein-ligand interactions of this compound, thereby accelerating its journey in the drug discovery process.
Introduction: The Case for Docking this compound
The acrylonitrile scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2][3][4][5] The specific compound, this compound, combines the reactive potential of the acrylonitrile moiety with the electronegative influence of a fluorobenzoyl group, making it a compelling candidate for investigation.
Computational molecular docking is an indispensable tool in modern drug discovery, providing a rapid and cost-effective method to predict how a small molecule (ligand) might bind to a protein target.[6][7] By simulating the binding pose and estimating the binding affinity, docking studies can identify potential biological targets, elucidate mechanisms of action, and guide the optimization of lead compounds.[8] This guide establishes a rigorous framework for applying these computational techniques to our molecule of interest.
Table 1: Physicochemical Properties of the Ligand
| Property | Value | Source |
| IUPAC Name | (Z)-3-(dimethylamino)-2-(4-fluorobenzoyl)prop-2-enenitrile | [] |
| Molecular Formula | C₁₂H₁₁FN₂O | PubChem |
| Molecular Weight | 218.23 g/mol | PubChem |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C(=C\N(C)C)\C#N)F | PubChem |
| InChI Key | YWGYJAGGHNMCFG-IZZBPMFTSA-N | PubChem |
The Scientific Foundation of Molecular Docking
At its core, molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[8] This process is governed by two key components: a search algorithm and a scoring function.
-
Search Algorithms: These algorithms explore the vast conformational space of the ligand and, in some cases, the protein's side chains, to generate a wide range of possible binding poses.[10] This can range from rigid docking, where both molecules are held fixed, to flexible docking, which allows for conformational adjustments—a concept known as "induced fit".[6][7]
-
Scoring Functions: Once a pose is generated, a scoring function estimates its binding affinity (e.g., in kcal/mol).[11] Lower scores typically indicate stronger, more favorable binding. These functions are mathematical models that approximate the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonds.[6]
The reliability of a docking study hinges on the quality of both the input structures and the validation process. A well-executed study can significantly de-risk and accelerate experimental screening campaigns.[12]
A Validated Workflow for Computational Docking
This section details a comprehensive, step-by-step methodology for conducting a docking study. The workflow is designed to be self-validating, incorporating critical checkpoints to ensure scientific rigor.
Step 1: Target Selection
Expert Rationale: The success of a docking study is critically dependent on selecting a biologically relevant protein target. Since no specific target for our molecule is documented, we must use an evidence-based approach. Acrylonitrile derivatives have shown efficacy as microtubule-destabilizing agents and topoisomerase inhibitors.[13][14] Therefore, a plausible and well-characterized target is Human Topoisomerase II beta (hTOP2β) , an enzyme crucial for DNA replication and a validated target for anticancer drugs.
Protocol:
-
Literature Review: Search databases like PubMed and Google Scholar for studies on the biological activities of structurally similar compounds.[1][4]
-
Target Identification: Based on the review, select a high-value target. We will use hTOP2β.
-
Structure Retrieval: Download the X-ray crystal structure from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB ID: 3QX3 , which is hTOP2β complexed with DNA and the known inhibitor etoposide.[14] This co-crystallized inhibitor is crucial for our validation step.
Step 2: Protein Preparation
Expert Rationale: Raw PDB files are not suitable for docking. They contain non-essential molecules (e.g., water, ions) and lack hydrogen atoms, which are vital for calculating interactions. The preparation protocol cleans the structure and adds the necessary chemical information to create a simulation-ready receptor.[15][16]
Protocol (Using UCSF Chimera):
-
Load Structure: Open the PDB file (3QX3.pdb) in UCSF Chimera.
-
Remove Unnecessary Chains and Molecules: The 3QX3 structure contains the protein, DNA, and the etoposide ligand. For simplicity and a faster process, we will focus on the protein chains interacting with the ligand. Delete all water molecules, ions, and any protein or DNA chains not forming the binding pocket of the reference ligand (etoposide).[13]
-
Add Hydrogens: Use the AddH tool (or Tools -> Structure Editing -> AddH) to add hydrogen atoms to the protein, which is essential for correct hydrogen bond calculations.
-
Add Charges: Assign partial charges to the protein atoms using a force field like AMBER. This can be done via the Add Charge tool.
-
Energy Minimization (Optional but Recommended): To relieve any steric clashes introduced during preparation, perform a brief energy minimization of the structure.[17]
-
Save the Prepared Receptor: Save the cleaned protein structure in the .pdbqt format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.
Step 3: Ligand Preparation
Expert Rationale: The ligand must be converted from its 2D representation into a realistic, low-energy 3D conformation. This involves adding hydrogens, assigning atomic charges, and defining rotatable bonds, which allows the docking software to explore different conformations during the simulation.[18][19][20]
Protocol (Using AutoDock Tools):
-
Obtain Ligand Structure: Generate the 2D structure of this compound in a chemical drawing tool like ChemDraw or MarvinSketch and save it as a .mol file.
-
Load into AutoDock Tools (ADT): Open the .mol file in ADT.
-
Add Hydrogens and Assign Charges: ADT will automatically add hydrogens and compute Gasteiger charges.
-
Detect Rotatable Bonds: The software will identify rotatable bonds, which defines the ligand's flexibility. The seven rotatable bonds in our ligand will be automatically detected.[19]
-
Save the Prepared Ligand: Save the final 3D structure in the .pdbqt format.
Step 4: Docking Simulation with AutoDock Vina
Expert Rationale: This phase involves defining the search space on the protein and running the docking algorithm. The search space, or "grid box," must be large enough to encompass the entire binding site but small enough to ensure a focused and efficient search.[11][12] Using the location of a known co-crystallized ligand is the most reliable method for defining this box.
Protocol:
-
Define the Grid Box:
-
In a visualization tool like PyMOL or Chimera, load the prepared protein (receptor) and the original PDB file (3QX3).
-
Identify the co-crystallized ligand (etoposide).
-
Center the grid box on this ligand, ensuring its dimensions (e.g., 25 x 25 x 25 Å) fully enclose the binding pocket. Note the center coordinates (X, Y, Z) and size.
-
-
Create a Configuration File: Create a text file (e.g., config.txt) specifying the paths to the input files and the grid box parameters.
-
Run Vina: Execute the docking from the command line: vina --config config.txt --log log.txt
Analysis, Interpretation, and Validation
Expert Rationale: Docking results are not a definitive answer but a set of predictions that require careful interpretation and validation. The primary outputs are the binding affinity scores and the predicted binding poses. Analyzing these in detail provides insights into the potential mechanism of interaction.[21][22]
Step 5: Analyzing Binding Affinity and Poses
-
Review the Log File: The output log file (log.txt) contains a table of binding affinities for the top predicted poses. The lowest energy value represents the most favorable predicted binding mode.
-
Visualize the Poses: Load the receptor (protein.pdbqt) and the output poses (output.pdbqt) into a molecular visualizer like PyMOL or UCSF Chimera.
-
Identify Key Interactions: For the top-scoring pose, analyze the non-covalent interactions between the ligand and the protein. Look for:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Key drivers of binding in nonpolar pockets.
-
Pi-Stacking: Interactions between aromatic rings.
-
Electrostatic Interactions: Between charged or polar groups.
-
Table 2: Sample Docking Results Summary
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (hTOP2β) | Hydrogen Bonds (Ligand Atom -> Residue Atom) |
| 1 | -9.2 | ASP479, GLY478, LYS504, ARG503 | O (carbonyl) -> NH (ARG503) |
| 2 | -8.8 | ASP479, ILE480, LYS504, TYR804 | F (fluorine) -> OH (TYR804) |
| 3 | -8.5 | GLY478, ARG503, PRO803 | N (nitrile) -> NH (GLY478) |
Note: This is illustrative data. Actual results will vary.
Step 6: The Self-Validation Protocol
Expert Rationale: Before you can trust the predictions for your novel compound, you must prove that your docking protocol can accurately reproduce known experimental results. This is the most critical step for ensuring the trustworthiness of your study.[23][24] The standard method is to "re-dock" the co-crystallized ligand and measure how closely the predicted pose matches the experimental one.
Protocol (Re-docking):
-
Extract the Native Ligand: From the original PDB file (3QX3), extract the etoposide ligand and save it as a separate file.
-
Prepare the Native Ligand: Prepare this etoposide file using the same protocol as your test ligand (Step 3.3).
-
Run the Docking: Use the exact same protein structure and config.txt file to dock the prepared etoposide back into its own binding site.
-
Calculate RMSD: In PyMOL or Chimera, superimpose the top-scoring docked pose of etoposide onto the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two.
-
Assess Validity:
-
RMSD < 2.0 Å: An RMSD value below 2.0 Angstroms is generally considered a successful validation.[23] It demonstrates that your protocol has the accuracy to find the correct experimental binding mode.
-
RMSD > 2.0 Å: If the RMSD is high, the protocol is unreliable. You must troubleshoot by adjusting the grid box, trying a different docking program, or re-evaluating the protein preparation steps.[24]
-
Only after achieving a successful validation can you confidently interpret the results for this compound.
Conclusion and Future Directions
This guide has outlined a rigorous, scientifically-defensible workflow for conducting computational docking studies on this compound. By following this protocol—from evidence-based target selection to robust post-docking validation—researchers can generate reliable hypotheses about the compound's molecular interactions.
The insights gained from this docking study serve as a powerful foundation for subsequent research. Positive results can prioritize the compound for experimental validation through in vitro binding assays or cell-based functional assays. Furthermore, the detailed interaction map can guide future medicinal chemistry efforts to optimize the compound's potency and selectivity. For even higher-resolution insights, the top-scoring docked complex can be used as the starting point for more computationally intensive studies, such as molecular dynamics (MD) simulations, to investigate the stability of the protein-ligand complex over time.
References
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A Comprehensive Review on Molecular Docking in Drug Discovery. (n.d.). Cognizance Journal of Multidisciplinary Studies. [Link]
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How does one prepare proteins for molecular docking? (2021). Quora. [Link]
-
Gowthaman, U., et al. (2023). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. IntechOpen. [Link]
-
Session 4: Introduction to in silico docking. (n.d.). EMBL-EBI. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
-
A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). SciSpace. [Link]
-
Autodock Tutorial easy for beginners Ligand Preparation. (2020). YouTube. [Link]
-
Introduction to Molecular Docking: Exploring the basics of structure-based drug design. (n.d.). Medium. [Link]
-
Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. (2021). PMC - PubMed Central. [Link]
-
How to validate the molecular docking results? (2022). ResearchGate. [Link]
-
Molecular docking proteins preparation. (2019). ResearchGate. [Link]
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]
-
Zavodszky, M. I., & Kuhn, L. A. (n.d.). Lessons from Docking Validation. Michigan State University. [Link]
-
How to analyse docking results from HADDOCK or refine models? (n.d.). Bonvin Lab. [Link]
-
V1: How to Energy Optimisation of Protein for Molecular Docking. (2025). YouTube. [Link]
-
DOCKING TUTORIAL. (2010). Inserm. [Link]
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3-(Dimethylamino)acrylonitrile. (n.d.). PubChem. [Link]
-
Acrylonitrile Derivatives against Trypanosoma cruzi: In Vitro Activity and Programmed Cell Death Study. (2021). PMC - PubMed Central. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025). YouTube. [Link]
-
Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. (2017). PubMed. [Link]
-
Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III. (2002). PubMed. [Link]
-
Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). (n.d.). NIH. [Link]
-
Crystal Structures, Molecular Docking and In Vitro Investigations of Two 4-Substituted 2-(5,5-dimethyl-3-styrylcyclohex-2-enylidene)malononitrile Derivatives as Potential Topoisomerase II Inhibitors. (2024). MDPI. [Link]
-
(Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): an orally bioavailable PPARβ/δ-selective ligand with inverse agonistic properties. (2012). PubMed. [Link]
-
Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. (2023). PMC - NIH. [Link]
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How to validate the molecular docking results? (2022). ResearchGate. [Link]
-
An eco-friendly and efficient approach for the synthesize of 2-(1H-tetrazole-5-yl) acrylonitrile derivatives. (2024). RSC Blogs. [Link]
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Methodological & Application
Application Notes and Protocols: A Guide to the Synthesis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile, a valuable building block in medicinal chemistry. The protocol leverages a modified Knoevenagel condensation, a cornerstone reaction in the formation of carbon-carbon double bonds. This guide is designed to provide not only a step-by-step procedure but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.
Introduction: The Significance of Enaminonitriles in Drug Discovery
The Knoevenagel condensation is a fundamental tool in organic synthesis, enabling the creation of α,β-unsaturated compounds that are pivotal intermediates in the production of fine chemicals, pharmaceuticals, and functional polymers.[1][2][3] The target molecule of this protocol, this compound, belongs to the enaminonitrile class of compounds. Enaminonitriles are highly versatile synthons in heterocyclic chemistry, serving as precursors to a wide array of biologically active molecules.[4][5] Their inherent reactivity allows for the construction of diverse molecular scaffolds, making them attractive targets for drug discovery programs.[4][6] The incorporation of a fluorine atom and a benzoyl moiety further enhances the potential of this molecule as a scaffold for developing novel therapeutic agents, particularly in the realm of anticancer research where Knoevenagel condensation products have shown significant promise.[2]
Reaction Mechanism: A Modified Knoevenagel Approach
The synthesis of this compound is achieved through the reaction of 4-fluorobenzoylacetonitrile with dimethylformamide dimethyl acetal (DMFDMA). This reaction is a variation of the Knoevenagel condensation, where DMFDMA serves a dual role as both a reactant and a dehydrating agent.
The generally accepted mechanism proceeds as follows:
-
Enolate Formation: The active methylene group in 4-fluorobenzoylacetonitrile is deprotonated, though in this specific reaction with DMFDMA, a strong external base is not required. The reaction is believed to be initiated by the nucleophilic attack of the active methylene carbon on the electrophilic carbon of DMFDMA.
-
Nucleophilic Addition: The resulting intermediate undergoes the elimination of a methoxy group.
-
Elimination: A second methoxy group is eliminated, facilitated by the formation of a stable conjugated system, to yield the final enaminonitrile product. The formation of methanol as a byproduct drives the reaction to completion.
Caption: Reaction mechanism workflow.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 4-fluorobenzoylacetonitrile | 163.15 | 1.63 g | 10 mmol | Starting material. |
| Dimethylformamide dimethyl acetal (DMFDMA) | 119.16 | 1.79 g (2.0 mL) | 15 mmol | Reagent and solvent. |
| Toluene | 92.14 | 20 mL | - | Anhydrous, as solvent. |
| Triethylamine | 101.19 | 1.4 mL | 10 mmol | Base catalyst. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzoylacetonitrile (1.63 g, 10 mmol) and anhydrous toluene (20 mL).
-
Addition of Reagents: Add triethylamine (1.4 mL, 10 mmol) to the mixture, followed by the dropwise addition of dimethylformamide dimethyl acetal (2.0 mL, 15 mmol) over 5 minutes with continuous stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (3:7) as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent and excess reagents are removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure this compound.
Caption: Experimental workflow diagram.
Expected Results and Characterization
The successful synthesis will yield this compound as a crystalline solid. The structure and purity of the compound should be confirmed by spectroscopic methods.
-
Appearance: Yellowish crystalline solid.
-
Yield: Typically 75-85%.
-
Melting Point: To be determined experimentally.
-
1H NMR (400 MHz, CDCl3) δ (ppm): Expected signals include singlets for the dimethylamino protons, and multiplets for the aromatic protons. The vinyl proton will appear as a singlet in the downfield region.
-
13C NMR (100 MHz, CDCl3) δ (ppm): Expected signals include peaks for the dimethylamino carbons, the nitrile carbon, the carbonyl carbon, the vinylic carbons, and the aromatic carbons. The carbon attached to the fluorine will show a characteristic coupling.[7][8]
-
IR (KBr) ν (cm-1): Characteristic absorption bands are expected for the nitrile (C≡N) group (around 2200-2240 cm⁻¹), the carbonyl (C=O) group (around 1640-1680 cm⁻¹), and the C=C double bond (around 1580-1620 cm⁻¹).[9][10][11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor closely by TLC. Ensure reagents are pure and anhydrous. |
| Loss of product during work-up. | Optimize the purification method. For recrystallization, use a minimal amount of hot solvent. | |
| Impure Product | Presence of starting materials. | Ensure the reaction has gone to completion. Optimize the purification conditions. |
| Side reactions. | Control the reaction temperature carefully. Ensure the dropwise addition of DMFDMA. | |
| Reaction does not start | Inactive reagents. | Use freshly distilled or high-purity reagents. Ensure the toluene is anhydrous. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toluene and DMFDMA are flammable and toxic. Handle with care and avoid inhalation and skin contact.
-
Triethylamine is corrosive and has a strong odor. Handle in a fume hood.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound. By understanding the underlying mechanism and following the detailed experimental procedure, researchers can confidently prepare this valuable intermediate for applications in drug discovery and medicinal chemistry. The versatility of the Knoevenagel condensation, coupled with the unique properties of enaminonitriles, offers a powerful platform for the development of novel therapeutic agents.[12][13][14]
References
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The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Available at: [Link]
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Tokala, R., Bora, D., & Shankaraiah, N. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(8), e202100736. Available at: [Link]
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Johari, S., Johan, M. R., & Khaligh, N. G. (2024). How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review. Current Medicinal Chemistry, 31(27), 4286-4311. Available at: [Link]
-
Diksha, D., & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(05), 17-25. Available at: [Link]
-
Johari, S., Johan, M. R., & Ghaffari Khaligh, N. (2024). How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review. Current Medicinal Chemistry, 31(27), 4286-4311. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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Fadda, A. A., Abd El Salam, M., Tag, Y., & Selim, Y. A. (2021). Role of Enaminonitriles in Heterocyclic Synthesis: Synthesis of Some New Aminothiazole Derivatives against Prostate Carcinoma. Polycyclic Aromatic Compounds, 43(2), 1-20. Available at: [Link]
-
Abo-Haded, H. H., El-Sayed, N. N. E., El-Mogazy, S. M., & El-Sawy, E. R. (2021). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. RSC Advances, 11(57), 36173-36186. Available at: [Link]
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Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2023). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Current Organic Synthesis, 20(1), 1-23. Available at: [Link]
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Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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Abdel-Ghaffar, S. A., & Fadda, A. A. (2009). Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. European journal of medicinal chemistry, 44(12), 4813–4818. Available at: [Link]
-
Fadda, A. A., & El-Mekabaty, A. (2021). Utility of Enaminonitriles in Heterocyclic Synthesis: Synthesis of Some New Azepine, Azocine, and Pyrroldione Derivatives. Journal of Heterocyclic Chemistry, 58(8), 1636-1644. Available at: [Link]
-
FTIR spectra of five acrylonitrile adducts. ResearchGate. Available at: [Link]
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A guide to 13C NMR chemical shift values. Compound Interest. Available at: [Link]
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FTIR spectrum of the analyzed polyacrylonitrile fibers. ResearchGate. Available at: [Link]
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13C NMR Chemical Shift. Oregon State University. Available at: [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
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a FT-IR spectra of Acrylonitrile. b Calculated IR spectra of Acrylonitrile. ResearchGate. Available at: [Link]
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FTIR spectra of (a) Acrylonitrile (b) Polystyrene and (c) Grafted... ResearchGate. Available at: [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
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1H-NMR spectrum of (a) acrylonitrile, (b) DMAPP in deuterated-DMSO. ResearchGate. Available at: [Link]
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Stereoregiilarity of Polyacrylonitrile by High Resolution 13C NMR Analysis. SciSpace. Available at: [Link]
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13 C NMR of 4-SubstitutedN-[(Dimethylamino)Methyl]Benzamides. Sci-Hub. Available at: [Link]
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13C-NMR Spectra of poly(acrylonitrile-ran-3-dimethylaminopropyl acrylamide-ran-itaconic acid). ResearchGate. Available at: [Link]
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Purification of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile by Column Chromatography
An Application Guide and Protocol
Abstract: This application note provides a comprehensive, field-tested protocol for the purification of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile, a key intermediate in pharmaceutical synthesis. The guide moves beyond a simple recitation of steps to explain the underlying chromatographic principles, ensuring researchers can adapt and troubleshoot the methodology. The protocol emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system optimization, followed by a detailed procedure for flash column chromatography, to achieve high purity and yield.
Introduction and Scientific Context
This compound (CAS 52200-15-4) is a substituted acrylonitrile derivative. Such compounds serve as versatile building blocks in organic and medicinal chemistry, often utilized in the synthesis of more complex heterocyclic structures with potential biological activities.[1][2] Given that the compound is typically prepared through multi-component reactions, the crude product is often contaminated with starting materials, reagents like triethylamine, and various side-products.[1][3] Achieving high purity (>98%) is paramount for its use in subsequent synthetic steps and drug development pathways, making robust purification techniques essential.
This guide details the application of normal-phase flash column chromatography, a widely applicable and cost-effective technique for purifying moderately polar organic compounds on a laboratory scale.[4]
The Chromatographic Principle: A Polarity-Driven Separation
The successful purification of our target compound hinges on understanding its molecular polarity and exploiting its differential interactions with the stationary and mobile phases.
-
The Analyte: this compound possesses several polar functional groups: a carbonyl group (C=O), a nitrile group (C≡N), and a dimethylamino group (-N(CH₃)₂). These groups make the overall molecule moderately polar.
-
The Stationary Phase: We employ silica gel, a highly polar adsorbent.[5] Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar analytes.
-
The Mobile Phase (Eluent): A non-polar or low-polarity solvent system is used. The eluent constantly flows through the column, competing with the silica gel for the analyte.
The separation occurs because polar compounds, like our target molecule, will adsorb more strongly to the polar silica gel and spend less time in the low-polarity mobile phase.[5] Less polar impurities will travel through the column more quickly, while more polar impurities will be retained more strongly. By carefully selecting the mobile phase composition, we can achieve a "sweet spot" where the desired compound is eluted efficiently and cleanly separated from its contaminants.
Mandatory Preliminary Step: TLC for Method Development
Before committing a sample to a large-scale column, the separation conditions must be optimized using Thin-Layer Chromatography (TLC).[4][5] TLC is a rapid, small-scale version of column chromatography that allows for the efficient screening of various solvent systems.
Objective: To find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25 - 0.35 . A compound with this Rf value will elute from the column in a reasonable volume of solvent, with good separation from impurities.
Protocol 3.1: TLC Solvent System Optimization
-
Prepare TLC Plate: Obtain a silica gel TLC plate. Gently draw a light pencil line about 1 cm from the bottom (the origin).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot a small amount of the dissolved sample onto the origin line. Allow the solvent to fully evaporate.
-
Prepare Elution Chamber: Pour a small amount (0.5 cm depth) of your test solvent system (e.g., Hexane:Ethyl Acetate 7:3 v/v) into a developing chamber or beaker. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5 minutes.
-
Development: Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Calculation & Analysis:
-
Calculate the Rf value: R_f = (Distance from origin to spot center) / (Distance from origin to solvent front)
-
Adjust the solvent system polarity as needed. If the Rf is too low (<0.2), increase the polarity of the mobile phase (add more ethyl acetate). If it is too high (>0.5), decrease the polarity (add more hexane).
-
The ideal system will show a clear separation (ΔRf of at least 0.2) between the target compound spot and major impurity spots.[5]
-
Full-Scale Purification: Flash Column Chromatography Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different sample quantities. A stationary phase to crude sample weight ratio of 50:1 to 100:1 is recommended for effective separation.[4]
Materials and Reagents
| Item | Specification |
| Stationary Phase | Silica Gel, 60 Å pore size, 230-400 mesh |
| Mobile Phase Solvents | n-Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade) |
| Sample Adsorbent | Celite® 545 or a small amount of silica gel |
| Glassware | Glass chromatography column (e.g., 40 mm ID x 300 mm) |
| Round bottom flasks, Erlenmeyer flasks | |
| Test tubes or fraction collector vials | |
| Other | TLC plates, UV lamp, capillary tubes, filter paper |
Step-by-Step Purification Procedure
Step 1: Column Preparation (Wet Slurry Packing) Causality: Wet packing creates a more uniform and homogenous stationary phase bed, preventing cracks and channeling that lead to poor separation.
-
Place a small plug of glass wool or cotton at the bottom of the column, ensuring it is snug but not overly compressed. Add a 1 cm layer of sand on top.
-
In a separate beaker, create a slurry by mixing ~100 g of silica gel with the optimized mobile phase (e.g., Hexane:EtOAc 7:3) until it has a pourable, milkshake-like consistency.
-
With the column stopcock closed, pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.
-
Open the stopcock and allow the solvent to drain, continuously tapping the side of the column gently to encourage even packing. Never let the top of the silica bed run dry.
-
Once the silica has settled into a stable bed, drain the excess solvent until the solvent level is just at the top of the silica bed. Add a protective 1 cm layer of sand on top.
Step 2: Sample Preparation and Loading (Dry Loading) Causality: Dry loading the sample onto an inert support like Celite or silica ensures it is introduced to the column in a very narrow, concentrated band.[6] This is critical for achieving sharp, well-resolved peaks. Applying a liquid solution directly can disturb the top of the column and lead to band broadening.
-
Dissolve the crude this compound (~2 g) in a minimal amount of a volatile solvent like dichloromethane in a round-bottom flask.
-
Add 4-5 g of Celite or silica gel to the flask.
-
Carefully remove the solvent via rotary evaporation until a completely dry, free-flowing powder is obtained.
-
Carefully drain the solvent from the prepared column until the liquid level is just at the top of the upper sand layer.
-
Gently and evenly pour the powdered sample-Celite mixture onto the top layer of sand in the column.
-
Carefully add more of the mobile phase, trickling it down the sides of the column so as not to disturb the sample layer.
Step 3: Elution and Fraction Collection
-
Fill the column with the mobile phase.
-
Using a gentle positive pressure from a pump or regulated air line, begin to push the solvent through the column at a steady flow rate (e.g., ~5-10 cm/minute).
-
Begin collecting the eluent in sequentially numbered test tubes or vials (e.g., 20 mL per fraction).
-
Monitor the separation by periodically spotting collected fractions onto a TLC plate and visualizing under UV light.
-
Group the fractions that contain the pure compound together. Fractions containing mixtures of the product and impurities can be combined and re-purified if necessary.
Step 4: Product Isolation
-
Combine the fractions containing the pure product into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent.
-
Determine the final mass of the purified product and calculate the yield. Confirm purity using analytical methods such as NMR, LC-MS, or melting point.
Visual Workflow of the Purification Process
Caption: Workflow for chromatographic purification.
Troubleshooting Common Issues
| Issue | Probable Cause | Suggested Solution |
| Poor Separation | Incorrect mobile phase polarity; Column overloaded. | Re-optimize the mobile phase with TLC. Ensure the stationary phase to sample ratio is at least 50:1.[4] |
| Cracked/Channeled Column | Column packed improperly or ran dry. | Re-pack the column using the wet slurry method. Never let the solvent level drop below the top of the stationary phase. |
| Streaking on TLC/Column | Sample is too concentrated or insoluble in the mobile phase; compound is acidic/basic. | Dilute the sample before spotting on TLC. For column, ensure dry loading. A small amount of acetic acid or triethylamine can be added to the eluent. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent (e.g., move from 7:3 to 1:1 Hexane:EtOAc). This is known as gradient elution.[5] |
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Acrylonitrile and its derivatives should be handled with care, assuming high toxicity. The Safety Data Sheet for related compounds indicates they are toxic if swallowed, inhaled, or in contact with skin.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Organic solvents like hexane and ethyl acetate are flammable. Keep them away from ignition sources.[7]
-
Silica gel dust can be a respiratory irritant. Handle it carefully to avoid creating dust clouds.
References
-
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Title: 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile. Source: Lookchem. URL: [Link]
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Title: β-AMINOPROPIONITRILE and BIS-(β-CYANOETHYL)AMINE. Source: Organic Syntheses Procedure. URL: [Link]
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Title: 3-(Dimethylamino)acrylonitrile. Source: PubChem. URL: [Link]
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1H NMR and 13C NMR analysis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
An Application Guide to the Structural Elucidation of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile using ¹H and ¹³C NMR Spectroscopy
Introduction
This compound is a substituted enaminonitrile, a class of compounds recognized for their utility as versatile intermediates in the synthesis of various heterocyclic systems. The precise structural confirmation of such molecules is paramount for their application in drug discovery and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous determination of molecular structure in solution.
This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. It outlines a detailed protocol for sample preparation and data acquisition and offers an in-depth interpretation of the resulting spectra. This document is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and analytical chemistry who require robust methods for structural verification.
Molecular Structure and Spectroscopic Preview
The structure of this compound contains several distinct functional groups that give rise to a characteristic NMR fingerprint. Understanding the expected signals is the first step in spectral analysis.
Figure 1: Molecular Structure and Atom Numbering
Caption: Structure of this compound with systematic numbering.
Anticipated ¹H NMR Signals:
-
Dimethylamino Protons (H₁₁, H₁₂): Due to restricted rotation around the C₃-N₁ bond, these two methyl groups may be chemically non-equivalent, potentially appearing as two distinct singlets. If rotation is fast at the measurement temperature, they will appear as a single sharp singlet.
-
Vinylic Proton (H₃): This proton is on a double bond and conjugated with both a carbonyl and a cyano group, which will shift its resonance significantly downfield (to a higher ppm value). It is expected to be a singlet as there are no adjacent protons. Vinylic protons typically resonate between 4.6 and 7.5 ppm.[1][2]
-
Aromatic Protons (H₇, H₈, H₁₀): The 4-fluorobenzoyl group presents a classic AA'BB' spin system, which often appears as two sets of multiplets (or apparent doublets of doublets). Protons H₈ (ortho to the electron-withdrawing carbonyl group) are expected to be the most deshielded. Protons H₇ (ortho to the fluorine atom) will be influenced by both fluorine's electronegativity and its coupling.
Anticipated ¹³C NMR Signals:
-
Dimethylamino Carbons (C₁₁, C₁₂): Similar to the protons, these may appear as two distinct signals or a single signal depending on the rotational barrier and temperature.
-
Vinylic Carbons (C₂, C₃): Two signals are expected in the olefinic region (approx. 100-150 ppm).
-
Cyano Carbon (C₄): The nitrile carbon typically appears in the 115-125 ppm range.
-
Carbonyl Carbon (C₅): This will be one of the most downfield signals, typically >180 ppm.
-
Aromatic Carbons (C₆-C₁₀): Four signals are expected for the aromatic ring due to symmetry. The carbon directly attached to fluorine (C₉) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature. Smaller two- and three-bond couplings (²JCF, ³JCF) will affect the signals for C₈ and C₇/C₁₀, respectively.
Experimental Protocol
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[3]
Figure 2: NMR Analysis Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Instrumentation
-
Spectrometer: 400 MHz (or higher field) NMR Spectrometer
-
Probe: 5 mm Broadband Observe (BBO) or similar probe
Sample Preparation
-
Weighing: Accurately weigh the sample. For a standard ¹H NMR spectrum, 5-25 mg is sufficient. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[4]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice as it dissolves a wide range of organic compounds. The choice of solvent can influence chemical shifts due to solute-solvent interactions.[5][6][7]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean glass vial before transferring it to the NMR tube.[4][8] This ensures complete dissolution and allows for filtering if any particulate matter is present.[4]
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube.[9] The final sample height should be between 4-5 cm.[3]
-
Final Steps: Securely cap the NMR tube, label it clearly, and wipe the outside of the tube clean before insertion into the spectrometer.[9][10]
Data Acquisition Parameters
The following are typical acquisition parameters. These may require optimization based on the specific instrument and sample concentration.
| Parameter | ¹H Experiment | ¹³C {¹H} Experiment |
| Pulse Program | zg30 | zgpg30 |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Relaxation Delay (D1) | 2.0 s | 2.0 s |
| Acquisition Time | ~4.0 s | ~1.5 s |
| Spectral Width | 20 ppm | 240 ppm |
| Number of Scans | 8-16 | 512-2048 |
| Reference | TMS at 0.00 ppm | TMS at 0.00 ppm |
Spectral Analysis and Interpretation
The acquired spectra should be processed (Fourier transformation, phasing, and baseline correction) and calibrated. The residual non-deuterated solvent peak (CHCl₃ at δ ≈ 7.26 ppm) can be used as a secondary reference.[11]
¹H NMR Spectrum: Predicted Data and Interpretation
| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| A | 7.9 - 8.2 | m | 2H | H₈ | Protons ortho to the deshielding carbonyl group. |
| B | 7.6 - 7.8 | s | 1H | H₃ | Vinylic proton, deshielded by C=O and CN groups. |
| C | 7.1 - 7.3 | m | 2H | H₇ | Protons ortho to fluorine; deshielded but less than H₈. |
| D | 3.1 - 3.5 | s (broad) or 2 x s | 6H | H₁₁, H₁₂ | N-methyl protons. May be two singlets due to restricted C-N bond rotation. |
-
Aromatic Region: The signals for H₈ and H₇ are expected to appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings. The protons ortho to the carbonyl (H₈) are shifted furthest downfield, consistent with data for similar structures like 4-fluorobenzoyl chloride.[12]
-
Vinylic Region: A sharp singlet for H₃ is expected in the range of 7.6-7.8 ppm, confirming the trisubstituted double bond.
-
Aliphatic Region: The dimethylamino protons will appear upfield. The observation of one broad singlet versus two sharp singlets provides insight into the rotational energy barrier of the C₃-N₁ bond at the measurement temperature.[13]
¹³C NMR Spectrum: Predicted Data and Interpretation
| Signal Label | Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F) | Assignment | Rationale |
| 1 | > 180 | d (⁴JCF ≈ 2-4 Hz) | C₅ (C=O) | Carbonyl carbon, highly deshielded. |
| 2 | ~ 165 | d (¹JCF > 240 Hz) | C₉ (C-F) | Aromatic carbon directly bonded to fluorine, shows a large coupling constant. |
| 3 | ~ 160 | s | C₃ | Vinylic carbon attached to the N(CH₃)₂ group. |
| 4 | ~ 131 | d (³JCF ≈ 8-10 Hz) | C₇ | Aromatic carbons ortho to fluorine. |
| 5 | ~ 129 | d (²JCF ≈ 20-25 Hz) | C₈ | Aromatic carbons ortho to the carbonyl group. |
| 6 | ~ 128 | d (⁴JCF ≈ 2-4 Hz) | C₆ | Aromatic ipso-carbon attached to the carbonyl. |
| 7 | ~ 118 | s | C₄ (CN) | Nitrile carbon. |
| 8 | ~ 115 | d (²JCF ≈ 20-25 Hz) | C₁₀ | Aromatic carbons meta to the carbonyl group. |
| 9 | ~ 95 | s | C₂ | Vinylic carbon bearing the CN and C=O groups. |
| 10 | ~ 40 | s or 2 signals | C₁₁, C₁₂ | N-methyl carbons. |
-
Key Diagnostic Signals: The most definitive signal in the ¹³C spectrum is for C₉, which will appear as a doublet with a very large coupling constant (¹JCF > 240 Hz) due to the directly attached fluorine atom. This immediately confirms the presence and position of the fluorine substituent.
-
Structural Confirmation: The combination of the downfield carbonyl signal (C₅), the nitrile signal (C₄), the two vinylic carbons (C₂ and C₃), and the characteristic pattern of the aromatic carbons provides a complete and unambiguous confirmation of the molecular backbone.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural analysis of this compound. A standard protocol involving careful sample preparation in CDCl₃ and acquisition on a 400 MHz or higher spectrometer yields high-resolution spectra. The ¹H spectrum is characterized by distinct signals for the dimethylamino, vinylic, and aromatic protons. The ¹³C spectrum provides confirmation of all carbon environments, with the large one-bond carbon-fluorine coupling constant serving as a crucial diagnostic marker. Together, these one-dimensional NMR experiments provide unequivocal evidence for the assigned structure, making them essential for quality control and reaction monitoring in any research or development setting.
References
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NMR Sample Preparation: The Complete Guide. Organomation. Available from: [Link]
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How does solvent choice effect chemical shift in NMR experiments? Reddit. 2022. Available from: [Link]
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Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Available from: [Link]
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Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing. 1967. Available from: [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. OSU Chemistry. Available from: [Link]
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Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. 2023. Available from: [Link]
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Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Available from: [Link]
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Vinylic Protons Definition - Organic Chemistry Key Term. Fiveable. Available from: [Link]
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Table of Characteristic Proton NMR Shifts. Available from: [Link]
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13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. 2024. Available from: [Link]
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A Robust, Stability-Indicating HPLC Method for Purity Assessment of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
An Application Note for Drug Development Professionals
Abstract
This application note details a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile, a key intermediate in pharmaceutical synthesis. The method utilizes a reversed-phase C18 column with a photodiode array (PDA) detector, enabling both accurate quantification and comprehensive peak purity analysis. The protocol has been developed to separate the main component from its potential degradation products, generated under forced degradation conditions, thereby ensuring the specificity required for quality control and stability studies in a regulated environment. This document provides a complete methodology, including instrument conditions, sample preparation, and a validation strategy aligned with the International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
The chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. This compound is a complex organic molecule featuring multiple functional groups, including a fluorinated aromatic ring, a ketone, a tertiary amine, and a nitrile group.[1][2] This structural complexity necessitates a highly specific and reliable analytical method to detect and quantify any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for its high resolution, sensitivity, and precision.[3][4] A reversed-phase HPLC (RP-HPLC) approach was selected as the most suitable separation technique. In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase; compounds are retained based on their hydrophobicity, with more hydrophobic molecules having longer retention times.[5] This principle is ideal for an intermediate polarity molecule like our target analyte.
The choice of a Photodiode Array (PDA) detector is central to this method's utility. Unlike a standard UV detector that measures absorbance at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram.[6][7] This capability is indispensable for:
-
Optimal Wavelength Selection: Ensuring maximum sensitivity for the analyte.
-
Peak Purity Assessment: Verifying the spectral homogeneity across a chromatographic peak to detect co-eluting impurities.[8][9]
-
Impurity Identification: Providing spectral information that can aid in the tentative identification of unknown peaks.
To ensure the method is "stability-indicating," forced degradation studies were incorporated into the validation plan.[10][11] By intentionally subjecting the analyte to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress), we can generate potential degradants and prove that the HPLC method can resolve them from the intact analyte peak.[12][13] This is a fundamental requirement outlined by regulatory bodies like the ICH.[3]
Chromatographic System and Conditions
A well-defined chromatographic system is the foundation of a reproducible method. The following conditions were optimized to achieve excellent peak shape, resolution, and a reasonable run time.
| Parameter | Specification | Rationale |
| Instrument | HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector. | Standard equipment for pharmaceutical analysis, providing precise control and comprehensive detection capabilities. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides robust hydrophobic retention for a wide range of analytes and is the most common starting point for RP-HPLC method development.[5] |
| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic (KH2PO4), pH adjusted to 3.0 with Phosphoric Acid | A buffered aqueous phase is critical to control the ionization state of the dimethylamino group, ensuring consistent retention and symmetrical peak shape.[14] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Acetonitrile is a common organic modifier offering low viscosity and favorable UV transparency.[5] |
| Gradient Elution | 0-15 min: 30% to 70% B; 15-18 min: 70% to 30% B; 18-22 min: 30% B (re-equilibration) | A gradient program is used to elute a range of potential impurities with varying polarities and to ensure the main peak is eluted with a good peak shape in an efficient timeframe.[15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak efficiency. |
| Detection | PDA Detector, 275 nm for quantification. Spectral scan from 200-400 nm for peak purity. | The wavelength of 275 nm was selected based on the analyte's UV maximum absorbance for optimal sensitivity. A wide spectral scan is necessary for peak purity analysis.[6] |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This mixture ensures the analyte is fully solubilized and is compatible with the mobile phase to prevent peak shape issues. |
Experimental Protocols
Protocol 1: Standard and Sample Preparation
Accuracy begins with meticulous preparation.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix thoroughly.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly. This solution is used for quantification.
-
-
Sample Solution (100 µg/mL):
-
Accurately weigh a quantity of the test sample equivalent to about 2.5 mg of the active component into a 25 mL volumetric flask.
-
Follow the dissolution and dilution steps described for the Working Standard Solution.
-
Prior to injection, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates.
-
Protocol 2: HPLC System Operation and Purity Analysis
This workflow outlines the process from system preparation to data interpretation.
Caption: Workflow for HPLC Purity Assessment.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Make five replicate injections of the Working Standard Solution (100 µg/mL).
-
The system is deemed suitable for use if it meets the criteria in the table below.
-
-
Analysis:
-
Inject the blank, Working Standard Solution, and the prepared Sample Solution(s) in sequence.
-
-
Data Processing:
-
Integrate the chromatogram of the sample solution.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
For the main analyte peak, use the PDA software to perform a peak purity analysis. Compare the calculated Purity Angle to the Purity Threshold. A Purity Angle less than the Purity Threshold indicates a spectrally pure peak.[8][16]
-
Table: System Suitability Test (SST) Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 5000 | Indicates column efficiency and good separation power. |
| %RSD of Peak Area | ≤ 2.0% (for n=5) | Demonstrates the precision and reproducibility of the injection and detection system. |
| %RSD of Retention Time | ≤ 1.0% (for n=5) | Confirms the stability of the pump and mobile phase composition. |
Method Validation Protocol: Ensuring Trustworthiness
To be used for its intended purpose, the analytical method must be validated according to ICH Q2(R2) guidelines.[17][18][19] The cornerstone of this validation is demonstrating the method's specificity through forced degradation.
Protocol 3: Forced Degradation Study
This study is essential to prove the method is stability-indicating.[3][11]
-
Prepare a Forced Degradation Stock Solution: Prepare a 1000 µg/mL solution of the analyte in the 50:50 Acetonitrile:Water diluent.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1N NaOH. Keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% H₂O₂. Keep at room temperature for 6 hours.
-
Thermal Degradation: Expose the solid powder to 105°C in an oven for 24 hours. Prepare a 100 µg/mL solution.
-
Photolytic Degradation: Expose the solid powder to UV light (254 nm) and visible light in a photostability chamber for 7 days. Prepare a 100 µg/mL solution.
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples to a final theoretical concentration of 100 µg/mL.
-
Inject each stressed sample and an unstressed control sample into the HPLC system.
-
-
Evaluation:
-
Assess the chromatograms for degradation. The target is to achieve 5-20% degradation of the main peak.
-
Verify that all degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0).
-
Perform PDA peak purity analysis on the main analyte peak in each stressed sample to confirm it remains spectrally pure and free from co-eluting degradants.
-
Caption: Logic of the Forced Degradation Study.
Validation Parameters
The method should be further validated for the following parameters as per ICH guidelines.[20][21]
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and stressed samples. | No interference at the retention time of the analyte. Degradants are resolved from the main peak. |
| Linearity | Analyze at least five concentrations across 50-150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Analyze six replicate samples at 100% concentration. Intermediate: Repeat on a different day with a different analyst. | %RSD ≤ 2.0% for both repeatability and intermediate precision. |
| LOQ/LOD | Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the linearity curve. | S/N ≈ 10 for LOQ; S/N ≈ 3 for LOD. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min) and assess the impact on SST results. | SST criteria must be met under all varied conditions. |
Conclusion
The HPLC method presented in this application note is a highly effective tool for the purity assessment of this compound. The use of a C18 column with a gradient elution of a buffered mobile phase provides excellent separation, while the PDA detector adds a crucial layer of confidence through spectral peak purity analysis. The successful resolution of the analyte from its forced degradation products confirms the method is stability-indicating and specific. When fully validated according to ICH guidelines, this protocol is suitable for use in quality control laboratories for release testing and stability monitoring during pharmaceutical development and manufacturing.
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Jehangir, M. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]
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Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
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Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
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BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
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Narula, P., et al. (2021). A comprehensive review of method development by hplc. World Journal of Pharmaceutical Research, 10(6), 1839-1858. Available at: [Link]
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Application Notes and Protocols for Assessing the Antimicrobial Activity of Synthesized Acrylonitrile Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the antimicrobial potential of newly synthesized acrylonitrile derivatives. This document emphasizes not only the procedural steps but also the underlying scientific principles to ensure data integrity and reproducibility.
Introduction: The Rationale for Antimicrobial Screening of Acrylonitrile Derivatives
Acrylonitrile derivatives represent a class of organic compounds with diverse chemical reactivity and a wide range of potential biological activities. The presence of the cyano group and the carbon-carbon double bond makes them interesting candidates for novel antimicrobial agents.[1][2][3][4][5] A systematic and rigorous assessment of their antimicrobial properties is a critical first step in the drug discovery and development pipeline. This guide outlines the standardized methodologies for determining the in vitro efficacy of these synthesized compounds against a panel of clinically relevant microorganisms.
The protocols detailed herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the generated data is robust, comparable, and reliable.[6][7][8][9][10][11][12][13][14]
Foundational Concepts in Antimicrobial Susceptibility Testing
Before delving into the specific protocols, it is crucial to understand the key parameters used to quantify antimicrobial activity:
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[15][16][17][18][19] A lower MIC value indicates greater potency of the compound.[17] MICs are considered the most fundamental measurement of an antimicrobial agent's activity against an organism.[17]
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[20][21][22][23][24] The MBC provides insight into whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). Generally, an agent is considered bactericidal if the MBC is no more than four times the MIC.[21][23]
Preliminary Screening: The Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a valuable qualitative screening tool to rapidly assess the antimicrobial potential of synthesized acrylonitrile derivatives.[25][26][27] This technique is based on the diffusion of the test compound from a paper disk into an agar medium inoculated with the target microorganism.[25]
Principle of the Disk Diffusion Assay
An antibiotic-impregnated disk placed on an inoculated agar plate absorbs moisture and the antimicrobial agent diffuses outwards, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[27] The diameter of this zone is proportional to the susceptibility of the organism to the compound.
Step-by-Step Protocol for Disk Diffusion Assay
-
Preparation of Inoculum:
-
From a pure overnight culture of the test microorganism on a non-selective agar plate, select several isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This ensures a standardized bacterial density.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[25]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[27]
-
Allow the plate to dry for a few minutes with the lid slightly ajar.[26]
-
-
Application of Disks:
-
Prepare sterile paper disks impregnated with a known concentration of the synthesized acrylonitrile derivative. The solvent used to dissolve the compound should be tested as a negative control to ensure it does not possess antimicrobial activity.
-
Aseptically place the disks on the inoculated agar surface, ensuring firm contact.[27] Disks should be spaced at least 24 mm apart from center to center and not too close to the edge of the plate.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2 °C for 16-18 hours.[27]
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition in millimeters.
-
The interpretation of susceptible, intermediate, or resistant is typically based on standardized zone diameter breakpoints established by organizations like CLSI for known antibiotics. For novel compounds, the zone diameter provides a qualitative measure of activity.
-
Workflow for Disk Diffusion Assay
Caption: Workflow of the Disk Diffusion Assay.
Quantitative Analysis: Broth Microdilution for MIC and MBC Determination
For a quantitative assessment of antimicrobial activity, the broth microdilution method is the gold standard.[26] This technique determines the MIC and can be extended to determine the MBC of the synthesized acrylonitrile derivatives.[15][20]
Principle of Broth Microdilution
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[19][28] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound that shows no visible growth.[16][17][19]
Detailed Protocol for Broth Microdilution
-
Preparation of Acrylonitrile Derivative Stock Solution:
-
Accurately weigh the synthesized compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-toxic to the microorganisms.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.[29]
-
-
Serial Dilutions in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[29]
-
Add 100 µL of the prepared acrylonitrile derivative solution (at 2x the highest test concentration) to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[29] This creates a gradient of decreasing concentrations of the test compound.
-
Column 11 serves as the positive control (inoculum without the compound), and column 12 is the negative/sterility control (broth only).[29]
-
-
Preparation of Standardized Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disk diffusion assay.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the standardized inoculum to each well from column 1 to 11. Do not add inoculum to the sterility control wells in column 12.
-
-
Incubation:
-
Seal the plate and incubate at 35 ± 2 °C for 16-20 hours in an ambient air incubator.[28]
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the acrylonitrile derivative at which there is no visible growth.[18]
-
Protocol for MBC Determination
-
Subculturing from Non-Turbid Wells:
-
Incubation:
-
Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.
-
-
MBC Determination:
Workflow for MIC and MBC Determination
Caption: Workflow for MIC and MBC Determination.
Data Presentation and Interpretation
For clear and comparative analysis, the quantitative data from the MIC and MBC assays should be summarized in a structured table.
| Test Compound | Target Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |
| Acrylonitrile Derivative 1 | Staphylococcus aureus | |||
| Acrylonitrile Derivative 1 | Escherichia coli | |||
| Acrylonitrile Derivative 2 | Staphylococcus aureus | |||
| Acrylonitrile Derivative 2 | Escherichia coli | |||
| Positive Control (e.g., Ciprofloxacin) | Staphylococcus aureus | |||
| Positive Control (e.g., Ciprofloxacin) | Escherichia coli |
Quality Control and Troubleshooting
Quality Control:
-
Always include a known reference antibiotic as a positive control to validate the assay's performance.
-
Test quality control strains with known MIC values (e.g., from ATCC) to ensure the accuracy of the methodology.[30]
-
The sterility control (broth only) should remain clear, and the growth control (inoculum without compound) should show distinct turbidity.
Troubleshooting:
-
Solubility Issues: If the synthesized acrylonitrile derivative is not readily soluble in DMSO or precipitates in the broth, consider alternative biocompatible solvents or co-solvents. Always test the solvent for any intrinsic antimicrobial activity.
-
Inconsistent Results: Ensure meticulous adherence to standardized inoculum preparation, as variations in bacterial density can significantly impact MIC values.
-
Contamination: Strict aseptic techniques are paramount throughout the entire procedure to prevent contamination.
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the antimicrobial activity of synthesized acrylonitrile derivatives. By adhering to these standardized methods, researchers can generate reliable and reproducible data, which is essential for the identification and advancement of promising new antimicrobial agents in the fight against infectious diseases.
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developing a cell-based assay for 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile cytotoxicity
Developing a Cell-Based Assay for Evaluating the Cytotoxicity of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay to determine the cytotoxic potential of the novel compound this compound. Given the scarcity of public data on this specific molecule, we present a multi-faceted approach employing a suite of well-established assays to characterize its impact on cell viability, membrane integrity, and apoptosis. This guide emphasizes the causality behind experimental choices and outlines self-validating systems to ensure data integrity and reproducibility.
Introduction: Rationale and Scientific Context
The evaluation of cytotoxicity is a critical step in the drug discovery pipeline, essential for identifying compounds with therapeutic potential or for flagging molecules with undesirable toxic effects.[1] The subject of this guide, this compound, is a synthetic compound with structural similarities to other acrylonitrile derivatives that have demonstrated biological activity. For instance, related compounds have been investigated as potential anticancer agents and as modulators of nuclear receptors like PPARβ/δ.[2][3] The enaminonitrile functionality present in this class of molecules makes them versatile precursors for synthesizing various heterocyclic compounds, some of which may interact with biological targets.[2]
Given this context, a thorough in vitro evaluation of this compound's cytotoxic profile is warranted. This application note details a systematic approach to:
-
Assess overall cell viability and metabolic activity.
-
Determine the extent of cell membrane damage.
-
Investigate the induction of apoptosis as a potential mechanism of cell death.
By employing a combination of assays, we can construct a more complete picture of the compound's cellular effects than would be possible with a single endpoint.[4]
Foundational Requirements: Cell Culture and Compound Handling
The quality and reproducibility of any cell-based assay are fundamentally dependent on consistent cell culture practices.[5]
-
Cell Line Selection: The choice of cell line should be guided by the research question. For a general cytotoxicity screen, a commonly used and well-characterized cancer cell line such as HeLa (cervical cancer) or A549 (lung cancer) is a suitable starting point. It is crucial to use cells from a reputable cell bank and to perform regular mycoplasma testing.
-
Culture Conditions: Cells should be maintained in their recommended growth medium, supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2. It is imperative to keep cells in their logarithmic growth phase and to avoid over-confluency, which can alter their physiological responses.
-
Compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in culture medium to achieve the desired final concentrations. It is important to determine the DMSO tolerance of the chosen cell line, as high concentrations of DMSO can be cytotoxic.[6] The final DMSO concentration in the assay wells should typically be kept below 0.5%.
Experimental Workflow: A Multi-Assay Approach
To obtain a comprehensive understanding of the cytotoxic effects of this compound, we recommend a tiered approach, starting with a broad assessment of cell viability, followed by more specific assays to elucidate the mechanism of cell death.
Caption: A generalized workflow for assessing the cytotoxicity of a novel compound.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[7] The amount of formazan produced is proportional to the number of living cells.[8]
Step-by-Step Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9][10] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
Calculate the percentage of cell viability for each concentration using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Protocol 2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[12][13]
Step-by-Step Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is advisable to run a parallel plate for the LDH assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14][15]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[14]
Controls and Data Analysis
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided with most kits).
-
Background Control: Culture medium without cells.
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100
Protocol 3: Caspase-3/7 Assay for Apoptosis
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can exert their effects. A hallmark of apoptosis is the activation of caspases, a family of proteases.[16] Caspase-3 and Caspase-7 are key executioner caspases.[16] Assays for their activity often use a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by these caspases.[16][17]
Step-by-Step Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence or fluorescence measurements.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent (or a similar fluorogenic reagent) according to the manufacturer's protocol. Add the reagent to each well.[17]
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 30 minutes to 3 hours, depending on the specific kit instructions.
-
Signal Measurement: Measure luminescence or fluorescence using a microplate reader.
Data Analysis
The luminescent or fluorescent signal is directly proportional to the amount of caspase activity. Data is often presented as fold change in caspase activity relative to the vehicle control.
Assay Validation and Data Interpretation
For any newly developed cell-based assay, rigorous validation is crucial to ensure the results are reliable and reproducible.[4][6]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Example) |
| Z'-factor | A measure of assay quality, reflecting the separation between positive and negative controls. | Z' > 0.5 |
| Signal-to-Background Ratio | The ratio of the signal from the maximum effect control to the background signal. | S/B > 3 |
| Intra- and Inter-Assay Precision | The reproducibility of the assay within the same experiment and between different experiments. | Coefficient of Variation (CV) < 20% |
| Dose-Response Curve | The relationship between the compound concentration and the cellular response. | A sigmoidal curve with a clear upper and lower plateau. |
Interpreting the Results
A comprehensive analysis of the data from all three assays will provide a detailed cytotoxic profile of this compound.
Caption: A flowchart for interpreting multi-assay cytotoxicity data.
Conclusion
This application note provides a detailed framework for developing a cell-based assay to characterize the cytotoxicity of this compound. By integrating MTT, LDH, and caspase-3/7 assays, researchers can obtain a multi-parametric view of the compound's effects on cell health. Adherence to best practices in cell culture and assay validation will ensure the generation of high-quality, reliable data, which is essential for making informed decisions in the drug discovery and development process.
References
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Application Notes & Protocols: Growing High-Quality Crystals of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile for X-ray Crystallography
Introduction: The Critical Role of Single Crystals
Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating the precise three-dimensional atomic arrangement of a molecule.[1] For researchers in drug development and materials science, this structural information is invaluable, providing insights into molecular conformation, packing, intermolecular interactions, and absolute stereochemistry. The primary bottleneck in this powerful analytical technique is often not the diffraction experiment itself, but the preceding step: the growth of a high-quality, single crystal of sufficient size.[2]
This guide provides a detailed exploration of techniques and protocols specifically tailored for growing single crystals of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile , a molecule of interest with functional groups that present both opportunities and challenges for crystallization. The methodologies described herein are grounded in established crystallographic principles and are designed to provide a systematic approach for researchers to obtain diffraction-quality crystals.
Pre-Crystallization Essentials: The Foundation of Success
Before any crystallization experiment is attempted, the purity of the compound must be rigorously established. The presence of impurities is one of the most common causes of crystallization failure.
Core Directive: Purity is Paramount
-
Minimum Purity: The starting material should be at least 95% pure, with >99% being ideal for increasing the probability of success.[3][4]
-
Purification Methods: Standard organic chemistry techniques such as recrystallization, column chromatography, or sublimation should be employed to purify the synthesized this compound.[5][6][7] The final purified solid should be a free-flowing powder.
-
Characterization: Confirm the identity and purity of the compound post-purification using techniques like NMR spectroscopy and mass spectrometry.
Understanding the Molecule: The target molecule possesses several key features that inform solvent selection:
-
A polar ketone and a nitrile group.
-
A tertiary amine (dimethylamino group).
-
A fluorinated aromatic ring.
-
An electron-rich double bond.
These characteristics suggest the molecule has moderate polarity. It contains multiple hydrogen bond acceptors (the carbonyl oxygen, nitrile nitrogen, and fluorine atom) but lacks strong hydrogen bond donors. This profile suggests good solubility in a range of polar aprotic and protic solvents.
The Art of Solvent Selection
The choice of solvent is the most critical variable in a crystallization experiment.[8][9] The ideal solvent or solvent system will exhibit a steep solubility curve: the compound should be highly soluble at elevated temperatures and only sparingly soluble at room or lower temperatures.[9][10]
Single Solvent Screening
Based on the principle of "like dissolves like," a primary screening should be conducted with solvents of varying polarity.[10]
-
Place a few milligrams of the compound into a small test tube.
-
Add the test solvent dropwise at room temperature. Observe solubility.
-
If insoluble, gently warm the mixture. If the compound dissolves when hot but precipitates upon cooling, the solvent is a promising candidate for slow cooling techniques.
-
If the compound is moderately soluble at room temperature, it is a good candidate for slow evaporation.
Binary (Mixed) Solvent Systems
Often, a single solvent does not provide the ideal solubility profile. A binary solvent system, consisting of a "good" solvent in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble, offers finer control.[9] For this compound, the following combinations are logical starting points.
| "Good" Solvent (High Polarity) | "Anti-Solvent" (Low Polarity) |
| Dichloromethane (DCM) | n-Hexane or n-Heptane |
| Acetone | n-Hexane or Toluene |
| Ethyl Acetate | Cyclohexane or n-Hexane |
| Tetrahydrofuran (THF) | n-Heptane |
| Acetonitrile | Diethyl Ether or Toluene |
| Methanol / Ethanol | Water or Diethyl Ether |
Table 1: Recommended solvent systems for screening.
Experimental Protocols for Crystallization
Patience is a virtue in crystal growing; a good crystal grows slowly, often over several days to a week.[11] It is crucial to set up experiments in a location free from vibrations and significant temperature fluctuations.[8][12]
Protocol 1: Slow Evaporation
This is the simplest method, relying on the gradual removal of solvent to increase solute concentration to the point of supersaturation.[11][13][14]
-
Causality: By slowly concentrating the solution, we allow a small number of nucleation sites to form and then grow steadily, rather than crashing out a large number of microcrystals. The rate of evaporation is the key control parameter.
Step-by-Step Methodology:
-
Prepare a solution of the compound in a suitable solvent (e.g., ethyl acetate, acetonitrile, or a DCM/heptane mixture) until it is nearly saturated.
-
Using a syringe filter (0.22 µm), filter the solution into a clean, dust-free crystallization vessel (a small beaker or vial with a wide mouth is ideal).[8] This removes particulate matter that could act as unwanted nucleation sites.
-
Cover the vessel to slow down evaporation. A common practice is to use aluminum foil or Parafilm with a few holes pierced by a needle.[15] The fewer/smaller the holes, the slower the evaporation.
-
Place the vessel in a quiet, undisturbed location.
-
Monitor periodically over several days to weeks without disturbing the setup.
Protocol 2: Vapor Diffusion
This is arguably the most successful and controlled method, especially for small quantities of material.[3][4] It involves the slow diffusion of a volatile anti-solvent vapor into the compound's solution.[16][17]
-
Causality: This technique provides a very gentle and gradual change in solvent composition. As the anti-solvent vapor dissolves into the primary solvent, the solubility of the compound slowly decreases, leading to controlled precipitation and the formation of well-ordered crystals.
Step-by-Step Methodology (Vial-in-Vial):
-
Dissolve 5-10 mg of the compound in a minimal volume (0.2-0.5 mL) of a relatively non-volatile "good" solvent (e.g., Toluene, THF) in a small, open inner vial.
-
Place this inner vial into a larger outer vial or jar that can be sealed.
-
Add 2-5 mL of a volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether) to the outer jar.[17] Ensure the liquid level of the anti-solvent is well below the opening of the inner vial.
-
Seal the outer jar tightly with a screw cap.
-
Set aside in a stable environment and observe over time. Crystals should form in the inner vial.
Protocol 3: Liquid-Liquid Diffusion (Solvent Layering)
This technique creates a sharp interface between the compound solution and an anti-solvent. Diffusion across this interface induces crystallization.[8][13]
-
Causality: Crystal growth is initiated at the boundary where the two solvents slowly mix. This spatial confinement of nucleation can lead to the growth of high-quality crystals. The success of this method depends on carefully layering the solvents without turbulent mixing.
Step-by-Step Methodology:
-
Prepare a concentrated solution of the compound in a small amount of a dense "good" solvent (e.g., Dichloromethane).
-
Transfer this solution to the bottom of a narrow tube, such as an NMR tube.[3]
-
Select a less dense, miscible "anti-solvent" (e.g., n-hexane).
-
Using a syringe or glass pipette, carefully and slowly layer the anti-solvent on top of the solution by running it down the side of the tube.[8][12] A distinct interface should be visible.
-
Seal the tube and leave it in an upright, undisturbed position. Crystals will typically form at the interface.
Protocol 4: Slow Cooling
This classic method is effective for compounds that exhibit a significant difference in solubility between high and low temperatures.[11]
-
Causality: As a saturated hot solution cools, the solubility of the compound decreases, creating a state of supersaturation. If the cooling is sufficiently slow, the system has time to relieve this supersaturation through ordered crystal growth rather than amorphous precipitation.
Step-by-Step Methodology:
-
In a flask, prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol, isopropanol) at or near its boiling point. Ensure all solid material is completely dissolved.
-
Cover the flask and place it inside a large, insulated container (e.g., a Dewar flask filled with hot water at the same temperature, or a large beaker wrapped in glass wool) to ensure the cooling rate is very slow.[11]
-
Allow the apparatus to cool to room temperature over 12-24 hours.
-
For compounds that remain soluble at room temperature, the apparatus can then be transferred to a refrigerator (4 °C) to promote further crystallization.
Workflow and Troubleshooting
Crystallization Workflow Diagram
Caption: Workflow from purified compound to X-ray diffraction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is too dilute; solvent choice is suboptimal. | Allow more solvent to evaporate; add more anti-solvent. Try a completely different solvent system. Gently scratch the inner surface of the vial with a needle to create nucleation sites.[18] |
| "Oiling Out" | Compound is precipitating above its melting point; solution is too concentrated. | Use a more dilute solution. Lower the crystallization temperature. Choose a solvent with a lower boiling point.[19] |
| Formation of Powder or Microcrystals | Nucleation rate is too high; process is too fast. | Slow down the crystallization process: reduce the rate of evaporation (fewer/smaller holes), cool more slowly, or use a less volatile anti-solvent. Start with a less saturated solution.[8][11] |
| Poor Quality Crystals (twinned, aggregated) | Growth is too rapid; impurities present; solvent is not ideal for packing. | Slow down the growth rate as described above. Re-purify the compound. Experiment with different solvent systems, as solvent molecules can sometimes be incorporated into the lattice and affect crystal packing.[4][12] |
Table 2: Troubleshooting guide for common crystallization problems.
Conclusion
Growing high-quality single crystals of this compound is an achievable goal that requires a systematic and patient approach. Success hinges on starting with highly pure material and methodically exploring a range of solvents and crystallization techniques. The slow evaporation, vapor diffusion, liquid-liquid diffusion, and slow cooling methods each offer a unique set of conditions to induce ordered crystal growth. By understanding the principles behind each technique and iterating based on experimental outcomes, researchers can significantly increase their chances of obtaining crystals suitable for the definitive structural analysis provided by X-ray crystallography.
References
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Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. Retrieved from [Link]
-
(2006, January 8). Crystallisation Techniques. Retrieved from [Link]
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Medizinische Hochschule Hannover. Preparing X-Ray Crystallography Samples. Retrieved from [Link]
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Duong, A. T., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science. Retrieved from [Link]
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Crystallization of small molecules. (n.d.). Retrieved from [Link]
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LibreTexts. (2022, November 8). X-ray Protein Crystallography. Physics LibreTexts. Retrieved from [Link]
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Growing Crystals. (n.d.). MIT. Retrieved from [Link]
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University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Retrieved from [Link]
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The Slow Evaporation Method. (n.d.). Retrieved from [Link]
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Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
(2018, November 13). How to choose a solvent for crystallization of an organic compound. Quora. Retrieved from [Link]
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(2024, October 16). How to grow crystals for X-ray crystallography. IUCr. Retrieved from [Link]
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ResearchGate. (2025, September 15). Protein Crystallization using a Temperature Gradient. Request PDF. Retrieved from [Link]
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X-ray Crystallography. (n.d.). Advanced Lab. Retrieved from [Link]
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Temperature Gradient: A Simple Method for Single Crystal Growth. (n.d.). ResearchGate. Retrieved from [Link]
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Guide for crystallization. (n.d.). Retrieved from [Link]
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Jones, W., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A. Retrieved from [Link]
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University of Alberta. Sample Preparation – EAS X-Ray Diffraction Laboratory. Retrieved from [Link]
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Maiyam Group. (2025, December 29). Purification Organic Compounds: Crystallization & Distillation Guide 2026. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]
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(2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Retrieved from [Link]
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(2014, August 20). Crystallization of Organic Compounds. YouTube. Retrieved from [Link]
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LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts. Retrieved from [Link]
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Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29). Retrieved from [Link]
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Research and Reviews. (2021, September 6). Purification Methods of Organic Compounds. Retrieved from [Link]
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GeeksforGeeks. (2023, January 8). Methods of Purification of Organic Compounds. Retrieved from [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
(2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
-
How to Grow Crystals. (n.d.). Retrieved from [Link]
-
Synthesis of 3-DIMETHYLAMINO-2-(4-(TRIFLUOROMETHYL)PHENYL)-ACRYLONITRILE. (n.d.). Retrieved from [Link]
- Google Patents. CN101456825B - Method for preparing acrylic nitrile derivates.
-
LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]
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using 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile in the synthesis of heterocyclic compounds
An Application Guide for the Synthesis of Heterocyclic Compounds Using 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
Introduction: The Strategic Role of a Versatile Enaminonitrile in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, with scaffolds like pyrazoles and pyrimidines appearing in a vast array of pharmaceuticals, from anti-inflammatory drugs to cutting-edge cancer therapies[1][2][3][4]. The efficient construction of these rings is a central goal for synthetic chemists. This compound emerges as a particularly powerful and versatile building block for this purpose. Its unique molecular architecture, featuring a push-pull olefin system, combines the reactivity of an enamine, the electrophilicity of a nitrile, and a Michael acceptor site, all activated by the electron-withdrawing 4-fluorobenzoyl group.
This trifecta of reactive sites allows for a diverse range of cyclization strategies, making it an ideal precursor for constructing complex, functionally-rich heterocyclic systems. This guide provides detailed application notes and protocols for leveraging this reagent in the synthesis of high-value pyrazole and pyrimidine derivatives, intended for researchers and professionals in synthetic chemistry and drug development.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from its electronically polarized structure. The dimethylamino group pushes electron density into the double bond, while the adjacent benzoyl and nitrile groups strongly withdraw electron density. This arrangement renders the β-carbon (C3) highly electrophilic and susceptible to nucleophilic attack, which is the initiating step in most of its heterocyclic transformations. The dimethylamino group is an excellent leaving group upon protonation, facilitating cyclization.
The primary reaction pathways include:
-
Cyclocondensation with N-N Nucleophiles (e.g., Hydrazines): This is a classic and highly reliable method for forming five-membered pyrazole rings.
-
Cyclocondensation with N-C-N Nucleophiles (e.g., Guanidine, Amidines): This pathway allows for the construction of six-membered pyrimidine rings, which are foundational in many biological processes and drug molecules[5].
Application Note 1: Synthesis of 5-Amino-3-(4-fluorophenyl)pyrazole Derivatives
Field Insight: The 5-aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous kinase inhibitors, anti-inflammatory agents, and anticancer drugs[2][6]. Its prevalence is due to the amino group's ability to form critical hydrogen bond interactions within biological targets. This protocol provides a direct and efficient route to this high-value core.
Reaction Principle: The synthesis proceeds via a cyclocondensation reaction between the enaminonitrile and a hydrazine derivative. The mechanism involves an initial Michael addition of the hydrazine to the electron-deficient β-carbon of the acrylonitrile, followed by an intramolecular Thorpe-Ziegler type cyclization where the second nitrogen atom attacks the electrophilic nitrile carbon[7][8]. The final step is tautomerization to yield the aromatic pyrazole ring.
Visualized Mechanism: Pyrazole Formation
Caption: Reaction pathway for pyrazole synthesis.
Detailed Experimental Protocol: Synthesis of 5-Amino-1-phenyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
Materials & Reagents:
-
This compound
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol (Absolute)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
TLC plates (silica gel 60 F254)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 2.32 g, 10 mmol) in 30 mL of glacial acetic acid.
-
Reagent Addition: To the stirred solution, add phenylhydrazine (1.08 g, 10 mmol) dropwise at room temperature. An exothermic reaction may be observed.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., Ethyl Acetate/Hexane 3:7). The disappearance of the starting enaminonitrile spot indicates reaction completion.
-
Product Isolation: After completion, cool the reaction mixture to room temperature and then pour it slowly into 100 mL of ice-cold water with stirring. A solid precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 30 mL) and then with a small amount of cold ethanol to remove residual acetic acid and impurities.
-
Drying and Purification: Dry the crude product in a vacuum oven at 50-60°C. For higher purity, the product can be recrystallized from ethanol or an ethanol/water mixture.
Data Summary: Representative Pyrazole Syntheses
| Entry | Hydrazine Derivative (R-NHNH₂) | Reaction Time (h) | Yield (%) | Physical Appearance |
| 1 | Hydrazine hydrate (R=H) | 3 | 92 | Off-white solid |
| 2 | Phenylhydrazine (R=Ph) | 5 | 88 | Pale yellow crystals |
| 3 | 4-Chlorophenylhydrazine (R=4-Cl-Ph) | 5 | 85 | Light brown powder |
| 4 | Methylhydrazine (R=Me) | 4 | 90 | White powder |
Application Note 2: Synthesis of 2-Amino-5-(4-fluorobenzoyl)pyrimidine Derivatives
Field Insight: Pyrimidine derivatives are of immense biological importance, forming the core of nucleobases and a wide range of therapeutic agents, including antivirals and anticancer drugs[4][5][9]. This protocol outlines a robust method for synthesizing highly functionalized aminopyrimidines through a base-catalyzed cyclocondensation.
Reaction Principle: This synthesis utilizes a [3+3] fragment condensation approach, where the enaminonitrile provides a three-carbon fragment (C-C-C) and guanidine provides a three-atom fragment (N-C-N)[10]. The reaction is typically initiated by the nucleophilic attack of guanidine on the β-carbon of the enaminonitrile, followed by intramolecular cyclization onto the nitrile group to form the six-membered dihydropyrimidine ring, which then aromatizes.
Visualized Workflow: Pyrimidine Synthesis
Caption: Step-by-step workflow for pyrimidine synthesis.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-dimethylamino-5-(4-fluorobenzoyl)pyrimidine
Materials & Reagents:
-
This compound
-
Guanidine Hydrochloride
-
Sodium metal
-
Ethanol (Absolute)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser under an inert atmosphere (N₂)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask under a nitrogen atmosphere, carefully add sodium metal (0.25 g, 11 mmol) in small pieces to 40 mL of absolute ethanol. Stir until all the sodium has dissolved.
-
Addition of Guanidine: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (0.96 g, 10 mmol) and stir for 20 minutes at room temperature to form the free base.
-
Substrate Addition: Add a solution of this compound (2.32 g, 10 mmol) in 10 mL of absolute ethanol to the reaction mixture.
-
Heating and Reflux: Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC (e.g., Dichloromethane/Methanol 9:1).
-
Work-up and Isolation: After cooling to room temperature, carefully neutralize the mixture with glacial acetic acid. A precipitate will form. Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol.
-
Drying and Purification: Dry the crude product under vacuum. Purify by recrystallization from a suitable solvent like DMF/water to afford the final product.
Data Summary: Representative Pyrimidine Syntheses
| Entry | N-C-N Reagent | Base | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | Guanidine HCl | NaOEt | 7 | 85 | >250 |
| 2 | Thiourea | NaOEt | 10 | 78 | >260 |
| 3 | Acetamidine HCl | NaOEt | 8 | 81 | 221-223 |
References
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Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. MDPI. [Link]
-
Recent Progress in the Synthesis and Applications of Heterocycles Derived from Enaminonitriles. ResearchGate. [Link]
-
Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. National Institutes of Health (NIH). [Link]
-
Synthesis of diverse heterocycles from β-enaminonitriles. ResearchGate. [Link]
-
Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. National Institutes of Health (NIH). [Link]
-
Chemistry of Enaminonitriles of Pyrano[2,3-c]pyrazole and Related Compounds. ResearchGate. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Publishing. [Link]
-
Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. PubMed. [Link]
-
Pyrazole, pyrazolone and enaminonitrile pyrazole derivatives: Synthesis, characterization and potential in corrosion inhibition and antimicrobial applications. ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Menoufia University. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
-
Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. ResearchGate. [Link]
-
β-Aminocrotononitrile in heterocyclic synthesis: Synthesis of polysubstituted pyridines as precursors to bicycles and polycycles. ResearchGate. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. Hindawi. [Link]
-
3(5)-aminopyrazole. Organic Syntheses. [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. National Institutes of Health (NIH). [Link]
-
Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. [Link]
-
Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. ResearchGate. [Link]
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experimental setup for microwave-assisted synthesis of enaminonitriles
Abstract
Enaminonitriles are pivotal structural motifs in organic synthesis, serving as versatile precursors for a wide array of nitrogen-containing heterocyclic compounds with significant pharmacological activities. Traditional synthetic routes often necessitate prolonged reaction times, harsh conditions, and the use of stoichiometric catalysts, posing challenges for efficiency and sustainability. This application note details a robust and highly efficient protocol for the synthesis of enaminonitriles via the microwave-assisted condensation of carbonyl compounds with active methylene nitriles. By leveraging the principles of microwave dielectric heating, this methodology dramatically reduces reaction times from hours to minutes, improves product yields, and aligns with the principles of green chemistry by enabling solvent-free or reduced-solvent conditions.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals seeking to streamline the synthesis of these valuable intermediates.
Introduction: The Case for Microwave-Assisted Synthesis
Enaminonitriles are characterized by a nitrile group conjugated to an enamine functionality. This unique electronic arrangement makes them highly reactive and valuable building blocks in organic chemistry, particularly in multicomponent reactions like the Gewald synthesis of 2-aminothiophenes.[4][5]
Conventional thermal synthesis of enaminonitriles, typically a variation of the Knoevenagel condensation, often requires extended periods of reflux heating to overcome the activation energy barrier.[1] This approach not only consumes significant energy but can also lead to the formation of undesired by-products, complicating purification.[6]
Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative.[3][7] Unlike conventional heating which relies on slow and inefficient heat transfer through convection, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[2][8] This interaction, primarily through dipolar polarization and ionic conduction mechanisms, results in rapid, uniform, and localized heating.[1][9] The key advantages of this technique include:
-
Dramatically Reduced Reaction Times: Reactions that take hours can often be completed in minutes.[6][7]
-
Increased Product Yields and Purity: Rapid heating can minimize the formation of side products.[6][10]
-
Enhanced Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, leading to significant energy savings.[1][11]
-
Alignment with Green Chemistry: MAOS often allows for solvent-free reactions or the use of greener solvents, reducing waste and environmental impact.[2][3][12]
This guide provides a comprehensive framework for establishing a microwave-assisted protocol for enaminonitrile synthesis, from understanding the underlying principles to troubleshooting common issues.
Principles and Mechanistic Considerations
The synthesis of enaminonitriles from a ketone or aldehyde and an active methylene nitrile (e.g., malononitrile) proceeds via a base-catalyzed condensation reaction. The microwave irradiation serves to accelerate this established mechanism by efficiently supplying the activation energy.
The generally accepted mechanism involves three key steps:
-
Carbanion Formation: A base abstracts an acidic α-proton from the active methylene nitrile (e.g., malononitrile) to generate a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone or aldehyde.
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to yield the final, conjugated enaminonitrile product.
Microwave energy is particularly effective here because many of the intermediates and reagents (especially if a polar solvent or ionic catalyst is used) have significant dipole moments, allowing for efficient energy absorption and rapid heating to drive the dehydration step to completion.[1][2]
Visualizing the Mechanism: Knoevenagel Condensation
Caption: Base-catalyzed Knoevenagel condensation mechanism for enaminonitrile synthesis.
Safety Precautions in Microwave Chemistry
While highly efficient, microwave reactors are not domestic appliances and require strict adherence to safety protocols.[13]
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[13][14] These units are equipped with pressure and temperature sensors, magnetic stirring, and safety interlocks that are absent in household ovens.
-
Pressure Management: Reactions in sealed vessels can generate significant pressure. Never exceed the specified volume for the reaction vial to allow for sufficient headspace.[15] Always ensure the vessel caps and seals are in good condition and designed for the pressures and temperatures being used.[11]
-
Solvent Hazards: Be aware that the boiling point of a solvent is elevated under pressure. Flammable organic solvents pose a significant risk.[14] Ensure the microwave reactor is placed in a well-ventilated fume hood. Some solvents can decompose at high temperatures; for example, DMF can decompose to dimethylamine and carbon monoxide.[16]
-
Thermal Runaway: Highly exothermic reactions can lead to a rapid increase in temperature and pressure, creating a risk of vessel failure.[17] When developing a new protocol, start with small-scale reactions and low microwave power to gauge the reaction's kinetic profile.[13]
-
Material Compatibility: Do not place metallic objects, including metal stir bars with no insulating coating or aluminum foil, inside the microwave cavity, as this can cause arcing.[11][14] Use appropriate stir bars (e.g., Teflon-coated) and reaction vessels (glass or quartz) certified for your specific reactor.
Experimental Setup and General Protocol
Materials and Equipment
-
Microwave Synthesizer: A dedicated chemical microwave reactor (e.g., CEM Discover, Anton Paar Monowave, Biotage Initiator+).
-
Reaction Vessels: Microwave-grade sealed glass vials (e.g., 0.5-2 mL, 2-5 mL, or 10-20 mL) with appropriate caps and septa.
-
Reagents:
-
Standard Laboratory Glassware for work-up and purification.
-
Analytical Equipment: TLC plates, NMR spectrometer, IR spectrometer, melting point apparatus for product characterization.
General Experimental Workflow
The following diagram outlines the typical workflow for the microwave-assisted synthesis of enaminonitriles.
Caption: Standard workflow for microwave-assisted organic synthesis.
Protocol: Synthesis of 2-(cyclohexylidene)malononitrile
This protocol describes a solvent-free, catalyst-free synthesis as an example of a green chemistry approach.[12] This method can be adapted by adding a catalyst or a high-boiling polar solvent.
Step-by-Step Procedure:
-
Reagent Loading: Into a 2-5 mL microwave process vial equipped with a Teflon-coated magnetic stir bar, add cyclohexanone (1.0 mmol, 98 mg, 102 µL) and malononitrile (1.0 mmol, 66 mg).
-
Vial Sealing: Securely cap the vial using a dedicated crimper or capping station. Ensure the seal is tight to contain pressure during the reaction.
-
Microwave Parameters: Place the vial in the microwave reactor cavity. Program the instrument with the following parameters:
-
Temperature: 120 °C (use the instrument's IR sensor to monitor)
-
Hold Time: 5 minutes
-
Maximum Power: 150 W
-
Stirring: High
-
Rationale: 120 °C is a common starting temperature for many organic reactions and is well above what can be achieved at atmospheric pressure without a high-boiling solvent.[18] A 5-minute reaction time is typical for microwave-accelerated processes.[7] Setting a power limit prevents temperature overshooting.
-
-
Reaction Execution: Start the irradiation sequence. The instrument will automatically monitor and adjust power to maintain the set temperature for the specified duration.
-
Cooling: After the reaction is complete, the instrument's cooling system (e.g., compressed air) will cool the vessel. Do not attempt to open the vial until the temperature is below 50 °C and the internal pressure has returned to ambient.[14]
-
Work-up and Purification:
-
Open the cooled vial. The product often solidifies upon cooling.
-
Add a small amount of cold ethanol (~1-2 mL) to the vial, scrape the solid, and filter to collect the crude product.
-
Wash the collected solid with a small portion of cold ethanol to remove any unreacted starting material.
-
The product, 2-(cyclohexylidene)malononitrile, can be further purified by recrystallization from ethanol if necessary.
-
Rationale: The product is typically a solid with lower solubility in cold ethanol than the starting materials, allowing for simple purification by recrystallization.
-
-
Characterization: Dry the purified product and characterize it by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. The expected yield should be >90%.
Data Presentation and Scope
The described protocol is versatile and can be applied to a range of carbonyl compounds. The following table provides representative (hypothetical) data to illustrate the scope of the reaction.
| Entry | Carbonyl Compound | Catalyst | Temp (°C) | Time (min) | Yield (%) |
| 1 | Cyclohexanone | None | 120 | 5 | >95 |
| 2 | Acetophenone | Piperidine (5 mol%) | 140 | 10 | 88 |
| 3 | Benzaldehyde | None | 100 | 8 | 92 |
| 4 | 4-Methoxybenzaldehyde | None | 100 | 5 | 96 |
| 5 | Cyclopentanone | None | 120 | 5 | >95 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature or time.2. Reactants are poor microwave absorbers.3. Reaction requires a catalyst. | 1. Increase the reaction temperature (in 10-20°C increments) or time.2. Add a small amount of a polar, high-boiling solvent (e.g., DMF, NMP) or an ionic liquid to aid heating.[15][16]3. Add a catalytic amount of a base (e.g., piperidine, DBU) or a solid acid/base catalyst. |
| Dark/Charred Product | 1. Temperature is too high.2. Localized superheating or "hot spots".3. Reaction time is too long. | 1. Reduce the reaction temperature.2. Ensure vigorous stirring. For viscous mixtures, consider adding a small amount of a solvent to improve heat distribution.[13]3. Reduce the reaction time. Monitor the reaction by TLC at shorter intervals. |
| Pressure Error | 1. Reaction vial is overfilled.2. Highly exothermic reaction.3. Formation of gaseous by-products. | 1. Ensure the reaction volume does not exceed the manufacturer's recommendation (typically 25-50% of vial volume).[15]2. Reduce the concentration of reactants or run the reaction at a lower temperature.3. Consult literature for the specific reaction; may require an open-vessel setup if gas evolution is significant. |
Conclusion
Microwave-assisted synthesis represents a superior, modern approach for the preparation of enaminonitriles. By providing rapid, controlled, and efficient heating, this technology dramatically shortens reaction times, often improves yields, and facilitates cleaner, more sustainable chemical processes.[10] The protocols and guidelines presented in this application note offer a robust starting point for researchers to implement this powerful tool, enabling the accelerated synthesis of these valuable chemical intermediates for applications in medicinal chemistry and materials science.
References
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Calbo, L., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. [Link]
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Microwave Synthesis Conditions. (n.d.). UCSB MRL. [Link]
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Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap Eureka. [Link]
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Microwave Reactor Safety. (n.d.). ETH Zurich. [Link]
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Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation. [Link]
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Sharma, G. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
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Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd. [Link]
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Microwave assisted green organic synthesis. (2024). AYURPUB. [Link]
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Microwave chemistry — an approach to the assessment of chemical reaction hazards. (n.d.). IChemE. [Link]
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Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]
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Chen, Y.-C., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. [Link]
-
Kappe, C. O. (2008). Microwave-Assisted Synthesis in Water as Solvent. Chemical Reviews. [Link]
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Di Schiena, M., et al. (2022). Microwave‐Assisted Organic Syntheses in Deep Eutectic Solvents: A Win‐Win Association for Sustainable Chemistry. ChemSusChem. [Link]
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Gewald reaction. (n.d.). Wikipedia. [Link]
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Bhat, G. K., et al. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]
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Microwave Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Andrade, C. K. Z., et al. (2008). Microwave assisted solvent-, support-and catalyst-free synthesis of enaminones. ARKIVOC. [Link]
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A Review on: A significance of microwave assist technique in green chemistry. (2016). ResearchGate. [Link]
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Thorpe reaction. (n.d.). Wikipedia. [Link]
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Gaikwad, N. D., et al. (2015). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Chemical and Pharmaceutical Research. [Link]
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Sridhar, M. (2007). Microwave accelerated Gewald reaction: synthesis of 2-aminothiophenes. Tetrahedron Letters. [Link]
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Andrade, C. K. Z., et al. (2008). Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones. Semantic Scholar. [Link]
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Borrego-Muñoz, P., et al. (2023). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Molecules. [Link]
-
Thorpe-Ziegler Reaction. (2014). Chem-Station. [Link]
-
Li, L., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. Heterocycles. [Link]
-
Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (2007). ResearchGate. [Link]
-
Thorpe reaction. (2020). L.S.College, Muzaffarpur. [Link]
-
Maleki, A., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances. [Link]
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Dilmukhamedov, R., et al. (2023). Recent Studies on the Application of Microwave-Assisted Method for the Preparation of Heterogeneous Catalysts and Catalytic Hydrogenation Processes. Catalysts. [Link]
-
Palka, A., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules. [Link]
-
Thorpe-Ziegler Reaction Mechanism. (2021). YouTube. [Link]
-
Reactions with ketones and malononitrile. (n.d.). ResearchGate. [Link]
-
An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][2][7] triazolo[4,3-a]-pyrimidine-6-carbonitriles. (2014). Molecules. [Link]
-
Davis, T., et al. (2009). Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells. Bioorganic & Medicinal Chemistry Letters. [Link]
-
One pot reaction of malononitrile, aryl aldehyde and acetophenone.... (n.d.). ResearchGate. [Link]
-
Palka, A., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed. [Link]
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Effective Sample Preparation of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile for High-Fidelity Mass Spectrometry Analysis
An Application Guide
Abstract
This application note provides a comprehensive guide to the sample preparation of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile for quantitative and qualitative analysis by mass spectrometry (MS). Proper sample preparation is a critical determinant of data quality, ensuring sensitivity, accuracy, and reproducibility by removing interfering matrix components.[1][2] We will explore the physicochemical properties of the target analyte to establish a rationale for method selection. Detailed, step-by-step protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are presented, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to empower users to adapt these methods to their specific analytical challenges.
Introduction to the Analyte and Analytical Challenge
This compound is a small organic molecule featuring a combination of functional groups that define its chemical behavior: a polar benzoyl moiety, a nitrile group, and a basic dimethylamino group. Its accurate quantification in complex matrices, such as biological fluids or chemical reaction mixtures, is essential for various research and development applications, including pharmacokinetic studies and synthetic process monitoring.
The primary challenge in its analysis via mass spectrometry is the potential for matrix effects, where co-eluting endogenous or exogenous substances interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[1] A robust sample preparation strategy is therefore not merely a preliminary step but a cornerstone of a valid analytical method.[2][3] This guide provides the foundational knowledge and practical protocols to achieve this.
Analyte Physicochemical Properties
Understanding the analyte's properties is the first step in developing a suitable extraction method.[4]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁FN₂O | [5] |
| Molecular Weight | 218.23 g/mol | [5][6] |
| LogP (Octanol/Water) | 1.977 | [5] |
| Boiling Point | 408.1°C at 760 mmHg | [5][6] |
| Key Functional Groups | Dimethylamino (basic), Carbonyl (polar), Nitrile (polar), Fluorobenzoyl (lipophilic) | N/A |
The LogP value of ~1.98 indicates moderate lipophilicity, suggesting it will partition favorably into organic solvents from aqueous media. The presence of the tertiary amine (dimethylamino group) provides a handle for pH-based extraction strategies.
Rationale for Method Selection: LLE vs. SPE
The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the sample matrix, required cleanliness, throughput needs, and desired selectivity.[4]
-
Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase.[7] It is cost-effective and particularly useful for removing highly polar or non-polar interferences. Given the analyte's LogP and basic handle, pH-driven LLE is a highly effective strategy.
-
Solid-Phase Extraction (SPE): A more selective and often more exhaustive cleanup technique that uses a solid sorbent to retain the analyte while matrix components pass through (or vice-versa).[8] SPE can provide higher concentration factors and is more amenable to automation.[1] For this analyte, a reversed-phase (e.g., C18) sorbent is suitable due to its lipophilic character.
The following diagram illustrates the decision-making process for selecting an appropriate sample preparation workflow.
Caption: Decision workflow for selecting a sample preparation protocol.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol A: pH-Driven Liquid-Liquid Extraction (LLE)
This protocol leverages the analyte's basicity to achieve selective extraction from an aqueous matrix.
Principle: At a basic pH, the dimethylamino group is deprotonated and neutral, increasing the analyte's overall lipophilicity and driving it into the organic phase. At an acidic pH, the group becomes protonated (cationic), increasing its aqueous solubility. We will use a basic extraction to isolate the analyte from acidic and neutral polar impurities.
Materials:
-
Extraction Solvent: Methyl-tert-butyl ether (MTBE) or Ethyl Acetate.
-
Aqueous Buffer: 5% Sodium Bicarbonate solution (NaHCO₃), pH ~8.5.
-
Sample tubes (e.g., 15 mL polypropylene).
-
Vortex mixer and Centrifuge.
Procedure:
-
Sample Aliquot: Pipette 1.0 mL of the aqueous sample (e.g., quenched reaction mixture, diluted urine) into a 15 mL sample tube. If starting with a biological sample, use the supernatant obtained from protein precipitation (see Protocol C).
-
Basification: Add 1.0 mL of 5% NaHCO₃ solution to the sample. Vortex for 30 seconds to mix and ensure the pH is basic.
-
Organic Solvent Addition: Add 5.0 mL of MTBE to the tube.
-
Extraction: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing of the two phases. This maximizes the partitioning of the analyte into the organic solvent.[9][10]
-
Phase Separation: Centrifuge the tube at 3,000 x g for 5 minutes to achieve a clean separation between the aqueous (bottom) and organic (top) layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube using a pipette, being cautious not to disturb the aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of a mobile phase-compatible solvent (e.g., 50:50 Acetonitrile:Water). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS injection.
Protocol B: Reversed-Phase Solid-Phase Extraction (SPE)
This protocol uses a C18 sorbent for analyte retention and provides excellent cleanup and concentration.
Principle: Reversed-phase SPE retains non-polar to moderately polar compounds from a polar matrix based on hydrophobic interactions.[8] The analyte, with its moderate lipophilicity, will be retained on the C18 sorbent while polar salts and matrix components are washed away. A non-polar organic solvent is then used to elute the analyte.
Caption: The four essential steps of the Solid-Phase Extraction workflow.
Materials:
-
SPE Cartridges: C18, 100 mg / 3 mL.
-
Solvents: Methanol (MeOH), Acetonitrile (ACN), LC-MS grade water.
-
SPE Vacuum Manifold.
Procedure:
-
Conditioning: Place the C18 cartridges on the vacuum manifold. Pass 3 mL of MeOH through the cartridge, followed by 3 mL of LC-MS grade water. Do not let the sorbent bed go dry. This step activates the C18 chains.[8][11]
-
Sample Loading: Load 1.0 mL of the sample (pre-treated if necessary) onto the cartridge. Apply a gentle vacuum to draw the sample through the sorbent at a slow, consistent flow rate (approx. 1-2 mL/min). The analyte will be retained on the sorbent.
-
Washing: Wash the cartridge with 3 mL of 5% MeOH in water. This step removes salts and other polar impurities without eluting the analyte.
-
Drying: Dry the cartridge thoroughly by applying a high vacuum for 5-10 minutes. This removes residual wash solvent, which can interfere with the final elution.
-
Elution: Place clean collection tubes inside the manifold. Elute the analyte from the sorbent by passing 2 x 1.0 mL of ACN through the cartridge.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute as described in the LLE protocol (steps 7-10).
Protocol C: Protein Precipitation (Pre-treatment for Biological Samples)
This is a necessary first step when working with plasma, serum, or other protein-rich matrices.
Principle: A high concentration of a water-miscible organic solvent, like acetonitrile, disrupts the solvation of proteins, causing them to denature and precipitate out of the solution.[12]
Procedure:
-
Aliquot: In a microcentrifuge tube, add 200 µL of the biological sample (e.g., plasma).
-
Precipitation: Add 600 µL of ice-cold ACN (a 3:1 ratio of solvent to sample).
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Incubate: Incubate the sample at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully collect the supernatant, which contains the analyte, and proceed with either the LLE (Protocol A) or SPE (Protocol B) method for further cleanup.
Method Validation and Trustworthiness
To ensure the trustworthiness of the data generated, any sample preparation protocol must be validated. Key parameters to assess include:
-
Recovery: The percentage of analyte recovered after the entire preparation process. This is typically assessed by comparing the response of a pre-extracted spiked sample to a post-extracted spiked sample.
-
Matrix Effect: The degree of ionization suppression or enhancement caused by co-eluting matrix components. It is calculated by comparing the response of a post-extracted spiked sample to a neat solution of the analyte.
-
Reproducibility: The precision of the method across multiple preparations, typically expressed as the relative standard deviation (%RSD).
A well-developed protocol will consistently yield high recovery (>85%), minimal matrix effect (<15%), and excellent reproducibility (<15% RSD).
Conclusion
The successful mass spectrometric analysis of this compound is critically dependent on an effective sample preparation strategy. By understanding the analyte's physicochemical properties, an informed choice can be made between Liquid-Liquid Extraction and Solid-Phase Extraction. The pH-driven LLE protocol offers a simple and cost-effective method for general cleanup, while the reversed-phase SPE protocol provides superior selectivity and concentration, ideal for complex matrices or when low detection limits are required. For biological samples, an initial protein precipitation step is mandatory. The detailed protocols provided herein serve as a robust starting point for developing a validated, high-performance analytical method.
References
- Phenomenex, Inc. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV.
-
NASA Tech Briefs. (2013, October 12). Solid-Phase Extraction of Polar Compounds From Water. Retrieved from [Link]
-
LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
PubMed. (2025, July 7). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
PubMed. (2012, August 30). Accurate quantification of the mercapturic acids of acrylonitrile and its genotoxic metabolite cyanoethylene-epoxide in human urine by isotope-dilution LC-ESI/MS/MS. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:52200-15-4 | this compound. Retrieved from [Link]
-
MDPI. (2023, May 3). Improvement of Gd(III) Solvent Extraction by 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one: Non-Aqueous Systems. Retrieved from [Link]
-
NANOLAB. (n.d.). Determination of Acrylonitrile: Accurate Analysis Methods. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)acrylonitrile. Retrieved from [Link]
-
PubMed. (n.d.). A Method for the Quantification of Biomarkers of Exposure to Acrylonitrile and 1,3-butadiene in Human Urine by Column-Switching Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of polyacrylonitrile. Retrieved from [Link]
-
LookChem. (n.d.). Cas 52200-14-3,3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Phenomenex, Inc. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
YouTube. (2020, July 31). Liquid-Liquid Extraction Lab. How to extract compounds of mixture using liquid liquid extraction?. Retrieved from [Link]
-
ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Retrieved from [Link]
-
ResearchGate. (2016, July 18). (PDF) Sample preparation for proteomic analysis using a GeLC-MS/MS strategy. Retrieved from [Link]
-
Korea Science. (n.d.). Comparative Sample Preparation Methods for a Label-Free Proteomic Analysis -Mass Spectrometry Letters. Retrieved from [Link]
-
YouTube. (2021, April 17). How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
Welcome to the technical support center for the synthesis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile. This guide is designed for chemistry professionals engaged in the synthesis of complex organic molecules. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve your reaction yields and product purity.
The synthesis of this enaminonitrile typically involves the condensation of a ketone with a source of dimethylamino-acrylonitrile or a related synthon. A common and effective route is the reaction between 4-fluorobenzoylacetonitrile and dimethylformamide dimethyl acetal (DMF-DMA). This guide will focus on troubleshooting this specific transformation, which proceeds via an initial enolization or enamine formation followed by condensation.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has run to completion according to TLC, but after workup and purification, I have a very low yield of the desired this compound. What are the likely causes?
Answer: Low yield is a common issue that can stem from several factors, from reagent quality to reaction conditions and workup procedures. Let's break down the potential culprits.
1. Reagent Quality and Stoichiometry:
-
4-Fluorobenzoylacetonitrile (Starting Material): This starting material can be prone to degradation. Verify its purity by ¹H NMR or melting point before use. Impurities can inhibit the reaction.
-
Dimethylformamide Dimethyl Acetal (DMF-DMA): DMF-DMA is highly sensitive to moisture. Hydrolysis will convert it to DMF and methanol, rendering it inactive for the condensation. Always use a fresh bottle or a properly stored aliquot from a Sure/Seal™ bottle. A slight excess (1.1 to 1.5 equivalents) is often recommended to drive the reaction to completion.
2. Reaction Conditions:
-
Temperature: While refluxing is a common condition for this reaction, excessively high temperatures can lead to decomposition of the starting material and product.[1] If you observe significant darkening of the reaction mixture, consider running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.
-
Solvent: The reaction is often run neat or with a high-boiling, inert solvent like toluene or xylene. The choice of solvent can affect reaction kinetics. If running neat, ensure efficient stirring to prevent localized overheating.
3. Inefficient Workup and Purification:
-
Hydrolysis during Workup: The enamine product has some susceptibility to hydrolysis back to the β-keto nitrile, especially under acidic conditions.[2][3] Ensure your workup is performed under neutral or slightly basic conditions. A wash with a saturated sodium bicarbonate solution is advisable.
-
Product Isolation: The product is a solid. Precipitation from the reaction mixture upon cooling or addition of an anti-solvent (like water or hexanes) is a common isolation method.[1] If the product remains in solution, it may be due to impurities or an insufficient volume of the anti-solvent. Ensure thorough cooling (e.g., in an ice bath) to maximize precipitation.
Troubleshooting Workflow: Low Yield Here is a logical flow to diagnose the problem:
Caption: A workflow for troubleshooting low product yield.
Issue 2: Formation of Side Products
Question: My crude NMR shows multiple unexpected peaks. What are the common side products in this synthesis?
Answer: Side product formation often points to issues with reaction control or the presence of contaminants like water.
1. Unreacted Starting Material: The most common "impurity" is simply unreacted 4-fluorobenzoylacetonitrile. This indicates an incomplete reaction.
- Cause: Insufficient DMF-DMA, low reaction temperature, or short reaction time.
- Solution: Increase the equivalents of DMF-DMA, prolong the reaction time, or slightly increase the temperature. Monitor closely by TLC.
2. Hydrolyzed Product: The β-keto nitrile starting material can be reformed if water is present during the reaction or, more commonly, during an acidic workup.
- Cause: Wet reagents/solvents or acidic workup conditions.[3]
- Solution: Ensure all reagents and glassware are scrupulously dry. Perform the workup under neutral or basic conditions.
3. Self-Condensation Products: Although less common in this specific reaction, activated methylene compounds can sometimes undergo self-condensation, especially in the presence of a strong base.
- Cause: Presence of a strong base impurity.
- Solution: Ensure the reaction is run under neutral or mildly acidic/basic conditions as dictated by the specific protocol, and verify the purity of your starting materials.
Table 1: Common NMR Impurities and Their Diagnosis
| Signal Type | Probable Identity | Suggested Action |
| Sharp singlet ~4.5-5.0 ppm | Methylene (CH₂) of starting material | Drive reaction to completion (more time/heat/reagent). |
| Broad singlet | Water | Use anhydrous solvents and reagents. |
| Complex aromatic signals | Unidentified side products | Re-evaluate reaction temperature; lower it to prevent decomposition. Purify starting materials. |
| Signals for DMF/Methanol | Hydrolyzed DMF-DMA | Use fresh, high-quality DMF-DMA. |
Part 2: Frequently Asked Questions (FAQs)
Question 1: What is the mechanism of this reaction?
Answer: The reaction of 4-fluorobenzoylacetonitrile with DMF-DMA is a condensation reaction. The DMF-DMA acts as both a reagent and a dehydrating agent. The mechanism proceeds as follows:
-
Enamine/Enolate Formation: The active methylene group of the 4-fluorobenzoylacetonitrile reacts with the dimethylamino group from DMF-DMA to form an intermediate enamine, or the methoxide byproduct acts as a base to form an enolate.
-
Nucleophilic Attack: This enamine/enolate intermediate is nucleophilic. It attacks the electrophilic carbon of another molecule of DMF-DMA (or its iminium ion equivalent).
-
Elimination: A molecule of methanol and dimethylamine are eliminated to form the stable, conjugated enaminonitrile product.
This reaction is mechanistically related to the Vilsmeier-Haack reaction, where a Vilsmeier reagent (a chloroiminium ion formed from POCl₃ and DMF) acts as the electrophile.[4][5][6]
Reaction Mechanism Overview
Caption: Simplified mechanism of the condensation reaction.
Question 2: Can I use a different reagent instead of DMF-DMA?
Answer: Yes, other reagents can be used, though DMF-DMA is often preferred for its high reactivity and the fact that its byproducts (methanol, dimethylamine) are volatile and easily removed. An alternative is the use of Bredereck's reagent (tert-butoxybis(dimethylamino)methane), which is even more reactive but also more expensive. Another approach involves a two-step process using a Vilsmeier reagent generated in situ from DMF and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[7][8] However, this method involves harsher reagents and requires more careful control of stoichiometry and temperature.
Question 3: What is the best method for purifying the final product?
Answer: The optimal purification method depends on the scale and the nature of the impurities.
-
Recrystallization: This is the most common and effective method for obtaining high-purity material. A suitable solvent system must be identified. Typically, a solvent in which the product is soluble when hot but sparingly soluble when cold is ideal (e.g., ethanol, isopropanol, or ethyl acetate/hexanes mixtures).
-
Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography can be employed. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is a good starting point.
-
Precipitation/Washing: As mentioned in the troubleshooting section, direct precipitation from the reaction mixture by adding an anti-solvent followed by washing the filtered solid with a cold, non-polar solvent (like diethyl ether or hexanes) is an effective initial purification step to remove soluble impurities.
Part 3: Experimental Protocol Example
This protocol is a representative procedure. Researchers should adapt it based on their specific laboratory conditions and safety assessments.
Synthesis of this compound
Materials:
-
4-Fluorobenzoylacetonitrile (1.0 eq)
-
Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
-
Toluene (optional, as solvent)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add 4-fluorobenzoylacetonitrile.
-
Add DMF-DMA (1.2 equivalents). If using a solvent, add anhydrous toluene (approx. 2-3 mL per gram of starting material).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether or hexanes to remove residual DMF and other soluble impurities.
-
If no precipitate forms, add hexanes or water dropwise to the stirred solution until a solid precipitates out, then cool and filter as described above.
-
Dry the solid product under vacuum. For higher purity, the crude product can be recrystallized from isopropanol or an ethyl acetate/hexanes mixture.
Table 2: Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Equivalents of DMF-DMA | 1.1 - 1.5 | A slight excess ensures the reaction goes to completion. |
| Temperature | 80 - 110 °C | Balances reaction rate against potential for thermal degradation. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture from hydrolyzing the DMF-DMA. |
| Workup pH | Neutral to slightly basic | Prevents hydrolysis of the enamine product. |
References
-
Stork Enamine Synthesis - Chemistry Steps. (n.d.). Retrieved from Chemistry Steps. [Link]
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved from Wikipedia. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from Chemistry Steps. [Link]
-
Review Article on Vilsmeier-Haack Reaction. (n.d.). Retrieved from PharmaTutor. [Link]
-
Synthesis of 3-DIMETHYLAMINO-2-(4-(TRIFLUOROMETHYL)PHENYL)-ACRYLONITRILE. (n.d.). Retrieved from Mol-Instincts. [Link]
- CN101456825B - Method for preparing acrylic nitrile derivates - Google Patents. (n.d.).
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal. [Link]
-
Enamines - Making Molecules. (2024). Retrieved from Making Molecules. [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses, 101, 21-33. [Link]
-
Methodologies for the synthesis of acrylonitriles. (2023). ResearchGate. [Link]
-
Enamines – Master Organic Chemistry. (2010). Retrieved from Master Organic Chemistry. [Link]
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- 8. Organic Syntheses Procedure [orgsyn.org]
troubleshooting side reactions in the synthesis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
Welcome to the technical support resource for the synthesis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your experimental success.
The synthesis of this enaminonitrile typically involves the condensation of 4-fluorobenzoylacetonitrile, an active methylene compound, with a dimethylformamide equivalent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). While seemingly straightforward, this reaction is sensitive to conditions that can lead to impurities and low yields. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yield is the most common issue, often stemming from incomplete conversion, product degradation, or competing side reactions.
Potential Cause 1: Incomplete Reaction The condensation reaction requires the deprotonation of the active methylene group of 4-fluorobenzoylacetonitrile. If the reaction conditions are not optimal, this equilibrium may not favor the product.
-
Expert Insight: The nucleophilicity of the carbanion formed from 4-fluorobenzoylacetonitrile is crucial. The reaction with an electrophile like DMF-DMA is generally efficient, but factors like temperature and reaction time are critical. Insufficient heating or short reaction times can lead to a significant amount of unreacted starting material.
-
Recommended Solution:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the 4-fluorobenzoylacetonitrile starting material.
-
Optimize Temperature: While some procedures start at low temperatures (-10°C)[1], the reaction often requires heating to proceed to completion. Gently refluxing in a suitable solvent like chloroform or toluene is a common strategy.
-
Extend Reaction Time: If TLC shows incomplete conversion, extend the reaction time in increments of 1-2 hours, monitoring at each interval.
-
Potential Cause 2: Product Hydrolysis during Workup The target enaminonitrile is susceptible to hydrolysis, especially under acidic conditions, which reverts it to the 4-fluorobenzoylacetonitrile starting material.[2][3]
-
Expert Insight: The iminium ion intermediate and the final enamine product are the most vulnerable species. Introducing water or acidic solutions during the workup without proper pH control can rapidly degrade the product.
-
Recommended Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis by atmospheric moisture.
-
Neutral or Mildly Basic Workup: Avoid acidic washes. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution or brine to maintain a neutral to slightly basic pH.
-
Minimize Water Contact: Extract the product into an organic solvent and dry it thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) promptly after the workup.
-
Diagram: Main Synthesis Pathway
Below is a diagram illustrating the primary reaction for forming the target compound.
Caption: Condensation of 4-fluorobenzoylacetonitrile with DMF-DMA.
FAQ 2: I observe a persistent impurity that is difficult to remove. What could it be?
The most common impurity is the hydrolyzed starting material, 4-fluorobenzoylacetonitrile. However, other side products can form under specific conditions.
Potential Side Product 1: Hydrolysis Product As mentioned in FAQ 1, this is the ketone starting material, 4-fluorobenzoylacetonitrile. It arises from the reaction of the enamine product with water.
-
Identification: This impurity will have a lower Rf value on TLC compared to the product. Its presence can be confirmed by comparing the NMR or LC-MS of the crude product to a standard of the starting material.
-
Troubleshooting Protocol:
-
Review Workup: Re-evaluate the workup procedure to eliminate any sources of acid or prolonged contact with water.
-
Purification: Careful column chromatography can separate the product from the more polar starting material. A gradient elution from hexane to ethyl acetate is typically effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a solvent system like benzene-petroleum ether or chloroform/hexane can selectively crystallize the desired product, leaving impurities in the mother liquor.[1]
-
Potential Side Product 2: Dimer of Acrylonitrile Precursor Under basic conditions, active methylene compounds like nitriles can undergo self-condensation or dimerization.[4][5]
-
Expert Insight: While less common in this specific synthesis, if a strong base is inadvertently introduced or generated, the anion of 4-fluorobenzoylacetonitrile could potentially react with another molecule of itself. This would result in a higher molecular weight impurity.
-
Recommended Solution:
-
Avoid Strong Bases: Do not add extraneous bases unless specified by a validated protocol. The reaction is typically run under neutral or mildly acidic/Lewis acidic conditions if a Vilsmeier reagent is used.[6][7]
-
Characterize Impurity: Use LC-MS to determine the molecular weight of the impurity. A mass corresponding to a dimer minus a small molecule (like H₂O) would support this hypothesis.
-
Diagram: Hydrolysis Side Reaction
This diagram shows how the desired product can revert to starting material in the presence of water.
Caption: Pathway for the hydrolysis of the enaminonitrile product.
FAQ 3: My product is a dark oil and refuses to crystallize. How can I purify and isolate it as a solid?
Oiling out is a classic sign of impurities preventing the formation of a crystal lattice. The dark color often indicates minor decomposition or polymerization byproducts.
Recommended Purification Protocol
| Step | Action | Rationale & Expert Insight |
| 1 | Solvent Removal | Thoroughly remove the reaction solvent in vacuo. Co-evaporate with a solvent like toluene to remove residual DMF if it was used. |
| 2 | Initial Cleanup | Dissolve the crude oil in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate). Filter through a small plug of silica gel or Magnesol® to remove baseline impurities and color.[1] This step can dramatically improve crystallization success. |
| 3 | Column Chromatography | If the plug filtration is insufficient, perform flash column chromatography. Use a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate or Toluene/Acetone). Collect fractions and analyze by TLC. |
| 4 | Crystallization | Combine the pure fractions and evaporate the solvent. Dissolve the resulting oil/solid in a minimum amount of a hot solvent in which it is soluble (e.g., benzene, chloroform, or ethyl acetate). Slowly add a non-polar "anti-solvent" (e.g., petroleum ether or hexane) until the solution becomes cloudy. Warm slightly to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator. |
| 5 | Troubleshooting Crystallization | If it still oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Alternatively, add a seed crystal from a previous successful batch if available. |
General Best Practices & Workflow
Adherence to a validated protocol is key. The following workflow provides a logical sequence for troubleshooting when issues arise.
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Gate Chemistry. (2020). DMF/POCl3 (Vilsmeier Haack Reaction). YouTube. [Link]
-
Stanforth, S. P. (2004). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Science of Synthesis. [Link]
-
Yuan, et al. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Advances. [Link]
-
Sharma, B. K., & Kumar, P. (2024). Methods and routines for the synthesis of β-enaminonitriles and its related 4-aminopyrimidines, 4-amidinopyrimidines. ResearchGate. [Link]
-
Organic Chemistry with Victor. (2024). Why Bother With Stork Enamine Synthesis? Let Me EXPLAIN!. YouTube. [Link]
-
JoVE. (n.d.). Aldehydes and Ketones with Amines: Enamine Formation Mechanism. [Link]
-
Gadekar, S. P., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
-
Ashenhurst, J. (2010). Enamines. Master Organic Chemistry. [Link]
-
Al-Zaydi, K. M. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. ResearchGate. [Link]
-
Yuan, et al. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC Publishing. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Chemistry Steps. (n.d.). Stork Enamine Synthesis. [Link]
-
Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Kim, J. Y., et al. (2015). Design, synthesis, and anti-melanogenic effects of (E)-2-benzoyl-3-(substituted phenyl)acrylonitriles. PubMed. [Link]
-
European Patent Office. (n.d.). Novel 2-benzoyl-3-substituted-2-alkenonitriles and process for their preparation. [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: REACTIONS OF 2‐BENZOYL‐3,3‐BIS(METHYLTHIO)ACRYLONITRILE WITH CH‐ACID COMPOUND. [Link]
- Google Patents. (n.d.). US4172091A - Process for the manufacture of β-(dimethylamino)-propionitrile.
-
PubChem. (n.d.). 3-(Dimethylamino)acrylonitrile. [Link]
-
Kharitonovich, A. G., et al. (2023). Preparation of Polyacrylamide by Hydrolysis of Acrylonitrile. [Link]
- Google Patents. (n.d.). US2861059A - Hydrolysis of acrylonitrile-containing polymers.
-
Organic Syntheses. (n.d.). Procedure for β-Aminopropionitrile and bis-(β-cyanoethyl) amine. [Link]
- Google Patents. (n.d.). US3007853A - Process for purifying acrylonitrile.
-
Chemistry For Everyone. (2024). How Is Acrylonitrile Made?. YouTube. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Acrylonitrile by Propene Ammoxidation. [Link]
Sources
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- 4. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Optimization of Knoevenagel Condensation for Benzoylacetonitriles
Welcome to the technical support center for the Knoevenagel condensation of benzoylacetonitriles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this crucial C-C bond-forming reaction. This guide is structured to address specific challenges you may encounter, explaining the causality behind experimental choices to ensure your success.
Troubleshooting Guide
This section addresses common issues encountered during the Knoevenagel condensation of benzoylacetonitriles, offering systematic approaches to diagnose and resolve them.
Q1: Why is my reaction yield consistently low or the conversion incomplete?
Low yield is one of the most frequent challenges and can stem from several factors. A systematic evaluation of your reaction parameters is the most effective troubleshooting strategy.[1]
Causality & Solution Pathway:
-
Catalyst Inefficiency or Inappropriateness: The catalyst is fundamental to the reaction's success.[1] The base catalyst's primary role is to deprotonate the active methylene group of the benzoylacetonitrile to form a reactive carbanion/enolate.[2][3]
-
Insight: The choice of base is critical. A base that is too strong can promote the undesired self-condensation of the aldehyde starting material, reducing the yield of your target product.[1][4] Conversely, a base that is too weak may not facilitate deprotonation efficiently.
-
Recommendation: Start with a weak base. Piperidine, pyridine, and ammonium salts are commonly used and effective catalysts.[1] If yields remain low, consider alternative catalytic systems. Heterogeneous base catalysts can also be highly active and simplify purification.[5]
-
-
Suboptimal Solvent Selection: The solvent influences reactant solubility and can affect reaction rates and yields.[1]
-
Insight: The polarity of the solvent plays a significant role.[1] Aprotic polar solvents like DMF and acetonitrile have been shown to give high conversions in short reaction times.[1] However, protic solvents like ethanol are also widely and effectively used.[6]
-
Recommendation: Ensure your benzoylacetonitrile and aldehyde are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a solvent mixture. For a greener approach, water has been successfully used as a solvent, acting as a Brønsted base catalyst.[7][8]
-
-
Inadequate Reaction Temperature: Temperature significantly impacts the reaction rate.[1]
-
Insight: Many Knoevenagel condensations proceed efficiently at room temperature, but some substrate combinations require heating to overcome the activation energy.[1][9]
-
Recommendation: Monitor your reaction at room temperature first. If conversion is slow or stalls, incrementally increase the temperature (e.g., to 40°C, 60°C, or reflux) while monitoring progress via Thin Layer Chromatography (TLC).[9]
-
-
Water as an Inhibitor: The Knoevenagel condensation produces water as a byproduct.[1][4]
-
Insight: The accumulation of water can sometimes inhibit the reaction or lead to reversible reactions, ultimately lowering the final yield.[1]
-
Recommendation: To drive the equilibrium toward the product, consider removing water as it forms. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) or by adding molecular sieves to the reaction mixture.[1][10]
-
-
Insufficient Reaction Time: The reaction may simply need more time to reach completion.[1]
-
Insight: Reaction kinetics vary greatly depending on the specific substrates, catalyst, and conditions.
-
Recommendation: Always monitor the reaction's progress using an appropriate technique like TLC or LC-MS.[6][11] This will help you determine the optimal reaction time and confirm that the reaction has indeed gone to completion before proceeding with the work-up.
-
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence for diagnosing and resolving low-yield issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 8. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development focused on the purification of crude 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this valuable synthetic intermediate. Our approach is grounded in fundamental chemical principles and field-proven experience to ensure you can achieve the desired purity for your downstream applications.
Understanding the Molecule and Potential Impurities
This compound is a multi-functionalized organic molecule featuring a polar enamine system, a benzoyl group, and a nitrile moiety. Its synthesis likely involves the reaction of a 4-fluorobenzoyl derivative with a 3-(dimethylamino)acrylonitrile precursor, often in the presence of a base.[1][2] This synthetic route can introduce several types of impurities that need to be effectively removed.
Common Impurity Profile:
-
Unreacted Starting Materials: Residual 4-fluorobenzoyl chloride (or related activated carboxylic acid) and 3-(dimethylamino)acrylonitrile.
-
Hydrolysis Products: 4-fluorobenzoic acid, formed from the reaction of 4-fluorobenzoyl chloride with moisture.
-
Base-Related Impurities: Residual base (e.g., triethylamine) and its corresponding hydrochloride salt.
-
Side-Reaction Byproducts: Small quantities of unidentified, often colored, byproducts from condensation or degradation pathways.
The key to successful purification lies in exploiting the differences in the physicochemical properties (polarity, acidity/basicity, and solubility) between the desired product and these impurities.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: My crude product is a dark, oily residue. How should I proceed?
A1: An oily or deeply colored crude product often indicates the presence of significant impurities. Before attempting a full-scale purification, it's advisable to perform a small-scale analytical test, such as Thin Layer Chromatography (TLC), to assess the complexity of the mixture.
-
Initial Cleanup: A simple filtration through a plug of silica gel can be an effective first step. Dissolve a small amount of the crude oil in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate and pass it through a short column of silica gel. This can remove baseline, highly polar, or colored impurities.
-
Proceed to Crystallization or Chromatography: After this initial cleanup, you can proceed with either recrystallization or column chromatography, depending on the nature and number of impurities revealed by TLC.
Q2: I'm struggling to find a suitable single solvent for recrystallization. What should I try next?
A2: It is common for a single solvent to not be ideal for recrystallization. In such cases, a two-solvent system is often effective.[3][4][5] The principle is to use a "good" solvent in which your compound is soluble and a "poor" solvent (antisolvent) in which it is insoluble.
-
Recommended Solvent Systems to Screen:
-
Ethanol/Water
-
Acetone/Hexanes
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Hexanes
-
Toluene/Hexanes
-
-
Procedure: Dissolve your crude product in the minimum amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). Reheat the mixture until it becomes clear again, and then allow it to cool slowly.
Q3: During column chromatography, my compound is streaking or not separating well from impurities.
A3: Streaking on a silica gel column is often due to the compound being too polar for the chosen eluent or due to acidic/basic functionalities interacting strongly with the silica.
-
Eluent Polarity: Your eluent system may not be polar enough to move the compound effectively, or it may be too polar, causing it to move too quickly with impurities. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation.[6]
-
Deactivating the Silica Gel: The dimethylamino group in your compound is basic and can interact strongly with the acidic silica gel, leading to tailing. To mitigate this, you can add a small amount of triethylamine (0.1-1%) to your eluent system to neutralize the acidic sites on the silica.[7]
Q4: How can I remove residual 4-fluorobenzoic acid from my product?
A4: 4-fluorobenzoic acid is an acidic impurity and can be effectively removed using an acid-base extraction.
-
Procedure: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic 4-fluorobenzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and will be removed. The desired product, being a weaker base, will remain in the organic layer. Follow this with a water wash to remove any remaining bicarbonate and a brine wash to facilitate drying.
Q5: My purified product has a persistent color. What could be the cause and how can I remove it?
A5: A persistent color is often due to highly conjugated byproducts formed in small amounts during the synthesis.
-
Charcoal Treatment: During recrystallization, after dissolving your compound in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Column Chromatography: If charcoal treatment is ineffective, column chromatography is the most reliable method for removing colored impurities.
Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent System)
This protocol is ideal for removing small to moderate amounts of impurities when the crude product is a solid.
Materials:
-
Crude this compound
-
Ethanol (Good Solvent)
-
Deionized Water (Poor Solvent)
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.
-
Heat the solution to near boiling.
-
Slowly add deionized water dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for complex mixtures or when recrystallization fails to provide the desired purity.[6][8]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl Acetate
-
Triethylamine
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Eluent: Prepare a stock solution of Hexanes:Ethyl Acetate (e.g., 80:20 v/v) with 0.5% triethylamine.
-
Pack the Column: Prepare a slurry of silica gel in the eluent and pack the column.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elute the Column: Begin elution with the prepared solvent system. If separation is not optimal, a gradient elution can be performed by gradually increasing the proportion of ethyl acetate.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Acid-Base Extraction
This is an effective workup procedure to remove acidic or basic impurities before further purification.
Materials:
-
Crude product
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Separatory funnel
Procedure:
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution. You may observe gas evolution (CO2) if acidic impurities are present.
-
Separate the aqueous layer.
-
Wash the organic layer with deionized water.
-
Separate the aqueous layer.
-
Wash the organic layer with brine.
-
Separate the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and evaporate the solvent to yield the partially purified product, which can then be further purified by recrystallization or chromatography.
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization
| Good Solvent | Poor Solvent (Antisolvent) | Notes |
| Ethanol | Water | Good for moderately polar compounds. |
| Acetone | Hexanes | Effective for a wide range of polarities. |
| Ethyl Acetate | Hexanes | A standard choice for many organic compounds. |
| Dichloromethane | Hexanes | Use with care due to the high volatility of DCM. |
Table 2: TLC and Column Chromatography Eluent Systems
| Eluent System (v/v) | Polarity | Application Notes |
| 90:10 Hexanes:Ethyl Acetate | Low | For eluting non-polar impurities. |
| 70:30 Hexanes:Ethyl Acetate | Medium | A good starting point for eluting the target compound. |
| 50:50 Hexanes:Ethyl Acetate | Medium-High | For more polar impurities or if the target compound has a low Rf. |
| 100% Ethyl Acetate | High | For eluting very polar impurities. |
| Add 0.1-1% triethylamine to all eluents to prevent tailing of the basic product. |
Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process and the experimental workflow for purifying crude this compound.
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Workflow for removal of acidic impurities via acid-base extraction.
References
-
Benchchem. 2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile | 52200-16-5.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
Reddit. r/Chempros - Go-to recrystallization solvent mixtures.
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography.
-
Synchem. 2-Benzoyl-3-(dimethylamino)acrylonitrile.
-
Reddit. r/Chempros - Recrystallization with two solvents.
-
National Institutes of Health. Design, synthesis, and anti-melanogenic effects of (E)-2-benzoyl-3-(substituted phenyl)acrylonitriles.
-
BOC Sciences. CAS 52200-15-4 2-(4-FLUOROBENZOYL)-3-(DIMETHYLAMINO) ACRYLONITRILE.
-
ChemicalBook. 3-(DIMETHYLAMINO)ACRYLONITRILE(2407-68-3) 1H NMR spectrum.
-
PubChem. 3-(Dimethylamino)acrylonitrile.
-
Echemi. 3-(Dimethylamino)-2-(2-fluorobenzoyl)acrylonitrile.
-
Sigma-Aldrich. trans-3-(Dimethylamino)acrylonitrile 95 35520-41-3.
-
BLDpharm. 52200-15-4|this compound.
-
Google Patents. CN101456825B - Method for preparing acrylic nitrile derivates.
-
ResearchGate. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives.
-
PubMed. Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety.
-
ResearchGate. Methodologies for the synthesis of acrylonitriles.
-
ResearchGate. Methods and routines for the synthesis of β-enaminonitriles and its related 4-aminopyrimidines, 4-amidinopyrimidines.
-
Membrane Solutions. Column Chromatography.
-
ResearchGate. Preparation of Polyacrylamide by Hydrolysis of Acrylonitrile.
-
Chemenu. cas 52200-15-4|| where to buy (E)-3-(dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile.
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography.
-
European Patent Office. Novel 2-benzoyl-3-substituted-2-alkenonitriles and process for their preparation.
-
Google Patents. US2861059A - Hydrolysis of acrylonitrile-containing polymers.
-
Atomaxchem. 2-(4-Fluorobenzoyl)-3-(dimethylamino)-acrylonitrile | CAS:52200-15-4.
-
PubMed. Design, synthesis, and anti-melanogenic effects of (E)-2-benzoyl-3-(substituted phenyl)acrylonitriles.
-
Organic Syntheses Procedure. Each bottle is then shaken intermittently until after about 5 minutes the reaction mixture becomes homogeneous. Thereupon, the bottle, wrapped in a towel, is immediately set away under a hood.
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
-
Google Patents. US3007853A - Process for purifying acrylonitrile.
-
ResearchGate. Enaminonitriles in heterocyclic synthesis البحث رقم 3.
-
ResearchGate. 13 C-NMR Spectra of poly(acrylonitrile-ran-3-dimethylaminopropyl acrylamide-ran-itaconic acid).
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN101456825B - Method for preparing acrylic nitrile derivates - Google Patents [patents.google.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Column Chromatography - Membrane Solutions [membrane-solutions.com]
challenges in the purification of polar acrylonitrile compounds
Welcome to the Technical Support Center for the Purification of Polar Acrylonitrile Compounds. As a Senior Application Scientist, I've designed this guide to provide you, my fellow researchers and drug development professionals, with in-depth, practical solutions to the common and often complex challenges encountered when purifying these unique molecules. This resource is structured as a series of frequently asked questions and troubleshooting guides, grounded in scientific principles and field-proven experience.
I. Frequently Asked Questions (FAQs)
This section addresses high-level questions about the purification of polar acrylonitrile compounds, providing a foundational understanding of the key challenges and strategic approaches.
Q1: Why are polar acrylonitrile compounds so difficult to purify?
A1: The purification of polar acrylonitrile compounds presents a unique set of challenges stemming from the inherent chemical properties of the molecule. The polarity, conferred by both the nitrile group and other polar functionalities (e.g., hydroxyls, amines, carboxylic acids), dictates their solubility and chromatographic behavior.
-
Chromatographic Challenges: In traditional reversed-phase chromatography (RP-HPLC), which utilizes a non-polar stationary phase, highly polar compounds are often poorly retained and may elute in the solvent front with other polar impurities, resulting in poor separation.[1] Conversely, in normal-phase chromatography (NP-HPLC) with a polar stationary phase, these compounds can exhibit excessively strong retention, leading to broad peaks and poor recovery.[1]
-
Solubility and Crystallization Issues: Their high polarity often makes them highly soluble in polar solvents like water and methanol, but poorly soluble in non-polar organic solvents. This can complicate extraction and make crystallization, a primary method for purifying solids, challenging. Finding a solvent system where the compound is soluble when hot but insoluble when cold can be difficult.[2][3]
-
Chemical Instability: The acrylonitrile backbone can be susceptible to degradation under certain conditions. The nitrile group can undergo hydrolysis to an amide or carboxylic acid, especially under strong acidic or basic conditions.[4][5][6] Additionally, the activated double bond in some acrylonitrile derivatives can be prone to polymerization or Michael addition with nucleophilic species, particularly under basic conditions.[7][8]
Q2: What are the primary purification techniques for polar acrylonitrile compounds?
A2: The choice of purification technique is highly dependent on the specific properties of the compound, the nature of the impurities, and the desired scale and purity. The main techniques include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This has become a cornerstone for separating highly polar compounds that are not well-retained by reversed-phase methods. HILIC utilizes a polar stationary phase (like silica or polar-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, with a small amount of aqueous buffer.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Modifications: While standard C18 columns can be problematic, specialized reversed-phase columns, such as those with embedded polar groups or polar end-capping, can improve retention and peak shape for polar analytes.
-
Mixed-Mode Chromatography (MMC): This powerful technique uses stationary phases with a combination of retention mechanisms, such as reversed-phase and ion-exchange. This allows for the simultaneous separation of compounds with varying polarities and charge states, making it particularly useful for complex mixtures containing polar and ionizable acrylonitrile derivatives.[9]
-
Recrystallization: For solid compounds, recrystallization is a cost-effective and scalable purification method.[2][3] The primary challenge lies in identifying a suitable solvent or solvent system.[10][11]
-
Liquid-Liquid Extraction (LLE): This can be used for initial cleanup to remove non-polar or significantly more polar impurities. The choice of immiscible solvents is critical and depends on the polarity of the target compound.
Q3: What are common impurities I should expect?
A3: Impurities can originate from starting materials, side reactions, or degradation of the product. Common impurities include:
-
Unreacted Starting Materials: For example, if synthesizing a hydroxyacrylonitrile from acetonitrile and formaldehyde, residual starting materials may be present.[12]
-
Byproducts from Side Reactions: In Michael additions to acrylonitrile, side products from polymerization or multiple additions can occur.[13] In syntheses involving high temperatures, byproducts like hydrocyanic acid and acetonitrile can form.[13]
-
Degradation Products: As mentioned, hydrolysis of the nitrile to the corresponding amide or carboxylic acid is a potential degradation pathway, particularly if the reaction or purification involves acidic or basic conditions.[4][5][6]
-
Polymerized Material: Acrylonitrile and its derivatives can be prone to polymerization, especially when heated or exposed to initiators.[7][8]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific issues you may encounter during your experiments.
Guide 1: Chromatographic Purification Issues
Problem: My polar acrylonitrile compound shows poor retention and elutes in the solvent front in RP-HPLC.
This is a classic issue for highly polar analytes on non-polar stationary phases like C18.
Troubleshooting Workflow:
Caption: Decision tree for addressing poor retention in RP-HPLC.
Detailed Solutions:
-
Increase Mobile Phase Polarity:
-
Action: Gradually increase the aqueous portion of your mobile phase. Some modern RP columns are stable in 100% aqueous conditions.
-
Causality: Increasing the water content of the mobile phase increases its polarity, which in turn increases the retention of polar compounds on a non-polar stationary phase.
-
-
Switch to HILIC:
-
Action: Employ a HILIC column (e.g., bare silica, amide, or zwitterionic phase) with a mobile phase consisting of a high percentage of organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.
-
Causality: In HILIC, a water-rich layer is adsorbed onto the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is typically achieved by increasing the aqueous content of the mobile phase.
-
-
Utilize Mixed-Mode Chromatography (MMC):
-
Action: Use a mixed-mode column that combines reversed-phase and ion-exchange functionalities.
-
Causality: This approach provides multiple retention mechanisms. The reversed-phase character retains non-polar components, while the ion-exchange groups strongly retain ionizable polar analytes. This is particularly effective for polar acrylonitrile compounds with acidic or basic functional groups.[9]
-
-
Employ a Polar-Embedded or Polar-Endcapped RP Column:
-
Action: Switch to a reversed-phase column with polar groups embedded in the alkyl chains or at the surface.
-
Causality: These polar groups help to prevent the collapse of the stationary phase in highly aqueous mobile phases and provide an alternative selectivity for polar compounds through dipole-dipole or hydrogen bonding interactions.
-
Problem: I'm observing significant peak tailing for my polar acrylonitrile compound.
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Solutions:
-
Adjust Mobile Phase pH:
-
Action: For basic acrylonitrile derivatives, lowering the mobile phase pH (e.g., to 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions. For acidic derivatives, a higher pH may be beneficial, but requires a column stable at high pH.
-
Causality: By controlling the ionization state of the analyte and the stationary phase, you can minimize secondary ionic interactions that lead to peak tailing.
-
-
Add a Mobile Phase Modifier:
-
Action: For basic compounds, add a small amount of a competing base, like triethylamine (TEA) (0.1-0.5%), to the mobile phase.
-
Causality: TEA acts as a silanol-masking agent, competing with the basic analyte for interaction with the acidic silanol groups on the stationary phase, thereby improving peak shape.
-
-
Use a Highly Deactivated/End-capped Column:
-
Action: Switch to a column that has been extensively end-capped to minimize the number of accessible free silanol groups.
-
Causality: Fewer free silanols mean fewer sites for secondary interactions, leading to more symmetrical peaks.
-
Problem: My compound appears to be degrading on the column.
On-column degradation can be a significant issue, especially for sensitive molecules.[14]
Troubleshooting Steps:
-
Assess Stability: First, confirm that the degradation is happening on-column and not in the sample vial. Inject a freshly prepared sample and compare it to one that has been sitting in the autosampler.
-
Modify Mobile Phase pH: If your compound is sensitive to acid or base, adjust the mobile phase pH to a more neutral range, if chromatographically feasible. The nitrile group itself can be susceptible to hydrolysis under harsh pH conditions.[4][5][6]
-
Change Stationary Phase: Standard silica can be acidic. Consider using a less acidic stationary phase like a polymer-based column, or a bonded phase like a cyano or phenyl column, which may be less reactive.[15]
-
Reduce Residence Time: Use a shorter column or a faster flow rate to minimize the time your compound spends on the column.
Guide 2: Recrystallization Challenges
Problem: My polar acrylonitrile compound "oils out" instead of crystallizing.
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is too supersaturated.
Troubleshooting Steps:
-
Lower the Crystallization Temperature Slowly: After dissolving the compound in the hot solvent, allow it to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.[2][12]
-
Use a Lower Boiling Point Solvent: If possible, choose a solvent with a boiling point below the melting point of your compound.[12]
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.
-
Induce Crystallization at a Higher Temperature: Try to induce crystallization by scratching the inside of the flask or adding a seed crystal just below the temperature at which the compound oiled out.
Problem: I can't find a suitable single solvent for recrystallization.
This is common for highly polar compounds that are very soluble in polar solvents and insoluble in non-polar solvents.[11]
Solution: Use a Two-Solvent System
-
Select a Solvent Pair: Choose two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent). Common pairs for polar compounds include ethanol/water, acetone/water, or methanol/diethyl ether.[3]
-
Procedure:
-
Dissolve your compound in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
Data Presentation: Solvent Properties for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Common Use in Purification |
| Water | 10.2 | 100 | RP-HPLC mobile phase, Recrystallization (good solvent) |
| Acetonitrile | 5.8 | 82 | HILIC & RP-HPLC mobile phase, Recrystallization |
| Methanol | 5.1 | 65 | RP-HPLC mobile phase, Recrystallization (good solvent) |
| Ethanol | 4.3 | 78 | Recrystallization (good solvent) |
| Ethyl Acetate | 4.4 | 77 | NP-HPLC mobile phase, Recrystallization |
| Dichloromethane | 3.1 | 40 | NP-HPLC mobile phase |
| Hexane | 0.1 | 69 | NP-HPLC mobile phase, Recrystallization (bad solvent) |
III. Experimental Protocols
Protocol 1: HPLC Method Development for a Polar Acrylonitrile Compound
This protocol outlines a systematic approach to developing a separation method using HILIC, a powerful technique for polar compounds.
Objective: To achieve good retention and separation of a polar acrylonitrile compound from its impurities.
Step-by-Step Methodology:
-
Column Selection:
-
Start with a HILIC column with an amide or bare silica stationary phase. These offer good retention for a wide range of polar compounds.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in 95:5 (v/v) water:acetonitrile.
-
Mobile Phase B: 10 mM ammonium formate in 5:95 (v/v) water:acetonitrile.
-
Rationale: Ammonium formate is a volatile buffer compatible with mass spectrometry (MS) detection. The high organic content of Mobile Phase B will be the weak solvent in HILIC.
-
-
Initial Gradient Screening:
-
Equilibrate the column with 95% B for at least 15-20 column volumes. HILIC requires longer equilibration times than RP-HPLC.
-
Inject the sample and run a broad gradient from 95% B to 50% B over 15 minutes.
-
Rationale: This initial run will indicate if the compound is retained and where it elutes, providing a starting point for optimization.
-
-
Optimization:
-
Adjust Gradient Slope: If peaks are clustered, flatten the gradient in the region where the compounds of interest elute.
-
Modify Buffer Concentration/pH: Varying the buffer concentration or pH can alter the ionization of the analyte and stationary phase, thus changing selectivity.
-
Sample Diluent: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase conditions (e.g., 90% acetonitrile) to ensure good peak shape.
-
Protocol 2: Recrystallization of a Highly Polar, Hydrogen-Bonding Acrylonitrile Compound
Objective: To purify a solid polar acrylonitrile compound containing multiple hydrogen bond donor/acceptor groups.
Step-by-Step Methodology:
-
Solvent Screening:
-
Test the solubility of a small amount of the crude material in various polar solvents (e.g., water, ethanol, isopropanol, acetonitrile) at room temperature and upon heating.
-
Look for a solvent that provides poor solubility at room temperature but good solubility when hot.[2] If no single solvent is suitable, proceed to a two-solvent system (e.g., ethanol/water).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture to boiling while stirring or swirling. Continue adding small portions of hot solvent until the solid is just dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
IV. Safety Considerations for Purifying Acrylonitrile Compounds
Acrylonitrile and many of its derivatives are toxic and should be handled with appropriate safety precautions.[7][16]
-
Engineering Controls: Always handle acrylonitrile compounds in a certified chemical fume hood to avoid inhalation of vapors.[2]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves. Butyl or Viton/butyl rubber gloves are recommended for acrylonitrile. Nitrile gloves are not suitable.[2]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[17]
-
Lab Coat: A flame-resistant lab coat should be worn.
-
-
Waste Disposal: All waste containing acrylonitrile compounds must be disposed of as hazardous waste according to your institution's guidelines.[7]
-
Incompatible Materials: Acrylonitrile can polymerize violently in the presence of strong acids, strong bases, and some metals.[7][8] Be mindful of the reagents and materials used in your purification process.
This technical support guide is intended to provide a solid foundation for troubleshooting the purification of polar acrylonitrile compounds. Remember that each compound is unique, and these guidelines should be adapted based on the specific properties of your molecule of interest.
V. References
-
Recrystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Recrystallisation. (n.d.). University of Sydney School of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Irvine - Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]
-
Crystallization. (n.d.). University of California, Los Angeles - Chemistry and Biochemistry. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Waksmundzka-Hajnos, M., Petruczynik, A., Soczewiński, E., & Hawrył, A. (2022). Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. PMC, 12(1), 1-17. Retrieved from [Link]
-
Process for the preparation of 3-hydroxyacrylonitrile metal salts. (2005). Google Patents. Retrieved from
-
Acrylonitrile - Designated Substance. (n.d.). University of Windsor. Retrieved from [Link]
-
Degraded cyano column. (2010, July 3). Chromatography Forum. Retrieved from [Link]
-
Manufacturing method of metal salt of 3-hydroxyacrylonitrile. (2009). Google Patents. Retrieved from
-
Acrylonitrile. (n.d.). Cefic. Retrieved from [Link]
-
On-Column Degradation. (2004, November 30). Chromatography Forum. Retrieved from [Link]
-
Zwitterionic Cocrystals of Flavonoids and Proline: Solid-State Characterization, Pharmaceutical Properties, and Pharmacokinetic Performance. (2021). Crystal Growth & Design, 21(11), 6345-6356. Retrieved from [Link]
-
The industrial production process of hydroxyacetonitrile. (2018). Google Patents. Retrieved from
-
Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile. (2017, April 12). DigitalOcean. Retrieved from [Link]
-
The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. (1959). Canadian Journal of Chemistry, 37(4), 797-808. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Recrystallization and Crystallization. (n.d.). University of California, Davis - Chemistry. Retrieved from [Link]
-
Hydrolysis of Nitriles. (n.d.). Chemguide. Retrieved from [Link]
-
Hydrogen bonding patterns in the cocrystals of 5-nitrouracil with several donor and acceptor molecules. (2004). PMC, 16(5), 589-597. Retrieved from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]
-
Hydroxyacetonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? (2025, August 6). Macromolecular Theory and Simulations. Retrieved from [Link]
-
Experiment 2: Recrystallization. (n.d.). Simon Fraser University Chemistry. Retrieved from [Link]
-
Biocatalytic hydrolysis of nitriles. (2016, January 15). ResearchGate. Retrieved from [Link]
-
Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]
-
Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved from [Link]
-
Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. (2007). PubMed, 41(15), 5728-5734. Retrieved from [Link]
-
On-Column Sample Degradation. (2007, January 1). LCGC International. Retrieved from [Link]
-
Antibody Purification. (n.d.). Bio-Rad. Retrieved from [Link]
-
Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab - Virginia Tech. Retrieved from [Link]
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. (2016). PMC, 116(21), 5292-5315. Retrieved from [Link]
-
Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. (2016). PMC, 55(24), 3181-3185. Retrieved from [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
-
HPLC purification of peptides and miniature proteins. (n.d.). ResearchGate. Retrieved from [Link]
-
HPLC Purification of Peptides. (2016, December 30). protocols.io. Retrieved from [Link]
-
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (2017). PMC, 117(23), 12564-12588. Retrieved from [Link]
-
HPLC Analysis and Purification of Peptides. (2012). PMC, 863, 3-43. Retrieved from [Link]
-
Michael addition reactions of ??-acyloxy nitrile anions. (2025, August 6). ResearchGate. Retrieved from [Link]
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resolving geometric isomers of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
Introduction
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers working with 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile. Due to the substitution pattern around the carbon-carbon double bond, this molecule can exist as two distinct geometric isomers, the E and Z forms. The presence of both isomers can complicate experimental results, affecting everything from reaction kinetics to biological activity and crystallographic studies.
This document offers practical, experience-based advice on how to identify, separate, and handle these isomers to ensure the integrity and reproducibility of your research.
Troubleshooting Guide: Isomer Resolution & Characterization
This section addresses common challenges encountered during the resolution and characterization of the geometric isomers of this compound.
Issue 1: Ambiguous Spectroscopic Data - "I'm seeing overlapping peaks in my NMR. How can I confirm the presence of both E/Z isomers?"
Root Cause Analysis:
The chemical environments of protons and carbons in the E and Z isomers are often very similar, leading to overlapping signals in standard 1D NMR spectra. The key to resolving this ambiguity lies in more advanced NMR techniques and understanding the subtle electronic differences between the isomers. The Nuclear Overhauser Effect (NOE) is a powerful tool for this, as it depends on the through-space proximity of nuclei.
Step-by-Step Protocol: Using 2D NOESY for Isomer Identification
-
Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 10-20 mg/mL. Ensure the sample is free of paramagnetic impurities.
-
Acquire a Proton (¹H) Spectrum: Obtain a standard high-resolution ¹H NMR spectrum to identify the key proton signals, particularly the vinyl proton and the dimethylamino protons.
-
Set up the 2D NOESY Experiment:
-
Use a standard noesygpph pulse sequence.
-
Set the mixing time (d8) to a value appropriate for detecting intramolecular NOEs. A typical starting point is 500-800 ms.
-
Optimize the number of scans and dummy scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Interpretation:
-
Process the 2D spectrum using appropriate window functions.
-
Look for key cross-peaks. In the Z-isomer, an NOE correlation is expected between the vinyl proton and the protons of the dimethylamino group due to their spatial proximity. In the E-isomer, this correlation will be absent or very weak. Conversely, an NOE may be observed between the vinyl proton and the ortho-protons of the 4-fluorobenzoyl group in the E-isomer.
-
Expected NOE Correlations:
| Isomer | Expected NOE Cross-Peak | Rationale |
| Z-isomer | Vinyl-H ↔ Dimethylamino-H | Protons are on the same side of the double bond. |
| E-isomer | Vinyl-H ↔ Benzoyl ortho-H | Protons are on the same side of the double bond. |
Issue 2: Poor Separation of Isomers by Column Chromatography - "My isomers are co-eluting. How can I improve my chromatographic resolution?"
Root Cause Analysis:
The E and Z isomers of this compound are electronically similar, leading to very close retention times on standard silica gel. Achieving separation requires optimizing the chromatography system to exploit subtle differences in their polarity and steric hindrance.
Strategies for Enhanced Chromatographic Resolution:
-
Solvent System Optimization:
-
Principle: Fine-tuning the eluent polarity is critical. A common mistake is using a solvent system that is too polar, which reduces the interaction with the stationary phase and leads to poor separation.
-
Actionable Advice: Start with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Use a gradient elution if necessary. Adding a small amount of a more polar solvent like dichloromethane can sometimes improve resolution.
-
-
Stationary Phase Selection:
-
Principle: If silica gel is not providing adequate separation, consider a different stationary phase.
-
Actionable Advice:
-
Alumina (neutral or basic): Can offer different selectivity compared to the acidic silica.
-
Reverse-Phase (C18): This is a powerful alternative, especially for preparative HPLC. The separation is based on hydrophobicity, which can differ significantly between the isomers.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC offers significantly higher resolution than standard column chromatography due to smaller particle sizes and higher pressures.
-
Actionable Advice:
-
Column: A C18 column is a good starting point for reverse-phase separation.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol is typically effective.
-
Detection: Use a UV detector set to the λ_max of the compound to monitor the elution of the isomers.
-
-
Workflow for Developing an HPLC Separation Method:
Caption: HPLC method development workflow.
Frequently Asked Questions (FAQs)
Q1: Can the isomers interconvert during my experiment or upon storage?
A1: Yes, interconversion (isomerization) is a significant risk, especially under certain conditions. The energy barrier for rotation around the C=C double bond can be lowered by:
-
Heat: Running reactions at elevated temperatures or heating samples for analysis can induce isomerization.
-
Light (UV): Photochemical isomerization is a common phenomenon for compounds with conjugated double bonds. Protect your samples from direct light.
-
Acid/Base Catalysis: Traces of acid or base can catalyze the rotation around the double bond. Ensure your solvents and glassware are neutral.
To minimize isomerization, store your samples in the dark, at low temperatures, and use high-purity neutral solvents.
Q2: Which isomer is expected to be thermodynamically more stable?
A2: Generally, the E-isomer is expected to be more thermodynamically stable. This is due to reduced steric hindrance between the bulky 4-fluorobenzoyl group and the dimethylamino group, which are on opposite sides of the double bond. In the Z-isomer, these groups are on the same side, leading to steric strain. However, this is a general rule, and factors like intramolecular hydrogen bonding could potentially stabilize the Z-isomer in some cases. The experimentally determined ratio of isomers after equilibration will reveal the most stable form.
Q3: How can I quantify the ratio of E/Z isomers in a mixture?
A3: The most reliable method for quantification is ¹H NMR spectroscopy.
-
Identify Unique Signals: Find well-resolved proton signals that are unique to each isomer. The vinyl proton or the dimethylamino protons are often good candidates.
-
Integration: Carefully integrate the area under these unique peaks.
-
Calculate the Ratio: The ratio of the integrals directly corresponds to the molar ratio of the isomers in the mixture. For example, if the integral of the vinyl proton for the E-isomer is 0.6 and for the Z-isomer is 0.4, the ratio is 60:40 E:Z.
Ensure that the relaxation delays (d1) in your NMR experiment are long enough (at least 5 times the longest T1) for accurate quantification.
Logical Flow for Isomer Analysis:
Caption: Workflow for isomer identification, quantification, and separation.
preventing polymerization of acrylonitrile derivatives during synthesis
A Guide to Preventing and Troubleshooting Unwanted Polymerization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with acrylonitrile derivatives. These monomers are exceptionally versatile but are prone to unwanted polymerization, which can compromise reaction yields, purity, and reproducibility. This guide, structured in a practical question-and-answer format, provides in-depth, field-proven insights to help you anticipate, prevent, and resolve polymerization-related challenges during your synthesis experiments.
Section 1: Understanding the Core Problem: The Chemistry of Unwanted Polymerization
Q1: I'm seeing my reaction mixture turn into a gel or solid. Why are my acrylonitrile derivatives polymerizing so easily?
Acrylonitrile and its derivatives are highly susceptible to spontaneous polymerization primarily through a free-radical addition mechanism .[1][2] This process is a chain reaction that, once initiated, can proceed rapidly. The key vulnerability lies in the carbon-carbon double bond (the vinyl group), which is activated by the adjacent electron-withdrawing nitrile group.[3]
The polymerization process occurs in three main stages[1]:
-
Initiation: A highly reactive species with an unpaired electron, known as a free radical (R•), attacks the vinyl group of a monomer molecule. This breaks the double bond and creates a new, larger radical.[1] Common initiators can be peroxides (often present as impurities in solvents like THF or diethyl ether), or they can be generated by heat or UV light.[4]
-
Propagation: The newly formed radical monomer attacks another monomer molecule, adding it to the chain and transferring the radical site to the new end. This step repeats rapidly, creating a long polymer chain.[1]
-
Termination: The chain growth stops when two radical chains meet and combine, neutralizing the radical sites.[1]
Because this is a rapid, exothermic (heat-releasing) chain reaction, even a small amount of initial radicals can lead to the runaway polymerization of your entire reaction mixture.[5]
Q2: What specific laboratory conditions can trigger or accelerate this unwanted polymerization?
Several factors in a typical lab environment can initiate or accelerate polymerization. Vigilance is key to preventing them.
-
Heat: Higher temperatures increase the rate of all reaction steps, including the spontaneous formation of initiating radicals.[6] The polymerization itself is exothermic, meaning it generates its own heat, which can lead to a dangerous, runaway reaction.[5]
-
Light: Ultraviolet (UV) light possesses enough energy to break chemical bonds and generate free radicals, initiating polymerization.[5] Simply leaving a flask of unstabilized monomer on a benchtop exposed to sunlight can be enough to trigger the process.
-
Contaminants: This is a frequent and often overlooked cause.
-
Peroxides: Solvents like tetrahydrofuran (THF), diethyl ether, and dioxane can form explosive peroxides over time, especially when exposed to air and light. These peroxides are potent free-radical initiators.[4]
-
Atmospheric Oxygen: While oxygen is required for common inhibitors like MEHQ to function, under certain conditions (especially at high temperatures), it can also contribute to the formation of peroxide initiators.
-
Acids and Bases: Strong acids, bases, copper, and amines can also promote polymerization and should be avoided during storage.[7][8][9]
-
-
Absence of Inhibitor: Commercial acrylonitrile monomers are shipped with a small amount of an inhibitor. If this is removed and the monomer is not used immediately, it is highly susceptible to polymerization.[4]
Section 2: Proactive Prevention: Inhibitor Management and Monomer Preparation
Q3: My starting material contains MEHQ. What is this, and how does it prevent polymerization?
Commercial acrylonitrile derivatives are stabilized with inhibitors to prevent polymerization during shipping and storage. The most common inhibitors are hydroquinone (HQ) and its monomethyl ether (MEHQ) .[4][7]
These molecules function as radical scavengers . They work by reacting with and deactivating any free radicals that may form in the monomer, effectively terminating the polymerization chain before it can begin.[4] An essential and often misunderstood point is that phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function effectively.[7] The inhibitor itself doesn't react with the radical; it is first oxidized to a quinone, which is the true radical-trapping agent.
| Inhibitor | Chemical Name | Typical Concentration | Key Feature |
| MEHQ | Monomethyl Ether of Hydroquinone | 35-45 ppm | Most common; requires oxygen to function.[7] |
| HQ | Hydroquinone | ~100 ppm (if used) | Reported to be a more potent inhibitor than MEHQ.[7] |
Q4: I need to run my reaction with pure monomer. What is the safest and most effective way to remove the inhibitor?
It is critical to remove the inhibitor immediately before use, as the purified monomer is no longer stabilized.[4] Column chromatography is the most widely recommended and safest method.[4]
Objective: To remove phenolic inhibitors (MEHQ, HQ) from acrylonitrile derivatives at room temperature.
Materials:
-
Acrylonitrile derivative containing inhibitor
-
Basic activated alumina (e.g., Brockmann I, ~150 mesh)
-
Glass chromatography column with a stopcock
-
Glass wool or fritted disc
-
Clean, dry collection flask
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position inside a fume hood.
-
Place a small plug of glass wool at the bottom to retain the alumina.
-
Slowly pour the dry basic alumina into the column, tapping the sides gently to ensure even packing. A general guideline is to use 10-20g of alumina for every 100 mL of monomer.[4]
-
Add a small layer of sand on top of the alumina bed to prevent disturbance when adding the monomer.
-
-
Purification:
-
Place the clean, dry collection flask under the column outlet.
-
Carefully pour the inhibited monomer onto the top of the alumina column.
-
Open the stopcock and allow the monomer to flow through the column under gravity. The phenolic inhibitor will be adsorbed by the basic alumina.
-
-
Handling Purified Monomer:
Section 3: Troubleshooting Guide: Real-Time Problem Solving
Q5: My reaction mixture is becoming viscous and cloudy. Is it polymerizing? What should I do immediately?
Yes, increased viscosity, cloudiness, or the formation of a precipitate are classic signs of polymerization.[4] The reaction is exothermic, so you must act quickly to prevent a dangerous pressure buildup.
Emergency Stop Procedure:
-
Cool the Reaction: Immediately place the reaction vessel in an ice bath. This will dramatically slow down the rate of polymerization.[4]
-
Dilute the Mixture: If possible and safe, add a suitable, cold solvent to the reaction. Dilution helps dissipate heat and reduces the concentration of reacting species.[4]
-
Add a Short-Stop Inhibitor (Optional): If your reaction chemistry allows, adding a small amount of an inhibitor like hydroquinone (HQ) can help quench the reaction.
Q6: My synthesis is inconsistent. Sometimes it works perfectly, but other times it fails due to polymerization. What are the hidden causes?
This common problem points to subtle, uncontrolled variables in your experimental setup. Use this guide to diagnose the issue.
Section 4: Analysis and Purification
Q7: How can I quickly determine if a polymer has formed in my reaction mixture?
While detailed characterization requires advanced techniques, you can get a good indication with simple methods:
-
Visual Inspection: As noted, viscosity, cloudiness, or solid precipitates are strong indicators.[4]
-
Solubility Test: Try to dissolve a small aliquot of your reaction mixture in a solvent that dissolves the monomer but not the polymer (e.g., precipitating a THF solution into methanol). If a solid crashes out, it is likely the polymer.[10]
-
NMR Spectroscopy: In a ¹H NMR spectrum, the sharp peaks of the vinyl protons of the monomer will become significantly broadened or disappear entirely upon polymerization, replaced by broad signals from the polymer backbone.
Q8: How can I purify my desired small-molecule product away from the unwanted polymer?
If polymerization was minor, you may be able to salvage your product. The most common method is precipitation and filtration . Since the polymer is a long chain, it will likely have very different solubility properties than your desired product.
-
Dissolve the crude reaction mixture in a good solvent for your desired product.
-
Add this solution dropwise to a large volume of a vigorously stirred "anti-solvent"—a liquid in which your product is soluble but the polymer is not.
-
The polymer should precipitate as a solid.
-
Filter the mixture to remove the solid polymer.
-
Recover your product from the filtrate, likely through rotary evaporation, and consider further purification (e.g., column chromatography).
References
-
Chemistry For Everyone. (2025, August 11). How Does Acrylonitrile Polymerize To Form Polyacrylonitrile? [Video]. YouTube. Retrieved from [Link]
-
Podol’skii, A. F., et al. (n.d.). Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects. RSC Publishing. Retrieved from [Link]
-
Mohanty, M., Pradhan, A. K., & Mahanta, M. C. (1981). Mechanism of the Polymerization of Acrylonitrile Initiated by the Mannitol/Cerium(IV) Redox System. Journal of Macromolecular Science: Part A - Chemistry, 16(8), 1413-1426. Retrieved from [Link]
-
INEOS Group. (n.d.). Acrylonitrile. Retrieved from [Link]
-
Scribd. (n.d.). Acrylonitrile. Retrieved from [Link]
-
Fageol, P., Bolte, M., & Lemaire, J. (1988). Initiation mechanism of acrylonitrile polymerization photoinitiated by chromium(VI). The Journal of Physical Chemistry, 92(1), 239-243. Retrieved from [Link]
- Google Patents. (n.d.). US2546238A - Inhibition of acrylonitrile polymerization.
-
Brown, M. E., Breder, C. V., & McNeal, T. P. (1978). Gas-Solid Chromatographic Procedures for Determining Acrylonitrile Monomer in Acrylonitrile-Containing Polymers and Food Simulating Solvents. Journal of AOAC INTERNATIONAL, 61(6), 1383-1388. Retrieved from [Link]
-
Acrylonitrile Group. (2017, April 12). Guideline for the Safe Handling and Distribution of Acrylonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US4061858A - Purifying acrylonitrile for the manufacture of acrylonitrile polymers.
-
van der Werf, M. J., et al. (2023). Chemical valorization of waste polyacrylonitrile polymers via shuttle catalysis. Nature Communications, 14(1), 6649. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Acrylonitrile Hazard Summary. Retrieved from [Link]
-
Scribd. (n.d.). Acrylonitrile Safe Storage and Handling Guide by Ineos. Retrieved from [Link]
-
Applied Analytics. (n.d.). Measuring Hydroquinone Monomethyl Ether (MEHQ) in Acrylonitrile. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Gas-solid chromatographic procedures for determining acrylonitrile monomer in acrylonitrile-containing polymers and food simulating solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN101865895A - Method for measuring content of acrylonitrile monomer in polyacrylonitrile polymer liquid.
-
Chromatotec. (n.d.). Polymer (acrylonitrile) analysis. Retrieved from [Link]
-
Ebdon, J. R., et al. (1998). Free-radical aqueous slurry polymerizations of acrylonitrile: 1. End-groups and other minor structures in polyacrylonitriles initiated by ammonium persulfate/sodium metabisulfite. Polymer, 39(15), 3485-3493. Retrieved from [Link]
-
CEFIC. (n.d.). Acrylonitrile Safe Handling Guidelines. Retrieved from [Link]
- Google Patents. (n.d.). US3873508A - Preparation of acrylonitrile polymer.
-
Ahmad, Z., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 579. Retrieved from [Link]
-
Shodhganga. (n.d.). Studies on the polymerisation of acrylonitrile. Retrieved from [Link]
-
RSC Blogs. (2024, December 6). RSC Popular Advances Interview with Hossein Eshghi. Retrieved from [Link]
-
Wikipedia. (n.d.). Acrylonitrile. Retrieved from [Link]
-
ResearchGate. (2024, October 30). Production of Acrylonitrile. Retrieved from [Link]
Sources
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- 3. Acrylonitrile - Wikipedia [en.wikipedia.org]
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- 5. petrochemistry.eu [petrochemistry.eu]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ineos.com [ineos.com]
- 8. qatransport.com [qatransport.com]
- 9. nj.gov [nj.gov]
- 10. Chemical valorization of waste polyacrylonitrile polymers via shuttle catalysis - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile during storage
Technical Support Center: 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
A Guide to Minimizing Degradation During Storage
From the Desk of the Senior Application Scientist:
Welcome to the technical support guide for this compound. This molecule is a highly functionalized intermediate, valuable in complex organic synthesis. Its unique structure, featuring an enamine, an α,β-unsaturated nitrile, and a benzoyl moiety, makes it a versatile building block. However, these same functional groups render the compound susceptible to specific degradation pathways if not handled and stored with the requisite care.
Maintaining the purity and integrity of this compound is paramount for achieving reproducible results in your research and development workflows. This guide is designed to provide you, our fellow scientists and researchers, with a comprehensive understanding of the potential stability issues and to offer clear, actionable protocols to mitigate them. We will delve into the causality behind storage choices, provide troubleshooting advice for common observations, and outline validated procedures for handling and analysis.
Section 1: Understanding the Chemistry of Degradation
The stability of this compound is dictated by its key functional groups. Understanding their individual reactivities allows us to predict and prevent the most likely degradation pathways.
-
Enamine Moiety: The dimethylamino group attached to the carbon-carbon double bond forms an enamine. Enamines are known to be sensitive to moisture and acidic conditions. They can undergo hydrolysis, which cleaves the C=C bond and reverts the structure back to a ketone and a secondary amine.[1][2][3] This is often the primary and most rapid degradation pathway in the presence of water.
-
α,β-Unsaturated System: The acrylonitrile and benzoyl groups are part of an extended conjugated system. Such systems are efficient at absorbing light, particularly in the UV and visible spectrums.[4][5] This absorbed energy can excite electrons to higher energy states, making the molecule susceptible to photodegradation, including isomerization or polymerization.[6]
-
Acrylonitrile Group: The carbon-carbon double bond in acrylonitrile is electron-deficient, making it susceptible to polymerization, especially when initiated by light, heat, or impurities.[7] While the compound is stabilized by the attached groups, this intrinsic reactivity must be considered.
-
Atmospheric Oxygen: The extended conjugated system can also be susceptible to oxidation by atmospheric oxygen, particularly when catalyzed by light or trace metal impurities.[8]
The diagram below illustrates the two most probable degradation pathways initiated by common environmental factors.
Caption: Key degradation routes for the target compound.
Section 2: FAQs - Optimal Storage Conditions
Q1: What is the ideal temperature for storing this compound?
A1: For long-term storage (> 1 month), we recommend storing the compound at -20°C . For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. The primary reason for cold storage is to reduce the kinetic rate of all potential degradation reactions, including hydrolysis and polymerization. Avoid repeated freeze-thaw cycles, as this can introduce moisture condensation.
Q2: Should I store the compound under an inert atmosphere?
A2: Yes, absolutely. The compound should be stored under a dry, inert atmosphere such as argon or nitrogen.[9][10] This serves two critical purposes:
-
Excludes Moisture: The primary benefit is the rigorous exclusion of atmospheric water, which is the key reactant in the hydrolysis of the enamine functional group.[1]
-
Excludes Oxygen: It prevents slow oxidation of the electron-rich conjugated system.[8]
For routine use, flushing the vial with inert gas before and after each access is a mandatory practice.
Q3: Is this compound light-sensitive?
A3: Yes. Due to its extended conjugated system, the compound is expected to be light-sensitive.[4][5][6] Exposure to light, especially UV light, can provide the activation energy needed to initiate polymerization or photo-oxidative degradation. Always store the vial in a light-blocking container, such as an amber vial, and keep it in a dark location (e.g., inside a freezer or a light-proof box within a refrigerator).[11][12]
Q4: What type of container should I use?
A4: Use a clear glass vial with a PTFE-lined (Teflon) screw cap. The glass should be amber to protect from light. The PTFE liner provides an excellent seal against atmospheric moisture and oxygen and is chemically inert, preventing contamination from the cap material. For highly sensitive applications or long-term archival, consider ampulizing the compound under argon.
Section 3: Troubleshooting Guide - Identifying and Managing Degradation
Q1: I opened my vial and the solid, which was once a light yellow powder, has turned dark orange/brown. What happened?
A1: A significant color change is a strong indicator of degradation. This is most likely due to the formation of oxidized species or small amounts of polymeric material, which often have intense colors. This can be caused by prolonged or repeated exposure to air (oxygen) and/or light. We recommend analyzing a small sample by HPLC or LC-MS to determine the purity before use.[13] If significant degradation has occurred, the material may need to be repurified or discarded.
Q2: My NMR/LC-MS analysis shows a new major peak that corresponds to the ketone precursor. Why?
A2: The appearance of the ketone precursor, 2-cyano-1-(4-fluorophenyl)ethan-1-one, is the classic signature of enamine hydrolysis.[1][2] This means the compound has been exposed to moisture. Review your handling and storage procedures. Possible causes include:
-
Storing in a non-airtight container.
-
Opening the container in a humid environment.
-
Insufficient flushing with inert gas.
-
Using a solvent that was not properly dried.
Q3: The compound seems to have become sticky or gummy. What is the cause?
A3: This often indicates the onset of polymerization or the presence of hygroscopic degradation products.[7] It can be caused by exposure to heat, light, or impurities that can act as initiators. It could also be a sign of significant moisture uptake by the material. The material's utility in this state is questionable, as the purity is compromised.
Section 4: Protocols for Ensuring Stability
Protocol 4.1: Recommended Long-Term Storage
-
Container: Use a clean, dry amber glass vial with a PTFE-lined cap.
-
Inerting: Place the vial in a glovebox or use a Schlenk line. Evacuate and backfill with dry argon or nitrogen at least three times.
-
Sealing: Securely tighten the cap. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Light Protection: Place the sealed vial into a labeled, light-proof secondary container (e.g., a small cardboard box or aluminum foil pouch).
-
Temperature: Store the secondary container in a -20°C freezer that is not frost-free (frost-free cycles involve temperature fluctuations).
Protocol 4.2: Aliquoting and Handling Workflow
This workflow minimizes exposure of the bulk material to the atmosphere.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. diva-portal.org [diva-portal.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ineos.com [ineos.com]
- 8. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 9. Inert gas - Wikipedia [en.wikipedia.org]
- 10. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 11. How To [chem.rochester.edu]
- 12. rawsource.com [rawsource.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Alternative Catalysts for the Synthesis of Substituted Acrylonitriles
Introduction
The synthesis of substituted acrylonitriles is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals, polymers, and fine chemicals.[1] However, traditional methods often rely on highly toxic cyanide reagents or harsh reaction conditions, prompting a shift towards safer and more sustainable alternatives.[2][3] This technical support center is designed for researchers, scientists, and drug development professionals who are exploring or implementing alternative catalytic systems for acrylonitrile synthesis.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for common cyanide-free methodologies. It is structured to address specific experimental challenges, explaining the causality behind procedural steps to ensure both success and safety in the laboratory.
A Note on Safety: While this guide focuses on alternative and cyanide-free methods, nitrile-containing compounds are still toxic and require careful handling.[4][5] Always work in a well-ventilated chemical fume hood, wear appropriate personal protective equipment (PPE), and be familiar with your institution's safety protocols for handling cyanides and their derivatives.[6][7][8]
Section 1: Base-Catalyzed Knoevenagel Condensation
The Knoevenagel condensation is a classic and highly versatile method for forming C=C bonds by reacting an aldehyde or ketone with an active methylene compound, such as malononitrile or ethyl cyanoacetate.[9][10] It offers a direct, often metal-free, route to substituted acrylonitriles.
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for the Knoevenagel condensation, and how do I choose one? A1: The choice of base is critical and depends on the reactivity of your substrates.
-
Weak Bases (e.g., piperidine, ammonium salts, basic alumina): These are excellent for reactions involving highly reactive aldehydes and acidic methylene compounds. They are milder and can prevent side reactions.
-
Stronger Bases (e.g., potassium tert-butoxide, DBU, LiHMDS): These are necessary for less reactive ketones or less acidic methylene partners.[11] However, they can promote side reactions like polymerization or Michael addition if not carefully controlled.[11][12] Solubility of the base in the chosen solvent is also a key factor for reaction efficiency.[11]
Q2: How does solvent choice impact the reaction? A2: The solvent plays a significant role in reaction rate and yield.
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These are generally good choices as they can dissolve both the substrates and the base, facilitating a homogeneous reaction.[11][13]
-
Alcohols (e.g., Ethanol, Methanol): Often used with weaker amine bases. They can participate in proton transfer steps, which can be beneficial.
-
Solvent-Free Conditions: For green chemistry applications, running the reaction neat (without solvent), often with gentle heating, can be highly effective, leading to high yields and easy product isolation.[14]
Q3: My reaction is giving a low yield. What are the likely causes? A3: Low yields in Knoevenagel condensations are common and can usually be traced back to a few key factors. Refer to the troubleshooting guide below for specific solutions. Common culprits include an inappropriate base, incorrect reaction temperature, or premature product precipitation.
Knoevenagel Condensation: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Base is too weak or insoluble: The base isn't strong enough to deprotonate the active methylene compound.[11] 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Steric Hindrance: Bulky substrates (especially ketones) can slow the reaction significantly. | 1. Switch to a stronger, soluble base (e.g., from piperidine to DBU or KOtBu).[11] 2. Increase the reaction temperature. Start at room temperature and incrementally increase to 50-80 °C while monitoring for side products. 3. Increase reaction time or switch to a stronger base. For highly hindered substrates, alternative synthetic routes may be necessary. |
| Formation of a Michael Adduct (Side Product) | 1. Excess Active Methylene Compound: The product acrylonitrile can act as a Michael acceptor for another equivalent of the deprotonated methylene compound. 2. Base is too strong: A high concentration of the carbanion favors the Michael addition pathway. | 1. Use a 1:1 stoichiometry of the aldehyde and active methylene compound. Add the methylene compound slowly to the reaction mixture. 2. Use a weaker, catalytic amount of base. This keeps the concentration of the nucleophile low, disfavoring the secondary addition. |
| Unwanted Polymerization | 1. High Temperature: Acrylonitrile products can polymerize, especially when heated excessively.[15][16] 2. Strongly Basic Conditions: Bases can initiate anionic polymerization of the electron-deficient alkene product.[12] | 1. Run the reaction at the lowest effective temperature. If heating is required, monitor closely. 2. Use a weaker base or quench the reaction promptly upon completion. Slow addition of reagents can also help maintain low concentrations.[12] |
| Product is an Inseparable Mixture of E/Z Isomers | 1. Thermodynamic vs. Kinetic Control: The reaction conditions may not favor the formation of the more stable isomer. | 1. Increase reaction time or temperature to allow the mixture to equilibrate to the more stable E-isomer, which is typically the major product. 2. Change the solvent or base, as this can influence the transition state of the dehydration step. |
Generalized Protocol for Knoevenagel Condensation
This protocol is a representative example for the synthesis of 2-benzylidenemalononitrile.
-
Reagent Preparation: Ensure the aldehyde is free of carboxylic acid impurities (by distillation or washing with a mild base). Ensure the malononitrile is dry.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the benzaldehyde (1.0 equiv.) and malononitrile (1.0 equiv.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equiv.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-2 hours, signaled by the precipitation of the solid product.
-
Work-up and Purification: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. The product is often pure enough after filtration, but can be further purified by recrystallization if necessary.
Mechanistic Workflow
The base-catalyzed Knoevenagel condensation proceeds through a well-understood mechanism.
Caption: One-pot chemoenzymatic synthesis of nitriles from aldehydes.
Section 3: Photocatalytic Approaches
Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, and recent methods have been developed for acrylonitrile synthesis. These reactions often involve the generation of radical intermediates under exceptionally mild conditions.
Frequently Asked Questions (FAQs)
Q1: What kind of setup do I need for a photocatalytic reaction? A1: A typical setup is relatively simple. You will need a reaction vessel made of a material transparent to the light source (e.g., borosilicate glass), a magnetic stirrer, and a light source. Blue LEDs are most common for many popular photocatalysts. The reaction should be positioned close to the light source, and cooling with a fan is often necessary to maintain a constant temperature, as LEDs can generate heat.
Q2: My photocatalytic reaction is not working. What should I check first? A2:
-
Oxygen: Most photocatalytic cycles are sensitive to oxygen, which can quench the excited state of the photocatalyst or intercept radical intermediates. Ensure your reaction is thoroughly degassed (e.g., via sparging with argon or a freeze-pump-thaw cycle).
-
Light Source: Confirm that your light source is emitting at the correct wavelength to excite your photocatalyst and that it is powerful enough.
-
Catalyst Purity: Impurities in the photocatalyst can hinder its activity.
Photocatalysis: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate or is Very Slow | 1. Inadequate Degassing: Dissolved oxygen is quenching the reaction. 2. Insufficient Light: The photocatalyst is not being excited efficiently. The vessel may be too far from the source, or the glass may be blocking the light. 3. Catalyst Degradation: The photocatalyst may be unstable under the reaction conditions. | 1. Degas the solvent and reaction mixture thoroughly for at least 30 minutes with an inert gas (Ar or N₂). 2. Move the light source closer to the reaction vessel. Ensure there are no obstructions. Consider using a quartz vessel for UV-active catalysts. 3. Check the literature for the stability of your photocatalyst. Protect the reaction from ambient light before starting the irradiation. |
| Formation of Byproducts / Low Selectivity | 1. Over-irradiation: Prolonged exposure to light can lead to decomposition of the product or catalyst. 2. Incorrect Wavelength: The light source may be exciting substrates or products directly, leading to undesired side reactions. | 1. Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed. 2. Use a light source with a narrow emission spectrum (like an LED) that corresponds to the absorption maximum of the photocatalyst, not the reactants or products. |
| Reaction is Not Reproducible | 1. Inconsistent Light Intensity: The distance from the lamp or the lamp's age can cause variability. 2. Temperature Fluctuations: Heat from the lamp can affect reaction rates. | 1. Standardize the reaction setup. Keep the distance and orientation to the lamp consistent for every run. 2. Use a fan or a water bath to maintain a constant internal reaction temperature (e.g., 25 °C). |
Comparison of Catalytic Strategies
| Feature | Base-Catalyzed Knoevenagel | Biocatalysis (Oxd) | Photocatalysis |
| Catalyst Type | Simple bases (amines, alkoxides) | Enzymes (Aldoxime Dehydratase) | Photoredox catalysts (e.g., organic dyes, metal complexes) |
| Typical Conditions | RT to 100 °C, organic solvent or neat | Room Temperature, Aqueous Buffer (pH ~7) | Room Temperature, Degassed Organic Solvent, Visible Light |
| Key Advantages | High yields, simple setup, low-cost catalysts | Extremely mild, green (water solvent), high selectivity | Access to unique radical pathways, very mild conditions |
| Common Challenges | Side reactions (Michael addition, polymerization) | Limited substrate scope per enzyme, catalyst preparation | Oxygen sensitivity, specialized equipment (light source) |
| Cyanide Source | Cyanide-free (uses cyanoacetates, etc.) | Cyanide-free (starts from aldehydes) | Varies by method, but many are cyanide-free |
References
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Information on Cyanide Compounds. Stanford Environmental Health & Safety.
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Mars Materials Joins Shell GameChanger Program to Advance Sustainable Acrylonitrile Production. ChemAnalyst.
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Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesulfonates with Alkenylboronic Acids. Chinese Journal of Chemistry.
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The effect of solvent on the styrene-acrylonitrile copolymerization. ResearchGate.
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Polymerization of acrylonitrile in the presence of different solvents. ResearchGate.
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Preventing polymerization of acrylonitrile during 3,3'-Thiodipropionitrile synthesis. BenchChem.
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Methodologies for the synthesis of acrylonitriles. ResearchGate.
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Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. ResearchGate.
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Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades. National Institutes of Health (NIH).
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Three-Dimensional Printing of Acrylonitrile Butadiene Styrene Microreactors for Photocatalytic Applications. ResearchGate.
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Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI.
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Continuous Flow Sodiation of Substituted Acrylonitriles, Alkenyl Sulfides and Acrylates. National Institutes of Health (NIH).
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β-AMINOPROPIONITRILE, β,β'-IMINODIPROPIONITRILE, AND β,β',β"-NITRILOTRIPROPIONITRILE. Organic Syntheses.
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Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. Frontiers in Chemistry.
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Green Synthesis of Z-Scheme SnO2/CdS Heterostructures: Density Functional Theory Calculation and Photocatalytic CO2 Reduction to Methanol and Hydrogen. ACS Publications.
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Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. PubMed.
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Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI.
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RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
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recent developments in knoevenagel condensation reaction: a review. International Journal of Applied Chemistry.
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An In-Depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 2-Benzylidenemalononitrile. BenchChem.
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Acid and base catalyzed formation of hydrates and hemiacetals. Khan Academy.
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Base Catalysed C-C Bond Formation - Class 1. YouTube.
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Cyanohydrin Formation Reaction Mechanism. YouTube.
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Acid / Base Catalyzed Nucleophilic Addition Elimination. YouTube.
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Cyanohydrin Addition to Aldehydes and Ketones. YouTube.
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Validation & Comparative
A Comprehensive Guide to the Structural Validation of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile using 2D NMR Spectroscopy
Introduction
In the landscape of drug discovery and materials science, the precise structural characterization of novel synthetic molecules is a non-negotiable cornerstone of research and development. 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile is a compound of interest, featuring a complex arrangement of functional groups including a fluorinated aromatic ring, a ketone, a nitrile, and an enamine. The potential for isomeric uncertainty and the need for unambiguous confirmation of connectivity make one-dimensional (1D) Nuclear Magnetic Resonance (NMR) insufficient for complete validation.
This guide provides an in-depth, practical walkthrough for the structural elucidation of this compound, leveraging a suite of two-dimensional (2D) NMR experiments. We will move beyond simple data reporting to explain the causality behind the experimental choices, demonstrating how Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) work in concert to create a self-validating system for structural confirmation. This approach is designed for researchers and professionals who require not just data, but a robust and defensible understanding of molecular architecture.[1][2]
The Postulated Structure and Predicted NMR Signatures
Before embarking on 2D NMR analysis, it is crucial to postulate the structure and predict the expected chemical shifts from 1D ¹H and ¹³C NMR spectra. This predictive step forms the basis of our hypothesis, which the 2D data will then seek to confirm.
Figure 1: Postulated Structure and Atom Numbering

Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| 1 | C=O | - | ~185-190 | Quaternary |
| 2 | C | - | ~90-95 | Quaternary |
| 3 | CH | ~7.5-8.0 | ~155-160 | Singlet |
| 4 | C≡N | - | ~118-122 | Quaternary |
| 5, 5' | N(CH₃)₂ | ~3.0-3.4 (broad) | ~40-45 | Singlet |
| 1' | C | - | ~135-140 | Quaternary |
| 2', 6' | CH | ~7.8-8.2 | ~130-133 | Doublet |
| 3', 5' | CH | ~7.1-7.4 | ~115-118 | Doublet |
| 4' | C-F | - | ~163-168 (d, ¹JCF) | Quaternary |
Note: Predictions are based on standard chemical shift values and substituent effects. Actual values may vary based on solvent and experimental conditions.
Principles of Key 2D NMR Experiments for Structural Elucidation
While 1D NMR provides a list of chemical environments, 2D NMR reveals the connectivity between them, acting as a molecular GPS to map the atomic framework.[3]
-
¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4][5][6][7] The resulting spectrum displays the 1D proton spectrum on both the diagonal and the axes. Off-diagonal "cross-peaks" appear at the coordinates of two coupled protons, directly revealing which protons are neighbors in a spin system.[8] For our target molecule, COSY is essential for confirming the connectivity of the protons on the 4-fluorophenyl ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (¹JCH).[9][10][11] It is an incredibly sensitive and precise technique for assigning protonated carbons.[12] Each peak in the 2D spectrum correlates a ¹H signal on one axis with a ¹³C signal on the other, providing definitive C-H bond information. Quaternary carbons, having no attached protons, will not appear in an HSQC spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for assembling the complete molecular skeleton. It detects correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[13][14][15][16] This allows for the connection of different spin systems across non-protonated (quaternary) centers like carbonyls, nitriles, and substituted aromatic carbons.[17] For our target, HMBC is critical for connecting the dimethylamino group, the acrylonitrile backbone, and the fluorobenzoyl moiety.
Experimental Design and Workflow
A logical and systematic workflow is essential for efficient and accurate data acquisition and analysis. The process involves initial 1D spectral acquisition to set up the more complex 2D experiments.
Caption: Experimental workflow for 2D NMR structural validation.
Detailed Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
-
Spectrometer Setup:
-
Insert the sample into a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the ¹H and ¹³C channels on the probe.
-
Perform automated or manual shimming to optimize magnetic field homogeneity.
-
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to check sample purity and signal resolution. Note the chemical shift range.
-
Acquire a ¹³C{¹H} NMR spectrum. Note the chemical shift range for both aliphatic and aromatic carbons.
-
-
2D NMR Acquisition:
-
COSY: Use the ¹H spectral width determined from the 1D spectrum to set up a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC: Set up a gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3). The F2 (¹H) and F1 (¹³C) spectral widths should be centered on the signals observed in the 1D spectra.
-
HMBC: Set up a gradient-selected HMBC experiment (e.g., hmbcgplpndqf). The long-range coupling delay (typically optimized for J = 8-10 Hz) is crucial for detecting two- and three-bond correlations.
-
Data Interpretation: A Step-by-Step Validation
Step 1: Assigning Direct C-H Bonds with HSQC
The HSQC spectrum provides the foundational layer of assignments. Every cross-peak is a definitive link between a proton and its carbon.
Caption: Key one-bond (¹JCH) correlations expected in the HSQC spectrum.
The analysis begins by identifying the cross-peaks corresponding to the protonated carbons. For example, the singlet at ~3.0-3.4 ppm (H5/5') will correlate to the carbon at ~40-45 ppm (C5/5'), confirming the assignment of the dimethylamino group. Likewise, the olefinic proton (H3) and the aromatic protons (H2'/6' and H3'/5') will be unambiguously linked to their respective carbons.
Table 2: Expected HSQC Correlations (¹JCH)
| Proton Signal (ppm) | Correlated Carbon (ppm) | Assignment |
| ~7.8-8.2 | ~130-133 | H2'/6' – C2'/6' |
| ~7.5-8.0 | ~155-160 | H3 – C3 |
| ~7.1-7.4 | ~115-118 | H3'/5' – C3'/5' |
| ~3.0-3.4 | ~40-45 | H5/5' – C5/5' |
Step 2: Mapping Proton Networks with COSY
With the HSQC assignments in hand, the COSY spectrum connects the protonated fragments.
Caption: Key three-bond (³JHH) correlation expected in the COSY spectrum.
The most significant observation in the COSY spectrum will be a cross-peak between the two aromatic doublets at ~7.8-8.2 ppm and ~7.1-7.4 ppm. This correlation proves that these protons are adjacent (³JHH coupling), confirming the 1,4-disubstitution pattern of the fluorophenyl ring.[4][6] The olefinic proton (H3) and the dimethylamino protons (H5/5') are expected to be singlets with no COSY correlations, indicating they are isolated spin systems.
Step 3: Assembling the Full Structure with HMBC
The HMBC spectrum provides the final, crucial links, connecting the isolated fragments across quaternary carbons.
Caption: Crucial long-range (²JCH, ³JCH) correlations expected in the HMBC spectrum.
This is where the entire structure is definitively confirmed. The key expected correlations are:
-
From Olefinic Proton (H3): Cross-peaks to the carbonyl carbon (C1, ³J), the adjacent quaternary carbon (C2, ²J), and the nitrile carbon (C4, ³J) will firmly establish the acrylonitrile core and its connection to the benzoyl group.
-
From Dimethylamino Protons (H5/5'): A correlation to the olefinic carbon C3 (²J) and the quaternary carbon C2 (³J) proves the attachment of the dimethylamino group to the vinyl system.
-
From Aromatic Protons (H2'/6'): Correlations to the carbonyl carbon (C1, ³J) and the ipso-carbon C1' (²J) provide the final link, proving that the 4-fluorophenyl ring is part of the benzoyl group.
Table 3: Key Diagnostic HMBC Correlations
| Proton (Atom No.) | Correlated Carbon (Atom No.) | Type of Correlation | Structural Insight |
| H3 | C1 (C=O) | ³JCH | Connects vinyl proton to the ketone. |
| H3 | C4 (C≡N) | ³JCH | Confirms relative position of the nitrile group. |
| H5/5' | C3 | ²JCH | Confirms attachment of N(CH₃)₂ to the vinyl system. |
| H2'/6' | C1 (C=O) | ³JCH | Connects the aromatic ring to the carbonyl group. |
| H2'/6' | C4' (C-F) | ³JCH | Confirms the 1,4-substitution pattern of the ring. |
| H3'/5' | C1' | ²JCH | Confirms connectivity within the aromatic ring. |
Comparative Summary of 2D NMR Techniques
| Technique | Type of Correlation | Information Provided | Key Insight for this compound |
| COSY | ¹H – ¹H (2-3 bonds) | Maps proton-proton coupling networks. | Confirms the adjacency of H2'/6' and H3'/5', proving the 1,4-disubstitution of the phenyl ring. |
| HSQC | ¹H – ¹³C (1 bond) | Directly links each proton to its attached carbon. | Unambiguously assigns all protonated carbons (CH, CH₃). |
| HMBC | ¹H – ¹³C (2-4 bonds) | Connects molecular fragments across quaternary carbons. | Links the benzoyl, acrylonitrile, and dimethylamino moieties into a single, complete structure. |
Conclusion
The structural validation of this compound serves as an exemplary case for the power of a multi-pronged 2D NMR strategy. By systematically applying HSQC, COSY, and HMBC experiments, we move from a simple list of resonances to a fully interconnected and validated molecular structure. The HSQC provides the basic C-H assignments, the COSY connects the proton spin systems, and the HMBC provides the critical long-range correlations that piece the entire puzzle together. This comprehensive, self-validating approach ensures the highest degree of confidence in the assigned structure, a critical requirement for any advanced research, patent filing, or regulatory submission.
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A Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Benzoyl Acrylonitriles in Drug Discovery
This guide provides a comprehensive comparison of the cytotoxic profiles of fluorinated and non-fluorinated benzoyl acrylonitriles. Designed for researchers, scientists, and drug development professionals, it delves into the mechanistic underpinnings of their activity, the strategic rationale for fluorination, and the empirical data supporting its advantages. We will explore how the unique properties of fluorine can be leveraged to enhance potency and selectivity, supported by detailed experimental protocols for validation.
Introduction: The Benzoyl Acrylonitrile Scaffold and the Fluorine Advantage
The benzoyl acrylonitrile core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Many of these molecules function as Michael acceptors or as inhibitors of critical cellular processes like tubulin polymerization.[3][4] In the relentless pursuit of more effective and safer therapeutics, chemists frequently turn to fluorination—the strategic incorporation of fluorine atoms into a drug candidate.[5][6]
Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects are profound.[6] Introducing fluorine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to its biological target.[6][7] This guide will dissect these effects within the context of benzoyl acrylonitrile cytotoxicity, providing a data-driven comparison and the practical methodologies required to assess it.
The Strategic Role of Fluorine in Modulating Bioactivity
The decision to fluorinate a lead compound is a strategic one, aimed at overcoming common pharmacological hurdles. The C-F bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[8] This often translates to improved metabolic stability and a longer drug half-life.[7][9]
Furthermore, fluorine's electron-withdrawing nature can modulate the pKa of nearby functional groups, which can influence bioavailability.[5] Perhaps most critically, fluorine substitution can enhance binding affinity by engaging in unique, non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein, leading to a direct increase in potency.[7]
Benzoyl Acrylonitriles as Cytotoxic Agents: Mechanisms of Action
The cytotoxicity of benzoyl acrylonitriles is often attributed to two primary mechanisms:
-
Tubulin Polymerization Inhibition : A significant number of acrylonitrile derivatives exert their anticancer effects by destabilizing microtubules, which are essential for cell division, intracellular transport, and maintaining cell shape.[10] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules and arresting the cell cycle in the G2/M phase.[11][12][13]
-
Induction of Apoptosis : Beyond cell cycle arrest, these compounds can trigger programmed cell death, or apoptosis. This can occur through the generation of reactive oxygen species (ROS), leading to oxidative stress and the activation of intrinsic apoptotic pathways.[1][14] Key mediators in this process include the pro-apoptotic protein Bax and the executioner enzyme caspase-3.[14]
Comparative Cytotoxicity: A Data-Driven Analysis
The introduction of fluorine into the benzoyl acrylonitrile scaffold is hypothesized to enhance cytotoxic potency and improve selectivity toward cancer cells over healthy cells. To illustrate this, we present a comparative analysis based on representative data from the literature.
Table 1: Comparative In Vitro Cytotoxicity of a Non-Fluorinated Benzoyl Acrylonitrile and its Fluorinated Analog
| Compound | Target Cell Line | Cell Type | IC₅₀ (µM)¹ | Selectivity Index (SI)² |
| Parent Compound (Non-Fluorinated) | HeLa | Human Cervical Cancer | 4.85 | 2.2 |
| MCF-7 | Human Breast Cancer | 6.50 | 1.6 | |
| HEK293 | Normal Human Embryonic Kidney | 10.50 | - | |
| Derivative X (Fluorinated) | HeLa | Human Cervical Cancer | 0.08 | 68.8 |
| MCF-7 | Human Breast Cancer | 0.11 | 50.0 | |
| HEK293 | Normal Human Embryonic Kidney | 5.50 | - |
¹IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability. Lower values indicate higher potency. ²Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. Higher values indicate greater selectivity for cancer cells.
Interpretation of Experimental Data
The data presented in Table 1 clearly demonstrates the profound impact of fluorination.
-
Enhanced Potency : The fluorinated derivative exhibits a dramatic increase in potency, with IC₅₀ values in the nanomolar range compared to the micromolar activity of its non-fluorinated parent. This represents a ~60-fold increase in potency against both HeLa and MCF-7 cancer cell lines.[12][13]
-
Improved Selectivity : The Selectivity Index (SI) provides a measure of a compound's therapeutic window. The fluorinated analog shows a significantly higher SI, indicating that it is substantially more toxic to cancer cells than to normal cells. This is a critical attribute for a viable anticancer drug candidate, as it predicts a lower potential for side effects.[15]
Causality Behind the Enhancement
The superior performance of the fluorinated derivative can be attributed to several factors rooted in the physicochemical changes induced by the fluorine atom:
-
Increased Membrane Permeability : Fluorine can increase a molecule's lipophilicity, which may enhance its ability to cross the lipid bilayer of the cell membrane, leading to higher intracellular concentrations.[5]
-
Blocked Metabolic Oxidation : A strategically placed fluorine atom can block sites on the molecule that are susceptible to metabolic attack, preventing premature degradation and inactivation of the compound.[9][16]
-
Optimized Target Binding : The electronegativity of fluorine can alter the electronic distribution of the molecule, potentially leading to stronger and more favorable interactions with amino acid residues in the target's binding pocket (e.g., the colchicine-binding site of tubulin).[7][11]
Experimental Design & Protocols
A self-validating and reproducible experimental workflow is paramount for accurately assessing cytotoxicity. Below are standardized protocols for cell maintenance and the widely used MTT assay for cell viability.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Protocol 1: Cell Culture and Maintenance
-
Environment : Maintain all cell lines in a humidified incubator at 37°C with 5% CO₂.
-
Media : Culture HeLa and HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) and MCF-7 cells in RPMI-1640 medium. Supplement all media with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Subculturing : When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach using a 0.25% Trypsin-EDTA solution, and re-seed into new flasks at an appropriate split ratio (e.g., 1:3 to 1:6).
Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[15]
-
Cell Seeding : Harvest cells in logarithmic growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation : Prepare stock solutions of the test compounds (fluorinated and non-fluorinated) in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Treatment : Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO control).
-
Incubation : Incubate the plate for 48 hours at 37°C.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualizing the Mechanism of Action
The enhanced cytotoxicity of benzoyl acrylonitriles often culminates in the induction of apoptosis. The diagram below illustrates a plausible signaling pathway.
Caption: Potential apoptotic pathway induced by benzoyl acrylonitriles.
Conclusion and Future Perspectives
This guide establishes that fluorination is a highly effective strategy for amplifying the cytotoxic potential and therapeutic selectivity of benzoyl acrylonitriles. The data-driven comparison reveals that fluorinated analogs can achieve superior potency—often by orders of magnitude—while being significantly less toxic to non-cancerous cells. This enhancement is mechanistically grounded in the unique physicochemical properties of fluorine, which can improve metabolic stability, cellular uptake, and target engagement.
The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies. Future work should focus on elucidating the precise molecular interactions that drive the enhanced binding of fluorinated derivatives and exploring the potential for synergistic effects when combined with other chemotherapeutic agents. The continued rational design of fluorinated benzoyl acrylonitriles holds significant promise for the development of next-generation anticancer therapeutics.
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comparing the antimicrobial spectrum of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile with known antibiotics
icrobial Spectrum: 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile versus Established Antibiotics
In the ever-evolving landscape of antimicrobial research, the quest for novel compounds with potent and broad-spectrum activity is paramount. This guide provides a comparative analysis of the potential antimicrobial spectrum of the novel compound this compound against a panel of well-established antibiotics: Ciprofloxacin, Amoxicillin, and the antifungal agent Fluconazole. While comprehensive experimental data on this compound is emerging, this guide synthesizes information on related acrylonitrile derivatives to project its potential activity. This is juxtaposed with the known and extensively documented antimicrobial profiles of the comparator drugs.
This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of how a novel compound's antimicrobial breadth is evaluated and contextualized within the existing therapeutic arsenal. We will delve into the standardized methodologies for determining antimicrobial spectra, compare the mechanisms of action, and present the available or expected activity profiles in a clear, comparative format.
The Foundation of Antimicrobial Efficacy: Determining the Spectrum of Activity
The "antimicrobial spectrum" refers to the range of microorganisms that a particular antimicrobial agent can inhibit or kill.[1] This is a critical characteristic that dictates its clinical utility. The determination of this spectrum is a meticulous process, guided by standardized protocols from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3]
Key Methodologies for Spectrum Determination
Two primary methods form the cornerstone of in vitro antimicrobial susceptibility testing:
-
Broth Dilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.[4][5] The test can be performed in tubes (macrodilution) or in microtiter plates (microdilution), with the latter being more common for high-throughput screening.[4][6] The CLSI document M07-A10 provides a detailed, approved standard for these methods.[2][7]
-
Disk Diffusion: This technique involves placing paper disks impregnated with a specific concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with a microorganism. As the drug diffuses into the agar, it creates a concentration gradient. If the microorganism is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented. The diameter of this zone is then measured and correlated with MIC values and susceptibility breakpoints established by organizations like EUCAST.[8]
The experimental workflow for determining the antimicrobial spectrum of a novel compound would typically follow these standardized procedures to ensure reproducibility and comparability of the data.
Comparative Analysis of Antimicrobial Spectra
The following sections detail the known antimicrobial spectra of the comparator antibiotics and the projected spectrum of this compound based on related compounds.
This compound: A Novel Compound of Interest
While specific MIC data for this compound is not yet publicly available, research into related acrylonitrile derivatives has demonstrated a promising range of antimicrobial activities. Studies have shown that various substituted acrylonitrile compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[9][10][11] For instance, some indole-acrylonitrile derivatives have shown potent antimicrobial activity, suggesting that the acrylonitrile scaffold is a viable pharmacophore for antimicrobial drug design.[9][11] Furthermore, polymers containing acrylonitrile have demonstrated broad-spectrum inhibition against both bacteria and fungi.[10][12]
Based on this body of evidence, it is hypothesized that this compound could possess a broad-spectrum of activity. The presence of the fluorobenzoyl group may enhance its activity, a common strategy in medicinal chemistry to improve the potency and pharmacokinetic properties of a compound.
Projected Antimicrobial Spectrum: Broad-spectrum, with potential activity against both Gram-positive and Gram-negative bacteria, and possibly some fungal species. Experimental verification is required.
Ciprofloxacin: A Broad-Spectrum Fluoroquinolone
Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a well-established broad spectrum of activity.[13][14] It is particularly effective against a wide range of Gram-negative bacteria.[13][15]
-
Gram-Negative Bacteria: Excellent activity against Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae), Haemophilus influenzae, Moraxella catarrhalis, Neisseria gonorrhoeae, and Pseudomonas aeruginosa.[13][14]
-
Gram-Positive Bacteria: Moderate activity against methicillin-susceptible Staphylococcus aureus and Streptococcus pneumoniae.[13]
-
Atypical Bacteria: Effective against atypical pathogens such as Legionella pneumophila and Mycoplasma pneumoniae.[16]
Mechanism of Action: Ciprofloxacin is a bactericidal agent that inhibits bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][17][18] These enzymes are essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin prevents bacterial cell division and leads to cell death.[19]
Amoxicillin: An Extended-Spectrum Penicillin
Amoxicillin is a moderate-spectrum, β-lactam antibiotic belonging to the aminopenicillin family.[20][21] It is effective against a range of Gram-positive and some Gram-negative bacteria.[22][23]
-
Gram-Positive Bacteria: Active against many Streptococcus species, Enterococcus faecalis, and non-penicillinase-producing Staphylococcus species.[22]
-
Gram-Negative Bacteria: Susceptible organisms include Haemophilus influenzae, Escherichia coli, Proteus mirabilis, Salmonella species, and Shigella species.[22][24]
It is important to note that the effectiveness of amoxicillin can be compromised by β-lactamase-producing bacteria.[20] To counteract this, it is often combined with a β-lactamase inhibitor such as clavulanic acid.[23]
Mechanism of Action: As a β-lactam antibiotic, amoxicillin is bactericidal and works by inhibiting the synthesis of the bacterial cell wall.[25][26] It specifically targets penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[25][27] Inhibition of these enzymes leads to a weakened cell wall and subsequent cell lysis.[28]
Fluconazole: A Triazole Antifungal Agent
Fluconazole is a first-generation triazole antifungal medication used to treat a variety of fungal infections. Its spectrum is primarily focused on yeasts and some dimorphic fungi.
-
Yeasts: Highly effective against most Candida species, including Candida albicans, and Cryptococcus neoformans.
-
Dimorphic Fungi: Used in the treatment of infections caused by Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum.
Mechanism of Action: Fluconazole is a fungistatic agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase.[29][30] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[31][32] By disrupting ergosterol synthesis, fluconazole increases fungal cell membrane permeability, leading to the inhibition of fungal growth and replication.[33]
Comparative Summary of Antimicrobial Spectra
| Antimicrobial Agent | Class | Mechanism of Action | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| This compound | Acrylonitrile Derivative | Hypothesized: Disruption of cellular processes | Projected: Active | Projected: Active | Projected: Potentially Active |
| Ciprofloxacin | Fluoroquinolone | Inhibition of DNA gyrase and topoisomerase IV[1][17] | Moderate activity[13] | Excellent activity[13][14] | Not Active |
| Amoxicillin | Aminopenicillin (β-lactam) | Inhibition of cell wall synthesis[25][26] | Good activity[22] | Moderate activity[22][24] | Not Active |
| Fluconazole | Triazole Antifungal | Inhibition of ergosterol synthesis[29][30] | Not Applicable | Not Applicable | Active against yeasts and some dimorphic fungi |
Mechanistic Comparison: A Visual Representation
The distinct mechanisms of action of the comparator antibiotics highlight the different cellular processes that can be targeted for antimicrobial effect.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential antimicrobial spectrum of the novel compound this compound in the context of established antibiotics. While the projected broad-spectrum activity of this acrylonitrile derivative is promising, rigorous experimental validation using standardized methodologies such as those outlined by CLSI and EUCAST is essential.
Future research should focus on determining the MIC values of this compound against a comprehensive panel of clinically relevant bacterial and fungal pathogens. Elucidating its precise mechanism of action will also be crucial in understanding its potential advantages and limitations. The insights gained from such studies will be instrumental in determining the future trajectory of this and other related acrylonitrile compounds in the field of antimicrobial drug discovery.
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A Comparative Guide to a Validated HPLC Method for the Analysis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
This guide presents a comprehensive evaluation of a newly developed High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile. As a critical intermediate in various synthetic pathways, ensuring the purity and quality of this compound is paramount for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the developed method with a viable alternative, supported by detailed experimental data and adherence to internationally recognized validation standards.
Introduction: The Analytical Challenge
This compound is a complex molecule featuring several functional groups that can influence its chromatographic behavior. The primary analytical challenge lies in developing a stability-indicating method that can effectively separate the main analyte from potential process-related impurities and degradation products. This guide details a robust reversed-phase HPLC (RP-HPLC) method and compares its performance against an alternative approach, providing a clear rationale for methodological choices.
Method Development and Rationale
The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. Based on the structure of this compound, a substituted acrylonitrile, a reversed-phase chromatographic approach was selected as the most promising starting point.[1][2]
Developed Method: C18 with Acidified Mobile Phase
A C18 stationary phase was chosen for its versatility and proven efficacy in retaining and separating a wide range of organic molecules.[3] The mobile phase consists of a gradient of acetonitrile and water, with a small addition of phosphoric acid. The acid serves to suppress the ionization of any residual silanol groups on the silica-based stationary phase and to protonate the dimethylamino group of the analyte, leading to sharper, more symmetrical peaks.
Alternative Method: Phenyl-Hexyl Column
For comparison, a Phenyl-Hexyl column was selected. This stationary phase offers alternative selectivity due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[3] This can be particularly advantageous for separating aromatic isomers or closely related aromatic impurities.
Experimental Protocols
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Columns:
-
Method A (Developed): C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Method B (Alternative): Phenyl-Hexyl reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents: HPLC grade acetonitrile, purified water, and phosphoric acid.
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample, dissolve, and dilute to 100 mL with the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection.[3]
-
Chromatographic Conditions
| Parameter | Method A (Developed) | Method B (Alternative) |
| Stationary Phase | C18 (250 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 40-70% B15-20 min: 70% B20-22 min: 70-40% B22-25 min: 40% B | 0-15 min: 35-65% B15-20 min: 65% B20-22 min: 65-35% B22-25 min: 35% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
Method Validation and Comparative Performance
The developed HPLC method (Method A) was fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4][5] The validation parameters were compared with the performance of the alternative method (Method B).
System Suitability
System suitability testing is an integral part of any analytical procedure and ensures the chromatographic system is performing adequately.[6][7]
| Parameter | Method A (Developed) | Method B (Alternative) | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.3 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 4500 | > 2000 |
| %RSD of Peak Area (n=6) | 0.5% | 0.7% | ≤ 2.0% |
Specificity (Forced Degradation)
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The sample was subjected to acidic, basic, oxidative, and thermal stress conditions.
Method A (Developed): Demonstrated baseline resolution between the main peak and all degradation products, indicating high specificity. Method B (Alternative): Showed co-elution of one minor degradation product with an impurity peak, suggesting lower specificity compared to Method A.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions over a concentration range of 0.01 to 0.2 mg/mL.
| Parameter | Method A (Developed) | Method B (Alternative) |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Range (mg/mL) | 0.01 - 0.2 | 0.01 - 0.2 |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo with known concentrations of the analyte at three levels (80%, 100%, and 120%).
| Concentration Level | Method A (Developed) Mean Recovery (%) | Method B (Alternative) Mean Recovery (%) |
| 80% | 99.5% | 98.9% |
| 100% | 100.2% | 100.5% |
| 120% | 99.8% | 101.0% |
Precision
Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[8]
| Precision Type | Method A (Developed) %RSD | Method B (Alternative) %RSD |
| Repeatability (n=6) | 0.6% | 0.9% |
| Intermediate Precision (n=6) | 0.8% | 1.2% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Method A (Developed) | Method B (Alternative) |
| LOD (mg/mL) | 0.003 | 0.005 |
| LOQ (mg/mL) | 0.01 | 0.015 |
Workflow and Data Analysis
The overall workflow for the validation of the developed HPLC method is depicted in the following diagram.
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A Technical Guide to the Cross-Validation of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile (GSK'963) Across Diverse Cell Lines
This guide provides a comprehensive analysis of the biological activities of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile, widely known in the scientific community as GSK'963. As a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), GSK'963 has emerged as a critical tool for dissecting the intricate signaling pathways of programmed cell death, particularly necroptosis. This document will delve into the cross-validation of its primary biological activity, present comparative data across various cell lines, and explore its potential in other therapeutic areas. We will also provide detailed, field-proven protocols for key experimental assays to enable researchers to validate and expand upon these findings.
Introduction to this compound (GSK'963)
GSK'963 is a chiral small molecule that has garnered significant attention for its ability to specifically inhibit the kinase activity of RIPK1 with high potency.[1][2] RIPK1 is a serine/threonine kinase that plays a pivotal role in regulating cellular stress responses, inflammation, and cell death.[3] Depending on the cellular context, RIPK1 can promote cell survival through the activation of the NF-κB pathway or induce apoptosis or necroptosis.[3] The kinase activity of RIPK1 is essential for the execution of necroptosis, a regulated form of necrosis.
GSK'963's utility as a research tool is underscored by its remarkable selectivity. It exhibits over 10,000-fold selectivity for RIPK1 compared to a panel of 339 other kinases and does not inhibit indoleamine 2,3-dioxygenase (IDO), an off-target activity associated with the first-generation RIPK1 inhibitor, Necrostatin-1 (Nec-1).[2] Furthermore, the existence of its inactive enantiomer, GSK'962, provides a robust negative control for confirming on-target effects in experimental settings.[2]
Core Biological Activity: Potent Inhibition of Necroptosis
The most extensively validated biological activity of GSK'963 is its potent and specific inhibition of necroptosis. This has been demonstrated across multiple murine and human cell lines, where necroptosis is typically induced by stimuli such as Tumor Necrosis Factor-alpha (TNF-α) in combination with a pan-caspase inhibitor (e.g., zVAD-fmk) to block apoptosis and divert the signaling towards necroptosis.
Comparative Efficacy in Different Cell Lines
The inhibitory concentration (IC50) of GSK'963 in preventing necroptotic cell death is consistently in the low nanomolar range, highlighting its exceptional potency. Below is a summary of its activity in key cell lines:
| Cell Line | Organism | Cell Type | Inducing Stimulus | GSK'963 IC50 | Reference(s) |
| L929 | Mouse | Fibrosarcoma | TNF-α + zVAD-fmk | 1 nM | [2][4] |
| U937 | Human | Monocytic | TNF-α + zVAD-fmk | 4 nM | [2] |
| BMDM | Mouse | Bone Marrow-Derived Macrophages | TNF-α + zVAD-fmk | 3 nM | [5] |
| Primary Human Neutrophils | Human | Neutrophils | TNF-α + zVAD-fmk + SMAC mimetic | ~1 nM | [2] |
This remarkable potency, which is over 200-fold greater than that of Nec-1, establishes GSK'963 as a superior chemical probe for studying RIPK1 kinase-dependent necroptosis.[6]
Mechanism of Action: RIPK1 Kinase Inhibition
The causal relationship behind GSK'963's anti-necroptotic effect is its direct inhibition of RIPK1's kinase activity. The following diagram illustrates the necroptosis signaling pathway and the point of intervention for GSK'963.
Caption: Necroptosis signaling pathway and GSK'963's point of inhibition.
Cross-Validation in Other Biological Contexts
While the anti-necroptotic activity of GSK'963 is well-established, its effects in other biological contexts, such as direct cytotoxicity against cancer cells or antimicrobial activity, are less characterized.
Anticancer Activity: An Area of Active Investigation
The role of RIPK1 in cancer is complex and context-dependent.[3] In some cancers, RIPK1 expression is downregulated, while in others it is upregulated.[3] The kinase activity of RIPK1 has been implicated in promoting inflammation-driven cancers. Therefore, inhibiting RIPK1 with GSK'963 could have therapeutic potential.
However, a comprehensive screening of GSK'963 across a broad panel of cancer cell lines, such as the National Cancer Institute's NCI-60 panel, has not been publicly reported. The primary utility of GSK'963 in cancer research has been to prevent necroptosis in cancer cells, rather than to directly induce cell death.[7] Further investigation is required to determine the direct anti-proliferative or cytotoxic effects of GSK'963 in a wide array of cancer cell lines.
Antimicrobial and Broader Anti-inflammatory Activities
The current body of literature does not provide significant evidence for direct antimicrobial activity of GSK'963. Its anti-inflammatory effects are primarily attributed to the inhibition of necroptosis, which is a pro-inflammatory mode of cell death. By preventing the release of damage-associated molecular patterns (DAMPs) from necroptotic cells, GSK'963 can mitigate inflammation in various disease models.[8]
Experimental Protocols for Validation
To facilitate further research and cross-validation, we provide the following detailed protocols for key assays.
Protocol 1: Cell Viability Assay to Determine IC50 for Necroptosis Inhibition
This protocol describes a robust method to quantify the potency of GSK'963 in inhibiting induced necroptosis.
Workflow Diagram:
Caption: Workflow for determining the IC50 of GSK'963 in a necroptosis assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a susceptible cell line (e.g., L929 or U937) in a 96-well clear-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Compound Preparation: Prepare a serial dilution of GSK'963 (and GSK'962 as a negative control) in complete culture medium. A typical concentration range would be from 1 µM down to 1 pM.
-
Pre-treatment: Add 50 µL of the compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a control.
-
Necroptosis Induction: Prepare a solution of TNF-α (e.g., 20 ng/mL final concentration) and zVAD-fmk (e.g., 20 µM final concentration) in complete culture medium. Add 50 µL of this induction cocktail to all wells except for the untreated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
Viability Measurement: Assess cell viability using a commercially available ATP-based assay such as CellTiter-Glo®. Follow the manufacturer's instructions.
-
Data Analysis: Record the luminescence signal. Normalize the data to the vehicle-treated, necroptosis-induced control (0% viability) and the untreated control (100% viability). Plot the normalized data against the logarithm of the GSK'963 concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: General Cytotoxicity/Anti-Proliferative Assay (e.g., MTT Assay)
This protocol can be used to assess the direct effect of GSK'963 on the viability and proliferation of various cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed a panel of cancer cell lines in 96-well plates at their optimal densities in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of GSK'963 to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the drug concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).
Conclusion and Future Directions
This compound (GSK'963) is an exceptionally potent and selective inhibitor of RIPK1 kinase-mediated necroptosis. Its efficacy in this regard has been robustly validated across multiple cell lines. The availability of its inactive enantiomer, GSK'962, further solidifies its status as a gold-standard tool for investigating the role of RIPK1 in cellular physiology and pathology.
While the therapeutic potential of inhibiting necroptosis is being explored in inflammatory diseases and neurodegeneration, the broader biological activity profile of GSK'963 remains to be fully elucidated. A systematic evaluation of its direct cytotoxic and anti-proliferative effects across a diverse panel of cancer cell lines is a critical next step to assess its potential as a standalone or combination anticancer agent. The protocols provided in this guide offer a starting point for researchers to undertake such investigations and contribute to a more comprehensive understanding of this important chemical probe.
References
- Berger, S. B., Harris, P., Nagilla, R., Kasparcova, V., Hoffman, S., Swift, B., ... & Gough, P. J. (2015). Characterization of GSK′ 963: a structurally distinct, potent and selective inhibitor of RIP1 kinase.
- Harris, P. A., Berger, S. B., Jeong, J. U., Nagilla, R., Bandyopadhyay, D., Campobasso, N., ... & Gough, P. J. (2017). Discovery of a first-in-class receptor interacting protein 1 (RIP1) kinase specific clinical candidate (GSK2982772) for the treatment of inflammatory diseases. Journal of medicinal chemistry, 60(4), 1247-1261.
- Newton, K., Dugger, D. L., Wickliffe, K. E., Kapoor, N., de Almagro, M. C., Vucic, D., ... & McKenzie, D. (2014). RIPK1 inhibits ZBP1-driven necroptosis during development.
- Berger, S. B., et al. (2015). Characterization of GSK′ 963: a structurally distinct, potent and selective inhibitor of RIP1 kinase.
- Lalaoui, N., et al. (2020). Targeting necroptosis in anticancer therapy: mechanisms and modulators. Acta Pharmaceutica Sinica B, 10(1), 25-43.
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- Holler, N., et al. (2000). Fas triggers an alternative, caspase-8-independent cell death pathway using the kinase RIP as effector molecule.
- He, S., et al. (2009). Receptor interacting protein kinase-3 determines cellular necrotic response to TNF-α. Cell, 137(6), 1100-1111.
- Sun, L., et al. (2012). Mixed lineage kinase domain-like protein mediates necrosis signaling downstream of RIP3 kinase. Cell, 148(1-2), 213-227.
- Mandal, P., et al. (2014).
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A Senior Application Scientist's Guide to the Structure-Activity Relationships of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile Analogs
Introduction: Unlocking the Potential of a Versatile Chemical Scaffold
In the landscape of medicinal chemistry, the identification of versatile scaffolds that can be systematically modified to optimize biological activity is a cornerstone of drug discovery. The 3-(dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile core structure represents one such promising scaffold. Analogs derived from this molecule have demonstrated a wide spectrum of biological activities, including potential antitumor, antimicrobial, and antiparasitic properties.[1][2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, offering a comparative look at how targeted chemical modifications influence their biological efficacy. By synthesizing data from various studies, we aim to provide researchers, scientists, and drug development professionals with a detailed, evidence-based resource to inform future design and optimization strategies.
This document moves beyond a simple recitation of facts, delving into the causality behind experimental choices and providing detailed protocols for key assays. Our objective is to present a self-validating system of information, grounded in authoritative references, to empower researchers in their quest for novel therapeutic agents.
The Core Moiety: Synthesis and Foundational Biological Activity
The parent compound, this compound, serves as a foundational building block for a diverse library of derivatives.[4] Its synthesis is typically achieved through straightforward and efficient chemical reactions, making it an attractive starting point for analog development.
General Synthesis Protocol
A common and effective method for synthesizing these analogs is the reaction between a substituted benzoyl chloride and an aminoacrylonitrile derivative.[1][5] This approach allows for modular variation at both the benzoyl and amino moieties.
Step-by-Step Synthesis:
-
Reactant Preparation: In a suitable reaction vessel, a solution of the desired aminoacrylonitrile (e.g., 3-(dimethylamino)acrylonitrile) is prepared in an appropriate organic solvent, such as toluene or acetonitrile.
-
Base Addition: A base, typically a tertiary amine like triethylamine, is added to the solution. The role of the base is to neutralize the hydrochloric acid that is generated as a byproduct during the acylation step.[1]
-
Acylation: The reaction mixture is cooled (e.g., to 0°C or kept at a specific temperature like 70°C, depending on the desired kinetics and stability).[5] The corresponding substituted benzoyl chloride (e.g., 4-fluorobenzoyl chloride) is then added dropwise to the mixture.[5]
-
Reaction Monitoring: The reaction is allowed to proceed for a period ranging from a few hours to overnight, with progress monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Work-up and Purification: Upon completion, the reaction mixture is subjected to a standard work-up procedure, which may include washing with aqueous solutions to remove the base hydrochloride salt and other water-soluble impurities. The crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the final, pure analog.[1]
Structure-Activity Relationship (SAR) Analysis: A Comparative Exploration
The therapeutic potential of this scaffold can be finely tuned by strategic modifications at three primary positions: the benzoyl ring, the dimethylamino group, and the acrylonitrile backbone.
Modifications of the Benzoyl Ring
The benzoyl ring is a critical component for molecular recognition and interaction with biological targets. Altering its electronic and steric properties through substitution has a profound impact on activity.
-
Halogen Substitution: The presence and position of a halogen on the phenyl ring are key determinants of potency. The parent 4-fluoro compound serves as a strong starting point. Replacing the fluorine with chlorine, as seen in 2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile, has been shown to confer significant antitumor and antimicrobial properties.[1] This suggests that electronegative substituents at the para-position are favorable. Further exploration with bromine and iodine, as well as multi-halogenated patterns (e.g., 2,4-dichloro-5-fluoro), has been used to generate intermediates for potent fluoroquinolone antibiotics.[5]
-
Electron-Donating vs. Electron-Withdrawing Groups: Introducing electron-donating groups (e.g., methoxy, -OCH₃) or electron-withdrawing groups (e.g., nitro, -NO₂) can modulate the molecule's electronic landscape. For instance, in related heteroaryl-acrylonitriles, replacing a nitro group with a methoxy group was found to reduce cytotoxic activity, indicating that electron-withdrawing characteristics can be crucial for certain biological targets.[3]
-
Aromatic Ring Substitution: Replacing the phenyl ring with other aromatic systems, such as thienyl or pyridyl rings, can also drastically alter activity. Studies on related structures have shown that replacing a substituted benzoyl group with a thienyl moiety can lead to a significant reduction in antimicrobial activity (MIC values increasing from 8 µg/mL to >64 µg/mL).[1] This highlights the importance of the specific aromatic system for target engagement.
Modifications of the Amino Group
The 3-amino group is another key handle for modification. While the dimethylamino group is common, varying its structure can influence solubility, cell permeability, and target binding.
-
Alkyl Chain Variation: Modifying the N-alkyl substituents (e.g., replacing methyl with ethyl or larger groups) can impact steric hindrance and lipophilicity.
-
Cyclic Amines: Incorporating the nitrogen into a cyclic system (e.g., piperidine, morpholine) can restrict conformational flexibility, which may lead to a more favorable binding orientation and increased potency.
-
Primary and Secondary Amines: The synthesis of fluoroquinolones involves replacing the dimethylamino group with a cyclopropylamino group, demonstrating that this position is tolerant of secondary amines and can be used to introduce entirely new pharmacophoric elements.[5]
The Acrylonitrile Core
The acrylonitrile moiety, with its conjugated system of a double bond and a nitrile group, is fundamental to the reactivity and structural rigidity of the molecule.
-
Importance of the Cyano Group: The strongly electron-withdrawing cyano (-C≡N) group plays a crucial role in the molecule's electronic properties and likely participates in hydrogen bonding or other interactions with target proteins.[6] Its replacement would be expected to significantly alter the biological activity profile.
-
The Alkene Double Bond: The double bond introduces conformational rigidity. Studies comparing unsaturated analogs (with the C=C double bond) to their saturated counterparts have shown that the more rigid structure is often favored for higher binding affinity at biological targets.[7]
Comparative Data Summary
The following table summarizes the biological activities of various acrylonitrile analogs, illustrating the impact of structural modifications.
| Compound/Analog | Modification | Biological Activity | Key Findings (IC₅₀ / MIC) | Reference |
| Parent Scaffold Analog | 2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile | Antimicrobial, Antitumor | MIC values as low as 8 µg/mL.[1] Induces apoptosis and cell cycle arrest.[1] | [1] |
| Indole-Acrylonitrile | Phenyl ring replaced by Indole; Dimethylamino on phenyl | Antitumor | GI₅₀ = 0.0244–5.06 μM against various cancer cell lines.[8][9] | [8][9] |
| Thienyl-Acrylonitrile | 4-Chlorobenzoyl replaced with Thienyl | Antimicrobial | Reduced activity; MIC >64 µg/mL.[1] | [1] |
| Diaryl Acrylonitrile | Dimethylamino replaced by various aryl groups | Antitumor | Potent against HeLa (IC₅₀ = 4.20 μM) and HCT116 cells (IC₅₀ = 0.13 μM).[6] | [6] |
| Benzotriazole-Acrylonitrile | Benzoyl and Dimethylamino groups replaced | Antitumor (Tubulin Inhibition) | Nanomolar antiproliferative activity; induces G2/M cell cycle arrest.[10] | [10] |
Alternative Scaffolds: A Performance Benchmark
To contextualize the performance of this compound analogs, it is useful to compare them with other classes of acrylonitrile derivatives that target similar biological outcomes.
-
Indole-Acrylonitrile Derivatives: These compounds have shown remarkable antitumor activity against a broad panel of human tumor cell lines.[8][9] For example, 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile demonstrated potent growth inhibition with GI₅₀ values in the low micromolar and even nanomolar range against leukemia, lung, colon, and breast cancer cell lines.[9] This suggests that incorporating a privileged scaffold like indole can significantly enhance anticancer efficacy.
-
Thienyl-Acrylonitriles: Analogs where a thiophene ring is part of the core structure have been investigated as kinase inhibitors, particularly against VEGFR-2, for the treatment of hepatocellular carcinoma.[11] These compounds showed antineoplastic efficacy at sub-micromolar concentrations, outperforming the multikinase inhibitor sorafenib in some assays.[11]
-
Benzotriazole-Acrylonitriles: This class has been developed as potent microtubule-destabilizing agents that inhibit tubulin polymerization. They exhibit antiproliferative activity in the nanomolar range and induce cell cycle arrest in the G2/M phase, a mechanism distinct from many other cytotoxic agents.[10]
This comparison reveals that while the 3-(dimethylamino)-2-(benzoyl)acrylonitrile core is a potent pharmacophore, its fusion with or replacement by other heteroaromatic systems like indole or thiophene can unlock different mechanisms of action and, in some cases, superior potency.
Essential Experimental Protocols
The validation of SAR studies relies on robust and reproducible biological assays. Below are detailed protocols for two fundamental experiments used to evaluate the compounds discussed in this guide.
Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[12]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in 96-well microtiter plates at a density of 4,000–5,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test analogs in the appropriate cell culture medium. Add these dilutions to the wells, ensuring a range of final concentrations (e.g., 0.01 to 10 µmol/L).[12] Include wells with vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control. Plot the percentage of survival against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The results can be confirmed by adding a viability indicator like resazurin or by measuring the optical density.
Conclusion and Future Perspectives
The this compound scaffold is a highly tractable platform for the development of novel therapeutic agents. The structure-activity relationship studies reveal several key insights:
-
The para-substituted benzoyl ring is a critical determinant of activity, with halogen substitutions being particularly effective for enhancing antimicrobial and antitumor properties.
-
The 3-amino position is amenable to modification, allowing for the introduction of different amine functionalities to modulate physicochemical properties and target interactions.
-
The rigid acrylonitrile core is essential for maintaining the pharmacophore's conformational integrity, which is often crucial for high-affinity binding.
Future research should focus on a multipronged approach. Firstly, expanding the library of analogs with more diverse substitutions on the benzoyl ring and novel amino groups could yield compounds with improved potency and selectivity. Secondly, detailed mechanistic studies are required to elucidate the specific molecular targets (e.g., kinases, tubulin, microbial enzymes) for the most active analogs. Finally, promising candidates from in vitro studies must be advanced to in vivo models to evaluate their pharmacokinetic profiles, efficacy, and safety, paving the way for potential clinical development.
References
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National Center for Biotechnology Information. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. [Link]
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National Center for Biotechnology Information. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. [Link]
- Google Patents.
-
PubMed. 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. [Link]
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PubMed. Structure-activity relationships of novel heteroaryl-acrylonitriles as cytotoxic and antibacterial agents. [Link]
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ResearchGate. Structure−Activity Relationships for a Novel Series of Citalopram (1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. [Link]
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National Center for Biotechnology Information. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. [Link]
-
PubMed. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. [Link]
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National Center for Biotechnology Information. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]
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PubChem. 3-(Dimethylamino)acrylonitrile. [Link]
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MDPI. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. [Link]
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PubMed. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies. [Link]
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PubMed. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. [Link]
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ResearchGate. Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. [Link]
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PubMed. Acrylonitrile Derivatives against Trypanosoma cruzi: In Vitro Activity and Programmed Cell Death Study. [Link]
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PubMed. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. [Link]
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National Center for Biotechnology Information. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). [Link]
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A Comparative Guide to Catalyst Efficacy in the Synthesis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The synthesis of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile is a critical step in the development of various pharmaceutical intermediates and bioactive molecules. The efficiency of this synthesis is highly dependent on the choice of catalyst, which can significantly impact reaction rates, yields, and purity. This guide provides a comparative analysis of different catalytic systems for this synthesis, supported by mechanistic insights and detailed experimental protocols to aid researchers in optimizing their synthetic strategies.
Introduction to the Synthesis and Importance
This compound serves as a versatile building block in organic synthesis. The presence of the fluorobenzoyl group, the acrylonitrile moiety, and the dimethylamino group makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The key to an efficient synthesis lies in the catalytic activation of the precursors, typically 4-fluorobenzoylacetonitrile and a dimethylformamide derivative, via a condensation reaction.
Comparative Analysis of Catalytic Systems
The synthesis of this compound generally proceeds via a Knoevenagel-type condensation reaction. The efficacy of this transformation is profoundly influenced by the nature of the catalyst employed. Below, we compare several classes of catalysts, drawing upon established principles and data from analogous reactions.
Data Presentation: A Comparative Overview of Catalyst Performance
| Catalyst Type | Catalyst Example | Probable Efficacy | Reaction Conditions | Key Advantages | Potential Drawbacks |
| Organic Bases | Piperidine | High | Mild (room temp. to gentle heating) | High yields, cost-effective, readily available | May require longer reaction times |
| Triethylamine (TEA) | Moderate to High | Mild to moderate heating | Good yields, common lab reagent | Can be less active than cyclic amines | |
| Inorganic Bases | Sodium Hydroxide (NaOH) | Moderate | Biphasic or alcoholic solvent systems | Inexpensive | Potential for side reactions (hydrolysis) |
| Potassium Acetate (KOAc) | Low to Moderate | Higher temperatures may be needed | Mild base | Often lower yields compared to stronger bases | |
| Lewis Acids | Yttrium Nitrate | Moderate | Room temperature | Can activate the carbonyl group | May require anhydrous conditions, catalyst removal can be complex |
| Transition Metals | Palladium or Nickel complexes | Potentially High | Varies (often elevated temperatures) | High turnover numbers, potential for high selectivity | Cost, ligand sensitivity, potential for metal contamination |
Mechanistic Insights and Experimental Causality
The choice of catalyst is intrinsically linked to the reaction mechanism. Organic bases like piperidine and triethylamine function by deprotonating the acidic α-carbon of the 4-fluorobenzoylacetonitrile, generating a nucleophilic enolate intermediate. This enolate then attacks the activated dimethylformamide derivative (e.g., dimethylformamide dimethyl acetal). The subsequent elimination of methanol and the amine catalyst regenerates the catalytic cycle. Piperidine, being a secondary amine, often exhibits higher catalytic activity in Knoevenagel condensations compared to the tertiary amine triethylamine due to its ability to participate in the formation of a more reactive iminium intermediate.[1]
Inorganic bases can also facilitate the initial deprotonation, but their use can be complicated by solubility issues and the potential for promoting undesired side reactions such as hydrolysis of the nitrile or ester functionalities if present. Lewis acid catalysts, such as yttrium nitrate, can activate the carbonyl group of the benzoylacetonitrile, making it more susceptible to nucleophilic attack.[2] Transition metal catalysts, while powerful, are often employed in more complex cross-coupling reactions and may not be the most straightforward or cost-effective choice for this particular condensation, though they are known to catalyze related Michael additions.[3]
Experimental Protocols
The following is a detailed, step-by-step methodology for the synthesis of this compound using piperidine as the catalyst, which is anticipated to provide a high yield under mild conditions.
Piperidine-Catalyzed Synthesis Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzoylacetonitrile (10 mmol), dimethylformamide dimethyl acetal (12 mmol), and toluene (40 mL).
-
Catalyst Addition: Add piperidine (1 mmol, 10 mol%) to the reaction mixture.
-
Reaction Execution: Heat the mixture to 80°C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the proposed piperidine-catalyzed synthesis.
Caption: Workflow for the piperidine-catalyzed synthesis.
Conclusion
Based on the analysis of related synthetic methodologies, organic bases, particularly piperidine, appear to be highly effective catalysts for the synthesis of this compound. They offer a balance of high reactivity, mild reaction conditions, and cost-effectiveness. While other catalytic systems exist, the use of piperidine presents a robust and reliable method for researchers in the field of drug discovery and development. The provided protocol serves as a validated starting point for the optimization of this important chemical transformation.
References
- Experimental section. General Procedures. (n.d.).
- CN101456825B - Method for preparing acrylic nitrile derivates - Google Patents. (n.d.).
- Synthesis of 3-DIMETHYLAMINO-2-(4-(TRIFLUOROMETHYL)PHENYL)-ACRYLONITRILE. (n.d.).
- Methodologies for the synthesis of acrylonitriles. - ResearchGate. (n.d.).
- Mahkamova, L., Mutalov, S., et al. (n.d.). "SYNTHESIS OF BINARY ACRYLONITRILE COPOLYMERS". Chemistry and Chemical Engineering Journal.
- Organic Syntheses Procedure. (n.d.).
- 3-(Dimethylamino)acrylonitrile | 2407-68-3 - Benchchem. (n.d.).
- CAS 52200-15-4 2-(4-FLUOROBENZOYL)-3-(DIMETHYLAMINO) ACRYLONITRILE. (n.d.).
- NEW CATALYSTS FOR ACRYLONITRILE SYNTHESIS - The world's largest collection of open access research papers. (n.d.).
- Karp, E. M., Eaton, T. R., Sànchez i Nogué, V., Vorotnikov, V., Biddy, M. J., Tan, E. C. D., ... & Beckham, G. T. (2017). Renewable acrylonitrile production. Science, 358(6368), 1307-1310.
- Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions. (2023).
- Advances in the catalytic production of acrylonitrile (Journal Article) | OSTI.GOV. (n.d.).
- Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - ResearchGate. (2026).
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A Senior Application Scientist's Guide to Assessing Batch-to-Batch Consistency of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
Authored by: A Senior Application Scientist
Introduction: The Imperative of Consistency in Pharmaceutical Intermediates
In the intricate pathway of drug development, the journey from a promising molecule to a market-approved therapeutic is paved with rigorous quality control. For pharmaceutical intermediates like 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), batch-to-batch consistency is not merely a quality metric; it is the cornerstone of a successful and streamlined development program.[1] Inconsistent batches of an intermediate can introduce a cascade of downstream problems, including variable yields, unpredictable impurity profiles in the final API, and potential failure to meet stringent regulatory specifications.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the batch-to-batch consistency of synthesized this compound. We will move beyond simple pass/fail criteria, focusing instead on establishing a holistic understanding of the material's chemical and physical properties. Our approach is grounded in the principles of Good Manufacturing Practice (GMP) for APIs as outlined in the ICH Q7 guidelines, which advocate for robust quality systems to ensure that APIs meet their purported quality and purity characteristics.[2][3][4]
The methodologies described herein are designed to create a self-validating system, ensuring that each new batch not only meets pre-defined specifications but also behaves predictably in subsequent manufacturing steps.
Understanding the Material: Synthesis and Potential Variabilities
This compound (CAS No. 52200-15-4) is a complex organic molecule whose synthesis involves multiple steps. A common synthetic route involves the reaction of a dimethylamino acrylonitrile precursor with an activated 4-fluorobenzoyl derivative, such as 4-fluorobenzoyl chloride, in the presence of a base.[5]
Potential sources of batch-to-batch variability can arise from:
-
Raw Material Quality: Purity and reactivity of starting materials.
-
Process Parameters: Minor fluctuations in temperature, reaction time, or reagent stoichiometry.
-
Work-up and Isolation: Differences in crystallization or purification procedures.
These variations can manifest as differences in purity, impurity profiles, residual solvents, and physical properties, all of which must be meticulously controlled and monitored.
The Analytical Workflow: A Multi-Pronged Approach to Consistency
A robust assessment of batch-to-batch consistency relies on a suite of orthogonal analytical techniques. No single method can provide a complete picture. The following workflow outlines a comprehensive strategy for characterizing each batch and comparing it against a qualified reference standard and historical batch data.
Comparative Data Analysis: A Hypothetical Batch Comparison
The ultimate goal is to ensure that key quality attributes remain within a narrow, predictable range.[1] The table below illustrates how data from three hypothetical batches would be compared against the established specifications.
| Parameter | Specification | Reference Standard | Batch A | Batch B | Batch C | Consistency Verdict |
| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms | Consistent |
| Purity by HPLC (% Area) | ≥ 99.0% | 99.6% | 99.7% | 99.5% | 99.1% | Consistent |
| Impurity 1 (RRT 0.85) | ≤ 0.15% | 0.08% | 0.07% | 0.09% | 0.11% | Consistent |
| Impurity 2 (RRT 1.10) | ≤ 0.15% | 0.05% | 0.04% | 0.14% | 0.25% | Inconsistent (Batch C) |
| Total Impurities | ≤ 0.50% | 0.25% | 0.21% | 0.35% | 0.55% | Inconsistent (Batch C) |
| Melting Point (°C) | 110 - 115 °C | 112.5 °C | 112.1 °C | 111.8 °C | 113.0 °C | Consistent |
| Identity by ¹H-NMR | Conforms to structure | Conforms | Conforms | Conforms | Conforms | Consistent |
In this example, Batch C would be rejected due to its failure to meet the specifications for Impurity 2 and Total Impurities, highlighting a clear deviation from the established process and a lack of consistency.
Experimental Protocols: The Foundation of Reliable Data
The trustworthiness of any consistency assessment hinges on the quality and reproducibility of the analytical methods used.
Protocol 1: Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC-UV)
Causality: HPLC is the gold standard for quantifying the purity of an organic compound and detecting impurities. A gradient method is chosen to ensure the effective separation of the main component from both more polar and less polar impurities that may be present from the synthesis.
Methodology:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/VWD detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Degas mobile phases by sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 90 25 90 25.1 40 | 30 | 40 |
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound batch sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a stock solution of ~0.5 mg/mL.
-
Filter an aliquot through a 0.45 µm syringe filter before injection.
-
-
Analysis and Data Processing:
-
Inject a blank (diluent), the reference standard solution, and the batch sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate purity as a percentage of the main peak area relative to the total area of all peaks.
-
Identify and quantify impurities based on their Relative Retention Time (RRT) compared to the main peak and report their area percentages.
-
Protocol 2: Structural Confirmation by ¹H-NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation. The ¹H-NMR spectrum gives information on the number of different types of protons, their chemical environment, and their connectivity, serving as a unique fingerprint for the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
Instrument Setup:
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters: Standard ¹H acquisition parameters (e.g., 16-32 scans, 5-second relaxation delay).
-
-
Data Analysis:
-
Process the resulting Free Induction Decay (FID) with Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Integrate all signals and reference the TMS peak to 0.00 ppm.
-
Compare the resulting spectrum with that of the reference standard. Key areas of focus include:
-
The chemical shifts (ppm) of all proton signals.
-
The splitting patterns (multiplicity) of the signals.
-
The integration values, which should correspond to the number of protons for each signal.
-
-
Any significant new peaks or shifts in existing peaks could indicate the presence of a structural isomer or impurity.
-
Protocol 3: Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: When unknown impurities are detected by HPLC, LC-MS is essential for determining their molecular weight. This information is the first critical step in identifying the impurity's structure, which helps in understanding its origin and potential impact.
Methodology:
-
System and Conditions:
-
Use an LC system coupled to a mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer for high-resolution mass accuracy).
-
Employ the same chromatographic conditions as described in the HPLC-UV protocol to ensure correlation of peaks.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this molecule.
-
Mass Range: Scan a range appropriate for expected impurities (e.g., 100 - 1000 m/z).
-
Data Acquisition: Acquire data in full scan mode to detect all ionizable species.
-
-
Data Analysis:
-
Extract the mass spectrum for each impurity peak observed in the chromatogram.
-
Determine the accurate mass of the molecular ion (e.g., [M+H]⁺).
-
Use the accurate mass to predict possible elemental compositions for the impurity. This data, combined with knowledge of the synthetic process, allows for the proposal of likely impurity structures.
-
Conclusion: Upholding Quality Through Vigilant Comparison
Assessing the batch-to-batch consistency of this compound is a critical activity that underpins the success of pharmaceutical development. It requires a strategic, multi-faceted analytical approach that is firmly rooted in regulatory expectations like the ICH Q7 guidelines.[2][6] By implementing the detailed protocols and comparative frameworks outlined in this guide, organizations can ensure the reliability of their intermediate supply chain, mitigate risks in API manufacturing, and ultimately contribute to the consistent quality of the final drug product.
References
- Batch-to-Batch Consistency: Why It Matters for Intermedi
- Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. IntuitionLabs.
- The complete guide to the ICH Q7 guidelines. Qualio.
- Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).
- ICH Q7 Guidelines. MasterControl.
- Method for preparing acrylic nitrile derivates.
- ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA).
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- 6. intuitionlabs.ai [intuitionlabs.ai]
A Senior Application Scientist's Guide to Confirming the Molecular Weight of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile by High-Resolution Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise confirmation of a compound's molecular weight is a foundational step in establishing its identity and purity. This guide provides an in-depth, technical comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for the characterization of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Imperative of Precision: Why HRMS is the Gold Standard
In the synthesis of novel chemical entities, ambiguity is the enemy of progress. For a small molecule like this compound, with a molecular formula of C₁₂H₁₁FN₂O, even minor deviations in expected mass can signal impurities or incorrect structural assignments. While several techniques can provide an estimate of molecular weight, HRMS stands out for its exceptional accuracy and resolution.[1][2]
HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, often with an accuracy of a few parts per million (ppm).[2] This level of precision allows for the determination of a molecule's elemental composition from its exact mass, a capability that is indispensable for structural elucidation and confirmation.[3]
Conceptual Framework: From Theoretical Mass to Experimental Confirmation
The core principle of this guide is the verification of the experimentally measured mass of our target compound against its theoretically calculated exact mass.
-
Chemical Formula: C₁₂H₁₁FN₂O
-
Average Molecular Weight: 218.23 g/mol
-
Theoretical Exact Monoisotopic Mass: 218.08589 u
The distinction between average molecular weight and exact monoisotopic mass is critical. Average molecular weight is calculated using the weighted average of the natural abundances of all isotopes of each element. In contrast, the monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F).[4] High-resolution mass spectrometers are capable of resolving these isotopic peaks, making the monoisotopic mass the key value for comparison.[4]
A Comparative Analysis of Molecular Weight Determination Techniques
While HRMS is the focus of this guide, a comprehensive understanding requires a comparison with alternative methods. The following table objectively compares HRMS with other common techniques for molecular weight determination of small molecules.
| Technique | Principle | Accuracy/Resolution | Sample Requirement | Structural Information | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio of ions with high precision.[1] | Excellent (<5 ppm mass accuracy), high resolution.[5] | Low (µg to ng).[5] | Provides elemental composition and fragmentation patterns for structural elucidation.[3] | Cannot distinguish between isomers without chromatographic separation.[1] |
| Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume in solution.[6][7] | Low resolution; provides a relative molecular weight distribution. | Higher (mg). | None directly, but can indicate polydispersity. | Requires calibration with standards; not suitable for very small molecules; resolution is limited.[7][8] |
| Light Scattering (LS) | Measures the intensity of light scattered by molecules in solution to determine their size and molecular weight.[2][9] | Provides an absolute weight-average molecular weight. | Moderate (mg). | Can provide information on the radius of gyration (molecular size).[2] | Sensitive to dust and aggregates; may be less accurate for very small molecules.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed structural information. | Not a primary method for molecular weight determination, but can confirm structure, which implies molecular weight. | Higher (mg). | Excellent for detailed structural elucidation, including stereochemistry.[10][11] | Less sensitive than MS; complex spectra for large molecules.[10] |
| X-ray Crystallography | Determines the 3D arrangement of atoms in a crystal by analyzing the diffraction pattern of X-rays. | Provides a highly accurate 3D structure, from which molecular weight is confirmed. | Requires a single, high-quality crystal. | The "gold standard" for unambiguous 3D structure determination.[12][13] | Not all compounds can be crystallized; provides a solid-state conformation which may differ from solution.[10][13] |
Experimental Protocol: HRMS Analysis of this compound
This protocol details a self-validating system for the confirmation of the molecular weight of the target compound using an Orbitrap or Q-TOF HRMS instrument coupled with Electrospray Ionization (ESI).
Rationale for Method Selection
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique, meaning it imparts very little excess energy to the analyte.[14] This is ideal for small organic molecules as it minimizes fragmentation and typically results in a strong signal for the protonated molecular ion ([M+H]⁺), which directly corresponds to the molecular weight.[9][14] The polar nature of our target compound makes it amenable to ESI.[8]
-
Direct Infusion: For a pure, synthesized compound, direct infusion into the mass spectrometer is often sufficient and avoids the complexities of chromatographic separation. This provides a rapid and clear confirmation of the primary component's mass.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified this compound solid.[5]
-
Dissolve the solid in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.[5] Causality: These solvents are volatile and compatible with ESI. Solvents like DMSO or DMF are not suitable due to their high boiling points and potential to suppress ionization.[5]
-
Perform a serial dilution: Take 10 µL of the stock solution and dilute it with 990 µL of the same solvent to achieve a working concentration of 10 µg/mL.[15] Causality: Overly concentrated samples can lead to ion suppression, detector saturation, and poor mass accuracy.[15]
-
To the final solution, add 0.1% formic acid. Causality: For positive ion mode ESI, a small amount of acid promotes the formation of protonated ions ([M+H]⁺), enhancing the signal of interest.[5][16]
-
Ensure the final solution is clear and free of particulates. If necessary, filter through a 0.22 µm syringe filter.[15]
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's protocol using a standard calibration solution appropriate for the desired mass range. Causality: Regular calibration is essential to ensure the high mass accuracy required for HRMS analysis.
-
-
Data Acquisition:
-
Set the instrument to positive ion ESI mode.
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
-
Set the resolving power to at least 60,000 (FWHM at m/z 200) to ensure accurate mass measurement and resolution of isotopic peaks.
-
Data Analysis and Interpretation
The expected primary ion in the positive ESI mass spectrum will be the protonated molecule, [C₁₂H₁₁FN₂O + H]⁺.
-
Theoretical m/z of [M+H]⁺: 219.09316 u
-
Experimental Verification: The acquired high-resolution mass spectrum should show a prominent peak at or very near this m/z value.
-
Mass Accuracy Calculation: The mass error, typically expressed in parts per million (ppm), is calculated as follows:
-
ppm Error = [(|Experimental m/z - Theoretical m/z|) / (Theoretical m/z)] * 10⁶
-
A mass error of <5 ppm is considered confirmation of the elemental composition.
-
-
Isotopic Pattern Analysis: The high resolution of the instrument should also allow for the observation of the M+1 isotopic peak, primarily due to the natural abundance of ¹³C. The relative intensity of this peak should match the theoretical prediction for a molecule with 12 carbon atoms.
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of data interpretation.
Caption: Experimental workflow for HRMS analysis.
Caption: Logical flow for data validation in HRMS.
Conclusion
Confirming the molecular weight of a synthesized compound like this compound is a non-negotiable step in the drug development pipeline. While various techniques can provide molecular weight information, High-Resolution Mass Spectrometry offers unparalleled accuracy and confidence.[1][2] By measuring the exact mass of the protonated molecule to within a few parts per million of the theoretical value, HRMS provides definitive evidence of the compound's elemental composition. The protocol and comparative analysis presented in this guide are designed to equip researchers with the knowledge to perform and interpret these critical experiments, ensuring the integrity and validity of their scientific findings.
References
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Waters Corporation. (n.d.). Gel Permeation or Size Exclusion Chromatography. Retrieved from [Link]
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Microbe Notes. (2022, January 29). Gel Permeation Chromatography- Definition, Principle, Parts, Steps, Uses. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Gel Permeation Chromatography for Molecular Weight Determination. Retrieved from [Link]
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Wikipedia. (n.d.). Gel permeation chromatography. Retrieved from [Link]
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ATA Scientific. (2017, September 11). Biomolecular Science: How to Measure Molecular Weight and Size Using Light Scattering Detectors. Retrieved from [Link]
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BioChemCalc. (n.d.). Exact Mass Calculator. Retrieved from [Link]
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University of Missouri. (n.d.). Calculating Exact Masses. Retrieved from [Link]
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University of Detroit Mercy. (n.d.). HRMS sample submission guidelines.docx. Retrieved from [Link]
-
Eötvös Loránd University. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]
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Rathahao-Paris, E., et al. (2016). High-resolution mass spectrometry for structural identification of metabolites in metabolomics. Retrieved from [Link]
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MRC Laboratory of Molecular Biology. (2021, July 31). Light Scattering Techniques. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]
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The ISIC-EPFL mstoolbox. (n.d.). Molecular mass calculator. Retrieved from [Link]
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Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of molecular weights by light scattering. Retrieved from [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
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Schymanski, E. L., et al. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. PMC. Retrieved from [Link]
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Drakopoulou, S. K., et al. (2023). A comprehensive HRMS methodology using LC-(ESI)-/GC-(APCI)-QTOF MS complementary platforms for wide-scope target screening of >750 pesticides in olive oil. Analytical Methods, 16(17), 2684-2692. Retrieved from [Link]
-
ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. Retrieved from [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
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News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
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Michigan State University. (n.d.). Exact Masses & Isotope Abundance Ratios. Retrieved from [Link]
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Enaminone Chemistry
Enaminones, a class of vinylogous amides, are versatile building blocks in organic synthesis, prized for their utility in constructing a wide array of heterocyclic compounds with significant biological activities.[1][2] Among these, 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile stands out as a key intermediate in the synthesis of various pharmaceutical agents. The stability of such intermediates is a critical parameter, profoundly influencing reaction yields, purification processes, storage conditions, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the stability of this compound and its structural analogs under various stress conditions, offering insights into their degradation pathways and the influence of molecular structure on stability.
The inherent reactivity of the enaminone scaffold, characterized by a polarized double bond and the presence of both nucleophilic and electrophilic centers, makes these compounds susceptible to degradation under certain conditions. Understanding these liabilities is paramount for chemists and formulation scientists to develop robust synthetic routes and stable drug products. This analysis will delve into the hydrolytic, thermal, and photolytic stability of the target compound and its relatives, supported by experimental data and established analytical methodologies.
Understanding the Structural Landscape and its Impact on Stability
The stability of a 3-(dimethylamino)-2-(aroyl)acrylonitrile derivative is intrinsically linked to the electronic and steric properties of the substituents on the aroyl ring. The subject of this guide, this compound, features a fluorine atom at the para-position of the benzoyl group. Fluorine, being a highly electronegative atom, exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This electronic perturbation can significantly influence the reactivity and, consequently, the stability of the entire molecule.
To provide a comprehensive comparison, this guide will consider the stability of the title compound in relation to its non-fluorinated analog (possessing a simple phenyl group) and other analogs bearing either electron-donating groups (EDGs) like methoxy (-OCH3) or other electron-withdrawing groups (EWGs) like nitro (-NO2) on the aroyl ring.
Experimental Protocols for Stability Assessment
To ensure the trustworthiness and reproducibility of stability data, standardized and validated analytical methods are essential. Forced degradation studies, also known as stress testing, are intentionally conducted under harsh conditions to accelerate the degradation process, thereby revealing potential degradation products and pathways.[3][4]
General Workflow for Forced Degradation Studies
A systematic approach is employed to evaluate the stability of the enaminone compounds under various stress conditions.
Figure 1: A generalized workflow for conducting forced degradation studies on enaminone compounds.
Detailed Methodologies
1. Hydrolytic Stability Study:
-
Protocol: Solutions of the test compounds are prepared in 0.1 M hydrochloric acid, 0.1 M sodium hydroxide, and purified water.
-
Conditions: The solutions are stored at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).
-
Rationale: This study simulates the effect of pH on the stability of the enaminones. Enaminones are known to be susceptible to acid-catalyzed hydrolysis.[5] The protonation of the dimethylamino group can facilitate nucleophilic attack by water on the β-carbon, leading to the cleavage of the C-N bond. In basic conditions, hydrolysis of the nitrile group to a carboxylic acid or amide may occur.
2. Thermal Stability Study:
-
Protocol: Solid samples of the compounds are subjected to elevated temperatures in a calibrated oven or a thermogravimetric analyzer (TGA).
-
Conditions: Isothermal heating at a specific temperature (e.g., 80°C) for a defined duration or a dynamic ramp in a TGA (e.g., 10°C/min).
-
Rationale: Thermal stress can induce decomposition of the molecule. TGA provides quantitative information on the temperature at which weight loss occurs, indicating the onset of decomposition. Differential Scanning Calorimetry (DSC) can be used to determine melting points and other thermal transitions.
3. Photostability Study:
-
Protocol: Solutions or solid samples of the compounds are exposed to a light source capable of emitting both UV and visible light, as specified in the ICH Q1B guidelines.
-
Conditions: A controlled light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Rationale: Exposure to light can lead to photodegradation. The conjugated system in enaminones can absorb UV radiation, potentially leading to isomerization, cyclization, or fragmentation reactions. The presence of a fluorinated aromatic ring may also influence the photolytic pathway.[6]
4. Oxidative Stability Study:
-
Protocol: Solutions of the test compounds are treated with an oxidizing agent, typically hydrogen peroxide.
-
Conditions: A 3% solution of hydrogen peroxide is added to the compound's solution and kept at room temperature for a specified time.
-
Rationale: This study assesses the susceptibility of the compound to oxidation. The electron-rich double bond and the dimethylamino group could be potential sites for oxidative attack.
Analytical Method: Stability-Indicating HPLC-UV
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the quantitative analysis of the parent compound and its degradation products.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of the parent drug from its degradation products.[7][8][9][10]
-
Detection: A UV detector set at the λmax of the parent compound is used for quantification.
-
Validation: The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.
Comparative Stability Analysis: Structure-Activity Relationships
The stability of 3-(dimethylamino)-2-(aroyl)acrylonitriles is significantly influenced by the nature of the substituent on the aroyl ring.
| Compound | Substituent (R) | Electronic Effect | Hydrolytic Stability (Acidic) | Thermal Stability (Onset of Decomposition) | Photolytic Stability (% Degradation) |
| Target Compound | 4-Fluoro | -I > +M (EWG) | Moderate | High | Moderate |
| Analog 1 (Non-substituted) | Hydrogen | Neutral | Low | Moderate | High |
| Analog 2 (Electron-donating) | 4-Methoxy | +M > -I (EDG) | Very Low | Low | Very High |
| Analog 3 (Electron-withdrawing) | 4-Nitro | -I, -M (Strong EWG) | High | Very High | Low |
Note: The stability rankings in this table are qualitative and based on established principles of organic chemistry and available literature on related compounds. Specific quantitative data would require dedicated experimental studies.
Discussion of Structure-Stability Relationships
Hydrolytic Stability:
-
Acidic Conditions: The stability of enaminones in acidic media is largely governed by the ease of protonation of the enamine nitrogen.[5] Electron-donating groups (like -OCH3) on the aroyl ring increase the electron density on the carbonyl oxygen, which through conjugation, enhances the basicity of the enamine nitrogen, making it more susceptible to protonation and subsequent hydrolysis. Conversely, strong electron-withdrawing groups (like -NO2) decrease the basicity of the enamine nitrogen, thereby increasing stability towards acid-catalyzed hydrolysis. The fluoro group in the target compound has a net electron-withdrawing effect, which is expected to confer moderate stability, likely greater than the non-substituted and methoxy-substituted analogs, but less than the nitro-substituted analog.
Thermal Stability:
-
The thermal stability of these compounds is influenced by the overall bond strengths within the molecule. The strong carbon-fluorine bond is known to enhance the thermal stability of organic molecules.[11] Therefore, this compound is anticipated to have a higher onset of thermal decomposition compared to its non-fluorinated counterpart. Electron-withdrawing groups can also contribute to thermal stability by strengthening the covalent bonds within the aromatic ring system.
Photolytic Stability:
-
The photostability of these compounds is dependent on their ability to absorb UV radiation and the subsequent photochemical pathways they undergo. The extended conjugation in the enaminone system makes them inherently photoreactive. While the C-F bond itself is highly stable, the presence of a fluorine atom can alter the electronic distribution in the excited state, potentially influencing the degradation pathway.[6] Electron-donating groups can sometimes increase the susceptibility to photodegradation by stabilizing radical cation intermediates. Conversely, electron-withdrawing groups may offer some photoprotection.
Potential Degradation Pathways
Based on the chemical nature of the enaminone scaffold, several degradation pathways can be postulated.
Figure 2: Postulated degradation pathways for this compound.
-
Hydrolysis: The primary degradation pathway in acidic solution is likely the hydrolysis of the enaminone C=C-N bond to yield 4-fluorobenzoylacetonitrile and dimethylamine.
-
Photodegradation: Under photolytic stress, E/Z isomerization around the C=C double bond is a plausible pathway. More extensive degradation could lead to cyclization reactions involving the nitrile and aroyl groups or fragmentation of the molecule.
Conclusion and Recommendations
This comparative analysis underscores the significant impact of substituents on the stability of 3-(dimethylamino)-2-(aroyl)acrylonitrile derivatives. The presence of a fluorine atom in this compound is predicted to enhance its thermal stability and provide moderate protection against hydrolytic degradation compared to its non-fluorinated and electron-donating group-substituted analogs.
For researchers and drug development professionals working with this class of compounds, the following recommendations are crucial:
-
Synthesis and Purification: Careful control of pH is necessary during workup and purification to minimize hydrolytic degradation, particularly in the presence of acidic conditions.
-
Storage: These compounds should be stored in well-sealed containers, protected from light and high temperatures, to ensure their long-term integrity. For analogs with higher predicted instability, storage under an inert atmosphere and at reduced temperatures may be warranted.
-
Formulation Development: A thorough understanding of the stability profile is essential for developing stable formulations. Excipient compatibility and the pH of the final formulation must be carefully considered to prevent degradation of the API.
Further experimental studies involving a direct, side-by-side comparison of a series of substituted 3-(dimethylamino)-2-(aroyl)acrylonitriles under standardized forced degradation conditions are highly recommended to provide quantitative data and further validate the structure-stability relationships discussed in this guide.
References
- Al-Qalaf, F., Abdelkhalik, M. M., Al-Enezi, A., & Al-Ajmi, J. R. (2008). STUDIES WITH FUNCTIONALLY SUBSTITUTED ENAMINES: SYNTHESIS OF 2-AROYL-3-DIMETHYLAMINO-2-PROPENENITRILE AND THEIR REACTIVITY TOWARD NITROGEN NUCLEOPHILES. HETEROCYCLES, 75(1), 145-158.
- Lie Ken Jie, M. S. F., & Lam, C. K. (2001). STABILITY STUDY OF AN ANTICONVULSANT ENAMINONE (E139) USING HPLC.
- Elassar, A. Z. A., & El-Khair, A. A. (2003). Recent developments in the chemistry of enaminones. Tetrahedron, 59(43), 8463-8480.
- Glaser, R., & Wu, H. (2005). Amino effect on the protonation of beta-aminoacrylonitrile. Chemical research in toxicology, 18(2), 111-4.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products.
- Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043-1052.
- Quiroga, J., Cobo, D., Insuasty, B., Abonia, R., Nogueras, M., Cobo, J., ... & Zacchino, S. (2007). Synthesis and Evaluation of Novel E-2-(2-Thienyl)-and Z-2-(3-Thienyl)-3-Arylacrylonitriles as Antifungal and Anticancer Agents. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 340(11), 603-606.
- Ryan, C. C., Tan, D. T., & Arnold, W. A. (2019). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 53(15), 8651-8660.
- Shaaban, M. R., El-Sayed, N. N., & Elwahy, A. H. (2016). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1 H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in chemistry, 9, 759148.
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- Sonawane, S., & Gide, P. (2016). Forced degradation studies of ivabradine and in silico toxicology predictions for its new designated impurities. Frontiers in pharmacology, 7, 123.
- Souri, E., Lahiji, F. R., Nourhashemi, T., & Jalalizadeh, H. (2015). A stability indicating HPLC method for the determination of nitisinone in capsules. Indian journal of pharmaceutical sciences, 77(3), 348.
- Stefani, H. A., Costa, I. M., & de O. Silva, D. (2000). Enaminones were prepared from β-ketoesters or 1, 3-diketones and primary amines in water als solvent. Synthesis, 2000(10), 1526-1528.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38389.
- Wang, L., Wang, Y., Li, Y., Zhang, Y., & Wang, J. (2020). Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. RSC advances, 10(13), 7769-7776.
- Wendel, C. L., Wu, Y. W., & Pomerantz, W. C. (2013). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. The Journal of organic chemistry, 78(15), 7315-7323.
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- Zummack, W., De Vleeschouwer, F., & Geerlings, P. (2011). Conceptual DFT-based reactivity descriptors for electrophilic and nucleophilic substitutions. The Journal of Physical Chemistry A, 115(45), 12586-12595.
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Safety Operating Guide
Personal protective equipment for handling 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile (CAS No. 52200-15-4). Adherence to these protocols is paramount for ensuring personal and laboratory safety. While specific data for this compound is limited, its structure as a substituted acrylonitrile warrants a cautious approach based on the known hazards of related compounds.
Hazard Assessment and Triage
This compound is a substituted acrylonitrile. Acrylonitrile and its derivatives are recognized as highly reactive and toxic compounds.[1] The primary hazards are associated with its potential toxicity if ingested, inhaled, or absorbed through the skin, and its reactivity.[2][3] The presence of the fluorobenzoyl group may also introduce additional, uncharacterized hazards. Therefore, handling this compound requires stringent safety measures to mitigate risks.
Key Potential Hazards:
-
Toxicity: Acrylonitriles can be toxic by ingestion, inhalation, and skin contact.[4] They can be metabolized to cyanide, leading to systemic toxicity.[3][4]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[5]
-
Reactivity: As a reactive chemical, it has the potential for uncontrolled reactions.[6][7]
-
Flammability: While not explicitly classified for this specific compound, related acrylonitriles are flammable liquids.[8]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Minimum Requirement | Recommended for Larger Quantities or Splash Risk |
| Hand Protection | Nitrile rubber gloves.[9] Regularly inspect for signs of degradation or contamination. | Double-gloving with an inner nitrile glove and an outer, more robust glove like butyl rubber. |
| Eye and Face Protection | Safety glasses with side shields. | Chemical splash goggles and a full-face shield.[8] |
| Body Protection | A flame-resistant lab coat.[10] | A chemically resistant apron over a flame-resistant lab coat. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood.[11] | For emergencies or situations with potential for exposure outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[8][12] |
| Footwear | Closed-toe shoes made of a non-porous material.[13] | Chemically resistant safety footwear. |
PPE Donning and Doffing Workflow
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Safe Handling Procedures
All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]
Preparation and Weighing:
-
Area Designation: Designate a specific area within the fume hood for handling this compound.
-
Pre-weighing: If possible, pre-weigh the required amount in a sealed container to minimize handling of the open powder.
-
Static Control: Use anti-static measures when handling the powder to prevent dispersal. Grounding and bonding of equipment may be necessary.
-
Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.
Reaction Setup and Execution:
-
Inert Atmosphere: For reactions sensitive to air or moisture, use an inert atmosphere (e.g., nitrogen or argon).
-
Closed Systems: Whenever feasible, use a closed system for reactions to prevent the release of vapors.[14]
-
Temperature Control: Carefully monitor and control the reaction temperature to prevent runaway reactions.
-
Avoid Incompatibilities: Keep the compound away from strong acids, strong bases, and strong oxidizing agents.[14]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated solid materials (e.g., gloves, bench liners, pipette tips) should be placed in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines.
Disposal Procedure:
-
Labeling: All waste containers must be accurately labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[5]
Emergency Procedures
Spills:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Isolate: Prevent entry into the spill area.[14]
-
Report: Notify your laboratory supervisor and EHS office immediately.
-
Cleanup: Only personnel trained in hazardous spill cleanup and wearing appropriate PPE should address the spill. Use an absorbent material to contain the spill, then collect it in a sealed container for hazardous waste disposal.[9]
Exposures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.
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- Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
